molecular formula C26H23ClFN3O3 B15587138 ONO-TR-772

ONO-TR-772

Número de catálogo: B15587138
Peso molecular: 479.9 g/mol
Clave InChI: DFSZNGQSGYXXNF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ONO-TR-772 is a useful research compound. Its molecular formula is C26H23ClFN3O3 and its molecular weight is 479.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C26H23ClFN3O3

Peso molecular

479.9 g/mol

Nombre IUPAC

tert-butyl N-[4-chloro-3-[[5-[2-(4-fluorophenyl)ethynyl]-3-methyl-2-pyridinyl]carbamoyl]phenyl]carbamate

InChI

InChI=1S/C26H23ClFN3O3/c1-16-13-18(6-5-17-7-9-19(28)10-8-17)15-29-23(16)31-24(32)21-14-20(11-12-22(21)27)30-25(33)34-26(2,3)4/h7-15H,1-4H3,(H,30,33)(H,29,31,32)

Clave InChI

DFSZNGQSGYXXNF-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

ONO-TR-772: A Technical Guide to its Function as a Dual TREK-1/TREK-2 Inhibitor in Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ONO-TR-772, also identified as VU6018042, is a synthetic organic compound that has emerged as a significant tool for neuroscience research.[1][2][3] It is a potent, selective, and central nervous system (CNS) penetrant inhibitor of the TWIK-related potassium (TREK)-1 and TREK-2 channels.[2][3][4] These channels are members of the two-pore domain potassium (K2P) channel family, which play a crucial role in regulating neuronal excitability.[2][5] This technical guide provides an in-depth overview of the function, properties, and experimental evaluation of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

The primary function of this compound in neuroscience is the inhibition of TREK-1 (K2P2.1) and TREK-2 potassium channels.[1][2][4] These channels are widely expressed in the central and peripheral nervous systems and are involved in various physiological processes, including the modulation of neuronal resting membrane potential, protection against neurotoxic insults, and regulation of mood and cognition.[2][6] By blocking these channels, this compound can increase neuronal excitability. This mechanism is being explored for its therapeutic potential in CNS disorders.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound

TargetAssayIC50 (nM)
Human TREK-1Manual Patch Clamp15
Human TREK-1Thallium Flux260

Data sourced from ACS Medicinal Chemistry Letters.[4][7]

Table 2: Selectivity Profile of this compound

ChannelAssay TypeIC50 or % InhibitionSelectivity Fold (vs. TREK-1)
TREK-2ElectrophysiologyEquipotent to TREK-1~1
TASK-1Thallium Flux>10 µM>67
TASK-2Thallium Flux>10 µM>67
TASK-3Thallium Flux>10 µM>67
TRESKThallium Flux>10 µM>67
TRAAKThallium Flux>10 µM>67
TWIK-2Thallium Flux>10 µM>67

Data indicates high selectivity for TREK channels over other K2P family members.[4]

Table 3: Pharmacokinetic Properties of this compound

ParameterSpeciesValue
CNS Penetration (Kp)Rat0.98
Plasma Protein Binding (Human)In Vitro99.4%
Plasma Protein Binding (Rat)In Vitro99.9%
Plasma Protein Binding (Mouse)In Vitro98.4%
ChromatoLogD-5.16

High CNS penetration indicates the compound can effectively reach its target in the brain.[2][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Thallium Flux Assay for TREK-1 Inhibition

This high-throughput screening assay was utilized to identify and characterize inhibitors of the TREK-1 channel.[4]

  • Cell Line: A stable cell line expressing human TREK-1 was used.

  • Assay Principle: The assay measures the influx of thallium (Tl+), a surrogate for potassium (K+), through the TREK-1 channels using a Tl+-sensitive fluorescent dye. Inhibition of the channel reduces the Tl+ influx, leading to a decrease in the fluorescent signal.

  • Procedure:

    • Cells are plated in microtiter plates and loaded with the thallium-sensitive dye.

    • This compound at various concentrations is pre-incubated with the cells.

    • A stimulus solution containing thallium is added to initiate ion flux.

    • The change in fluorescence is measured over time using a plate reader.

    • The IC50 value is calculated from the concentration-response curve.

Manual Patch Clamp Electrophysiology

This "gold standard" technique was used to confirm the potency and mechanism of TREK-1 inhibition by this compound.[4]

  • Cell Preparation: Cells stably expressing human TREK-1 are cultured on coverslips.

  • Recording Configuration: Whole-cell patch-clamp recordings are performed. A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion channel currents.

  • Experimental Protocol:

    • The cell is held at a specific membrane potential.

    • Voltage steps are applied to elicit TREK-1 currents.

    • This compound is applied to the cell via the perfusion system at increasing concentrations.

    • The inhibition of the TREK-1 current is measured at each concentration.

    • The IC50 is determined by fitting the concentration-response data.

MK-801 Challenge Novel Object Recognition (NOR) Task

This in vivo behavioral paradigm was used to assess the pro-cognitive effects of this compound.[2][4]

  • Animal Model: Male CD-1 mice were used for this study.[4]

  • Drug Administration:

    • This compound was administered via intraperitoneal (IP) injection at doses of 3, 10, and 30 mg/kg.[4]

    • 3.5 hours after this compound administration, the NMDA receptor antagonist MK-801 (dizocilpine) was administered to induce a cognitive deficit.[4]

  • Experimental Phases:

    • Habituation: Mice are individually habituated to the empty testing arena.

    • Training (Familiarization) Phase: 90 minutes after MK-801 treatment, each mouse is placed in the arena with two identical objects and allowed to explore for a set period.[4]

    • Testing Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded.

  • Data Analysis: A discrimination index is calculated as the ratio of time spent exploring the novel object to the total exploration time. An increase in the discrimination index in the this compound treated group compared to the vehicle group indicates an amelioration of the MK-801-induced cognitive deficit. This compound demonstrated a minimum effective dose (MED) of 10 mg/kg in this paradigm.[2][3][4]

Visualizations

The following diagrams illustrate key concepts related to this compound.

Signaling Pathway of TREK-1 Inhibition

TREK1_Inhibition cluster_neuron Neuron cluster_drug Drug Action Neuron Neuronal Excitability TREK1 TREK-1/2 Channel K_efflux K+ Efflux TREK1->K_efflux opens Depolarization Membrane Depolarization TREK1->Depolarization inhibition leads to Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization causes Hyperpolarization->Neuron decreases Depolarization->Neuron increases ONO_TR_772 This compound ONO_TR_772->TREK1 inhibits

Caption: Inhibition of TREK-1/2 channels by this compound prevents K+ efflux, leading to membrane depolarization and increased neuronal excitability.

Experimental Workflow for In Vivo Efficacy Testing

NOR_Workflow start Start drug_admin This compound or Vehicle Administration (IP) start->drug_admin mk801_admin MK-801 Administration (Cognitive Deficit Induction) drug_admin->mk801_admin 3.5h interval training Training Phase (Two Identical Objects) mk801_admin->training 90min interval testing Testing Phase (One Novel, One Familiar Object) training->testing Retention Interval analysis Data Analysis (Discrimination Index) testing->analysis end End analysis->end

Caption: Workflow of the MK-801 challenge Novel Object Recognition (NOR) task used to evaluate the pro-cognitive effects of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of TREK-1 and TREK-2 channels in the central nervous system. Its high potency, selectivity, and ability to penetrate the CNS make it a suitable probe for preclinical in vivo studies.[2][3][4] The demonstrated efficacy of this compound in a rodent model of cognitive impairment suggests that inhibition of TREK channels may be a viable therapeutic strategy for certain neurological disorders.[4] Further research and optimization of compounds like this compound, such as the development of ONO-9517601 and ONO-7927846, continue to advance our understanding of the therapeutic potential of targeting K2P channels.[6][7][8]

References

ONO-TR-772: A Technical Guide to a Selective TREK-1/TREK-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-TR-772 (also known as VU6018042) is a potent and selective dual inhibitor of the TWIK-related potassium (TREK)-1 and TREK-2 channels, which are members of the two-pore domain potassium (K2P) channel family.[1][2] As a central nervous system (CNS) penetrant compound, this compound has demonstrated efficacy in preclinical models of cognitive impairment, making it a valuable tool for investigating the therapeutic potential of TREK channel inhibition.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and visualization of the associated signaling pathways.

Introduction to TREK-1 and TREK-2 Channels

TREK-1 and TREK-2 are outwardly rectifying potassium channels that contribute to the background ("leak") potassium currents in neurons, thereby playing a crucial role in setting the resting membrane potential and regulating neuronal excitability.[1][4] These channels are polymodal, meaning they are gated by a variety of physical and chemical stimuli, including membrane stretch, temperature, intracellular pH, and signaling molecules such as G-protein coupled receptors (GPCRs).[5][6] The formation of both homodimers and heterodimers of TREK-1 and TREK-2 subunits contributes to the diversity of their functional properties.[7][8] Inhibition of TREK-1 and TREK-2 channels is being explored as a therapeutic strategy for several neurological disorders, including depression and cognitive impairments.[3][5]

This compound: A Selective Dual Inhibitor

This compound emerged from a high-throughput screening campaign and subsequent medicinal chemistry optimization.[9] It is characterized by a potent inhibitory activity on TREK-1 and TREK-2 channels, with high selectivity over other K2P channel family members.[1] Its ability to cross the blood-brain barrier makes it a suitable tool for in vivo studies of CNS disorders.[1][3]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssaySpeciesIC50 (nM)Selectivity vs. Other K2P ChannelsReference
TREK-1 Manual Patch ClampHuman15>67-fold[1]
TREK-2 Electrophysiology-Equipotent to TREK-1-[9]
Other K2P Channels (TASK-1, TASK-2, TASK-3, TRESK, TWIK-2, TRAAK)Electrophysiology->10,000-[1]

Table 2: Pharmacokinetic and In Vivo Efficacy of this compound

ParameterSpeciesValueReference
CNS Penetrance (Kp) Rat0.98[1][3]
In Vivo Efficacy (MED) Mouse10 mg/kg (in MK-801 challenge NOR)[3][9]

Signaling Pathways

The inhibition of TREK-1 and TREK-2 channels by this compound is expected to lead to neuronal depolarization, thereby increasing neuronal excitability. This can have downstream effects on various signaling pathways. One such pathway involves the modulation of NF-κB, a transcription factor implicated in inflammatory and immune responses.

TREK_Inhibition_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ONO_TR_772 This compound TREK1_2 TREK-1 / TREK-2 Channels ONO_TR_772->TREK1_2 Inhibition K_efflux K+ Efflux TREK1_2->K_efflux Depolarization Membrane Depolarization K_efflux->Depolarization Decreased Increased_Excitability Increased Neuronal Excitability Depolarization->Increased_Excitability IKK IKK Complex Increased_Excitability->IKK Activation (Putative) IκB IκB IKK->IκB Phosphorylation NF_kB_inactive NF-κB (p50/p65) (Inactive) IκB->NF_kB_inactive Inhibition Proteasomal\nDegradation Proteasomal Degradation IκB->Proteasomal\nDegradation NF_kB_active NF-κB (p50/p65) (Active) NF_kB_inactive->NF_kB_active Activation NF_kB_translocation Nuclear Translocation NF_kB_active->NF_kB_translocation Gene_Expression Target Gene Expression (e.g., Inflammatory Cytokines) NF_kB_translocation->Gene_Expression Induction

Caption: Signaling pathway of TREK-1/TREK-2 inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Thallium Flux Assay for K2P Channel Activity

This assay is a high-throughput method to assess the activity of potassium channels. Thallium ions (Tl+) can pass through open potassium channels and their influx into the cell can be measured using a Tl+-sensitive fluorescent dye.

Experimental Workflow:

Thallium_Flux_Workflow Cell_Plating Plate cells expressing TREK-1 or TREK-2 Dye_Loading Load cells with a Tl+-sensitive fluorescent dye Cell_Plating->Dye_Loading Compound_Addition Add this compound or control compounds Dye_Loading->Compound_Addition Tl_Addition Add Tl+ containing buffer Compound_Addition->Tl_Addition Fluorescence_Reading Measure fluorescence intensity over time using a FLIPR Tl_Addition->Fluorescence_Reading Data_Analysis Calculate IC50 values Fluorescence_Reading->Data_Analysis

Caption: Workflow for the Thallium Flux Assay.

Methodology:

  • Cell Culture: Culture a stable cell line expressing the human TREK-1 or TREK-2 channel (e.g., HEK293 or CHO cells) in appropriate media.

  • Cell Plating: Seed the cells into 384-well black-walled, clear-bottom plates at a density of 10,000-20,000 cells per well and incubate overnight.

  • Dye Loading: Aspirate the culture medium and add 20 µL of loading buffer containing a thallium-sensitive dye (e.g., FluxOR™ Thallium Detection Kit) to each well. Incubate the plate at room temperature for 60-90 minutes in the dark.

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer.

  • Compound Addition: Add the diluted compound solutions to the cell plate.

  • Thallium Stimulation and Fluorescence Measurement: Place the cell plate into a fluorescence imaging plate reader (FLIPR). Simultaneously add a stimulus buffer containing thallium sulfate (B86663) and immediately begin measuring the fluorescence intensity at an appropriate excitation/emission wavelength.

  • Data Analysis: Determine the rate of thallium influx by analyzing the fluorescence signal over time. Plot the concentration-response curve and calculate the IC50 value for this compound.

Manual Patch-Clamp Electrophysiology

This "gold-standard" technique allows for the direct measurement of ion channel currents in whole-cell or excised-patch configurations, providing detailed information on channel activity and the mechanism of inhibition.

Methodology:

  • Cell Preparation: Use transiently or stably transfected cells expressing TREK-1 or TREK-2 channels.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution. The internal solution should contain (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, and 0.3 Na-GTP, with the pH adjusted to 7.3 with KOH.

  • Recording: Establish a whole-cell patch-clamp configuration. Hold the membrane potential at -80 mV and apply voltage ramps or steps to elicit TREK channel currents.

  • Compound Application: Perfuse the cells with an external solution containing various concentrations of this compound. The external solution should contain (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

  • Data Acquisition and Analysis: Record the currents before and after compound application. Measure the peak current amplitude and calculate the percentage of inhibition at each concentration to determine the IC50 value.

Novel Object Recognition (NOR) Test in the MK-801-Induced Cognitive Deficit Model

The NOR test is used to assess recognition memory in rodents. The NMDA receptor antagonist MK-801 is used to induce a cognitive deficit that can be potentially rescued by a test compound.[5]

Experimental Workflow:

NOR_Workflow Habituation Day 1: Habituate mouse to the empty arena Training Day 2 (T1): Mouse explores two identical objects Habituation->Training Treatment Administer this compound and then MK-801 Training->Treatment Testing Day 2 (T2): Replace one object with a novel object Treatment->Testing Analysis Measure exploration time of novel vs. familiar object Testing->Analysis

References

ONO-TR-772 (VU6018042): A Technical Whitepaper on a Novel TREK Channel Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and synthesis of ONO-TR-772 (VU6018042), a potent and selective dual inhibitor of the TWIK-related potassium (TREK)-1 and TREK-2 channels. This compound is a central nervous system (CNS) penetrant compound that has demonstrated pro-cognitive efficacy in preclinical models, making it a valuable tool for investigating the therapeutic potential of TREK channel modulation in neurological disorders. This guide details the synthetic chemistry, in vitro and in vivo pharmacology, and pharmacokinetic properties of this compound, presenting key data in a structured format and outlining the experimental protocols employed in its characterization.

Introduction

The two-pore domain potassium (K2P) channels, particularly the TREK subfamily (TREK-1, TREK-2, and TRAAK), are key regulators of neuronal excitability. Their activity influences resting membrane potential and cellular response to various stimuli. Dysregulation of TREK channels has been implicated in a range of neurological and psychiatric conditions, including cognitive impairment. Inhibition of TREK-1, for instance, has been shown to protect against anesthesia-induced cognitive deficits, and its expression is elevated in the hippocampus of schizophrenic patients.

The development of selective small molecule inhibitors for TREK channels has been a significant challenge. This compound (VU6018042) emerged from a focused drug discovery campaign aimed at identifying potent and CNS-penetrant TREK inhibitors. This effort began with a high-throughput screening (HTS) hit and progressed through a hit-to-lead optimization process that successfully addressed initial liabilities in potency and pharmacokinetic profile.

Discovery and Synthesis

The discovery of this compound originated from a weak HTS hit, ONO-1530283, which exhibited a TREK-1 IC50 of 7.7 μM.[1] Initial optimization efforts led to a 17-fold improvement in potency with ONO-0606822 (IC50 = 0.46 μM), but this compound suffered from high clearance and lipophilicity.[2] A key breakthrough was the replacement of a benzyl (B1604629) ether linker with an acetylene (B1199291) linker, which proved to be a successful isosteric replacement and unlocked productive structure-activity relationships (SAR).[1][3]

Further optimization, including a critical fluorination of a phenyl moiety, significantly enhanced pharmacokinetic properties and CNS penetration, culminating in the identification of this compound.[1][3] The synthesis of heteroaryl analogues of this compound involved a Sonogashira coupling reaction.[2]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound (VU6018042).

Table 1: In Vitro Potency and Selectivity

TargetAssay TypeSpeciesIC50Selectivity vs. TREK-1
TREK-1 Thallium Flux Human 15 nM -
TREK-1Manual Patch ClampHuman15 nM-
TREK-2ElectrophysiologyHumanEquipotent to TREK-1~1-fold
TASK-1ElectrophysiologyHuman>10 μM>667-fold
TASK-2ElectrophysiologyHuman>10 μM>667-fold
TASK-3ElectrophysiologyHuman>10 μM>667-fold
TRESKElectrophysiologyHuman>10 μM>667-fold
TWIK-2ElectrophysiologyHuman>10 μM>667-fold
TRAAKElectrophysiologyHuman>10 μM>667-fold

Table 2: In Vitro and In Vivo Pharmacokinetics

ParameterSpeciesValue
Microsomal Intrinsic Clearance (CLint) Human 7.5 mL/min/kg
Rat29 mL/min/kg
Mouse13 mL/min/kg
Plasma Protein Binding Human 99.4%
Rat99.9%
Mouse98.4%
Brain Homogenate Binding Rat >99.9%
Mouse99.4%
Aqueous Solubility -<5 μM
cLogP -5.53
In Vivo Clearance (CLp) Rat 21.2 mL/min/kg
Volume of Distribution (Vd) Rat 6.7 L/kg
Half-life (t1/2) Rat 6.78 h
Brain Penetration (Kp) Rat 0.98

Table 3: In Vivo Efficacy

ModelSpeciesEndpointMED
MK-801 Challenge Novel Object Recognition Mouse (CD-1) Enhanced Recognition Memory 10 mg/kg (IP) [1][3]

Experimental Protocols

Synthesis of this compound (VU6018042)

The synthesis of this compound and its analogues was achieved through a multi-step sequence. A key transformation involved a Sonogashira coupling to install the acetylene linker. The general synthetic approach is outlined below.

  • General Procedure: The synthesis commenced with the preparation of the requisite heteroaryl halides and terminal alkynes. A palladium-catalyzed Sonogashira cross-coupling reaction was then employed to connect these two fragments. Subsequent chemical modifications, including the introduction of the fluorinated phenyl group and other functionalities, were carried out to yield the final compound, this compound. Purification was typically performed using column chromatography. The structure and purity of the final compound and all intermediates were confirmed by ¹H NMR, ¹³C NMR, and HRMS.

In Vitro Assays

This high-throughput screening assay was used to determine the potency of compounds as inhibitors of the TREK-1 channel.

  • Principle: The assay measures the influx of thallium ions (a surrogate for potassium ions) through the TREK-1 channel into cells. Inhibition of the channel results in a decreased thallium flux, which is detected by a fluorescent dye sensitive to intracellular thallium concentration.

  • Methodology:

    • HEK293 cells stably expressing the human TREK-1 channel were plated in 384-well plates.

    • Cells were loaded with a thallium-sensitive fluorescent dye.

    • Compound dilutions were added to the wells and incubated.

    • A stimulus solution containing thallium sulfate (B86663) was added to initiate ion flux.

    • The change in fluorescence was measured over time using a plate reader.

    • IC50 values were calculated from the concentration-response curves.

This technique was used to confirm the activity and determine the selectivity of this compound on various K2P channels.

  • Principle: This gold-standard method directly measures the ionic current flowing through the channel in the membrane of a single cell.

  • Methodology:

    • Whole-cell patch-clamp recordings were performed on cells expressing the target ion channel (e.g., TREK-1, TREK-2, TASK-1, etc.).

    • Cells were voltage-clamped, and a series of voltage steps were applied to elicit channel currents.

    • This compound was perfused at various concentrations, and the resulting inhibition of the channel current was measured.

    • IC50 values were determined by fitting the concentration-response data.

In Vivo Assays

These studies were conducted to determine the pharmacokinetic profile of this compound.

  • Methodology:

    • Male Sprague-Dawley rats were administered this compound via intravenous (IV) and oral (PO) routes in a cassette dosing format.

    • Blood samples were collected at various time points post-dosing.

    • Plasma was separated by centrifugation.

    • At the end of the study, brains were collected to determine brain penetration.

    • The concentration of this compound in plasma and brain homogenates was determined by LC-MS/MS.

    • Pharmacokinetic parameters (CLp, Vd, t1/2, Kp) were calculated using non-compartmental analysis.

This behavioral paradigm was used to assess the pro-cognitive effects of this compound.[1]

  • Principle: This task is based on the innate tendency of rodents to explore a novel object more than a familiar one. Cognitive impairment, induced by the NMDA receptor antagonist MK-801, disrupts this preference. A pro-cognitive compound is expected to rescue this deficit.

  • Methodology:

    • Male CD-1 mice were used for the study.

    • On day 1 (habituation), mice were allowed to freely explore an empty arena.

    • On day 2 (training), mice were administered vehicle or this compound (3, 10, or 30 mg/kg, IP) 3.5 hours prior to the administration of MK-801. Following MK-801 administration, mice were placed in the arena with two identical objects and allowed to explore.

    • On day 3 (testing), 90 minutes after the training session, one of the familiar objects was replaced with a novel object.

    • The time spent exploring each object was recorded, and a discrimination index was calculated.

Visualizations

Signaling Pathway

TREK1_Signaling_Pathway ONO_TR_772 ONO_TR_772 Cognitive_Function Cognitive_Function ONO_TR_772->Cognitive_Function Enhances (rescues deficit)

Experimental Workflows

Synthesis_Workflow Start Starting Materials (Heteroaryl Halide, Terminal Alkyne) Sonogashira Sonogashira Coupling Start->Sonogashira Modification Further Chemical Modifications Sonogashira->Modification Purification Purification (Column Chromatography) Modification->Purification Analysis Structural Analysis (NMR, HRMS) Purification->Analysis End This compound (VU6018042) Analysis->End

In_Vitro_Workflow cluster_thallium Thallium Flux Assay cluster_epys Electrophysiology Cell_Plating Plate TREK-1 Expressing Cells Dye_Loading Load with Fluorescent Dye Cell_Plating->Dye_Loading Compound_Addition Add this compound Dye_Loading->Compound_Addition Thallium_Addition Add Thallium Sulfate Compound_Addition->Thallium_Addition Fluorescence_Reading Measure Fluorescence Thallium_Addition->Fluorescence_Reading IC50_Calc Calculate IC50 Fluorescence_Reading->IC50_Calc Patch_Cell Whole-cell Patch Target Channel Expressing Cell Record_Current Record Baseline Ion Current Patch_Cell->Record_Current Perfuse_Compound Perfuse this compound Record_Current->Perfuse_Compound Record_Inhibition Measure Current Inhibition Perfuse_Compound->Record_Inhibition Selectivity_Profile Determine Selectivity and IC50 Record_Inhibition->Selectivity_Profile

In_Vivo_Workflow cluster_pk Pharmacokinetics (Rat) cluster_nor Novel Object Recognition (Mouse) Dosing_PK Dose this compound (IV & PO) Blood_Sampling Collect Blood Samples Over Time Dosing_PK->Blood_Sampling Brain_Collection Collect Brain Dosing_PK->Brain_Collection LCMS_Analysis_PK LC-MS/MS Analysis of Plasma and Brain Blood_Sampling->LCMS_Analysis_PK Brain_Collection->LCMS_Analysis_PK PK_Parameters Calculate PK Parameters (CLp, Vd, t1/2, Kp) LCMS_Analysis_PK->PK_Parameters Habituation Day 1: Habituation to Arena Dosing_NOR Day 2: Dose this compound, then MK-801 Habituation->Dosing_NOR Training Day 2: Training (Two Identical Objects) Dosing_NOR->Training Testing Day 3: Testing (One Novel Object) Training->Testing Data_Analysis Analyze Exploration Time (Discrimination Index) Testing->Data_Analysis

Conclusion

This compound (VU6018042) is a significant advancement in the development of tool compounds for studying the physiological and pathological roles of TREK channels. It is a potent, selective, and CNS-penetrant dual inhibitor of TREK-1 and TREK-2. The successful discovery of this compound demonstrates the feasibility of developing high-quality chemical probes for the K2P channel family. Its demonstrated pro-cognitive effects in a challenging preclinical model highlight the potential of TREK channel inhibition as a therapeutic strategy for cognitive disorders. Further investigation with this valuable tool compound is warranted to fully elucidate the therapeutic promise of this mechanism.

References

ONO-TR-772: A Potent and Selective TREK Channel Inhibitor for Cognitive Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ONO-TR-772, also known as VU6018042, is a significant pharmacological tool in the exploration of cognitive disorders. It is a potent, selective, and centrally nervous system (CNS) penetrant inhibitor of the TWIK-related K+ (TREK) channels, specifically TREK-1 and TREK-2. These two-pore domain potassium (K2P) channels are implicated in the pathophysiology of various neurological and psychiatric conditions, including cognitive deficits. This technical guide provides a comprehensive overview of this compound, its mechanism of action, key experimental data, and detailed protocols for its use in preclinical research.

Core Mechanism of Action: TREK Channel Inhibition

This compound exerts its pro-cognitive effects by inhibiting TREK-1 and TREK-2 channels.[1][2] These channels are members of the K2P potassium channel family and are highly expressed in the CNS, where they play a crucial role in regulating neuronal excitability.[2] By inhibiting these channels, this compound can modulate neuronal activity, which is believed to be the basis for its therapeutic potential in cognitive disorders. Numerous studies have linked the inhibition of TREK-1 to protection against cognitive impairment.[1]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound and its optimized successors, ONO-9517601 and ONO-7927846.

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssayIC50SelectivityReference
TREK-1Thallium Flux15 nM>10 µM vs. other K2P channels (except TREK-2)[1][2][3][4]
TREK-1Human Manual Patch Clamp15 nM-[1][2]
TREK-2ElectrophysiologyEquipotent to TREK-1-[1][2]
Other K2P Channels (TASK-1, TASK-2, TASK-3, TRESK, TWIK-2, TRAAK)Electrophysiology>67-fold selective over these channels-[1][2]

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound and Optimized Analogs

CompoundCNS Penetration (Rat Kp)Efficacy ModelMinimum Effective Dose (MED)Reference
This compound (VU6018042)0.98MK-801 Challenge NOR10 mg/kg (IP)[1][2][3][4]
ONO-9517601 (VU6022856)Not SpecifiedMK-801 Challenge Rat NOR1 mg/kg[5][6][7][8]
ONO-7927846 (VU6024391)Not SpecifiedMK-801 Challenge Rat NOR0.3 mg/kg[5][6][7][8]

Signaling Pathway and Mechanism of Action

The proposed mechanism for the pro-cognitive effects of this compound involves the modulation of neuronal excitability through the inhibition of TREK-1 and TREK-2 channels. The following diagram illustrates this pathway.

ONO_TR_772_Mechanism cluster_neuron Neuron ONO_TR_772 This compound TREK_Channel TREK-1 / TREK-2 Channels ONO_TR_772->TREK_Channel Inhibits K_Efflux K+ Efflux TREK_Channel->K_Efflux Facilitates Increased_Excitability Increased Neuronal Excitability TREK_Channel->Increased_Excitability Inhibition leads to Neuronal_Hyperpolarization Neuronal Hyperpolarization K_Efflux->Neuronal_Hyperpolarization Leads to Decreased_Excitability Decreased Neuronal Excitability Neuronal_Hyperpolarization->Decreased_Excitability Causes Cognitive_Impairment Cognitive Impairment Decreased_Excitability->Cognitive_Impairment Contributes to Pro_Cognitive_Effects Pro-Cognitive Effects Increased_Excitability->Pro_Cognitive_Effects Promotes

Caption: Mechanism of this compound in enhancing cognitive function.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Thallium Flux Assay for TREK-1 Inhibition

This assay is a high-throughput method to screen for inhibitors of TREK-1 channels.

Principle: The assay measures the influx of thallium (Tl+), a surrogate for potassium (K+), through the TREK-1 channel. Channel inhibition by a compound like this compound reduces Tl+ influx, which is detected by a Tl+-sensitive fluorescent dye.

Methodology:

  • Cell Culture: Stably express the human TREK-1 channel in a suitable cell line (e.g., HEK293).

  • Dye Loading: Plate the cells in a 96- or 384-well plate and load them with a Tl+-sensitive fluorescent dye (e.g., FluxOR™).

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for a specific period.

  • Thallium Stimulation: Add a stimulus buffer containing Tl+ to initiate influx through the TREK-1 channels.

  • Fluorescence Reading: Measure the change in fluorescence over time using a plate reader.

  • Data Analysis: Calculate the IC50 value by plotting the fluorescence signal against the compound concentration.

Thallium_Flux_Assay_Workflow Start Start Cell_Culture Culture TREK-1 expressing cells Start->Cell_Culture Dye_Loading Load cells with Tl+-sensitive dye Cell_Culture->Dye_Loading Compound_Addition Add this compound Dye_Loading->Compound_Addition Thallium_Stimulation Stimulate with Tl+ buffer Compound_Addition->Thallium_Stimulation Fluorescence_Reading Read fluorescence Thallium_Stimulation->Fluorescence_Reading Data_Analysis Calculate IC50 Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Thallium Flux Assay.

MK-801 Challenged Novel Object Recognition (NOR) Task

This behavioral paradigm is used to assess the pro-cognitive effects of compounds in rodent models of cognitive impairment.

Principle: The NOR task is based on the innate tendency of rodents to explore novel objects more than familiar ones. Cognitive impairment, induced by the NMDA receptor antagonist MK-801, disrupts this preference. A pro-cognitive compound like this compound is expected to rescue this deficit.

Methodology:

  • Habituation: Individually house the animals (e.g., male CD-1 mice) and habituate them to the testing arena in the absence of any objects for a set period over several days.

  • Drug Administration: Administer this compound (e.g., 3, 10, and 30 mg/kg, IP) 3.5 hours prior to the administration of MK-801.[1] A vehicle control group and a normal (no MK-801) group should be included.

  • MK-801 Challenge: Administer MK-801 to induce cognitive impairment.

  • Training (Familiarization) Phase: 90 minutes after drug administration, place two identical objects in the arena and allow the animal to explore them for a defined period.[1]

  • Testing Phase: After a retention interval, replace one of the familiar objects with a novel object and allow the animal to explore again.

  • Data Collection and Analysis: Record the time spent exploring each object. Calculate the discrimination index (DI), which is the ratio of time spent exploring the novel object to the total exploration time. A higher DI indicates better recognition memory. Statistical analysis (e.g., t-test, Dunnett's post-hoc test) is used to compare the different treatment groups.[1]

NOR_Task_Workflow Start Start Habituation Habituate animals to arena Start->Habituation Drug_Admin Administer this compound or Vehicle Habituation->Drug_Admin MK801_Challenge Administer MK-801 Drug_Admin->MK801_Challenge Training Training: Expose to two identical objects MK801_Challenge->Training Retention Retention Interval Training->Retention Testing Testing: Expose to one familiar and one novel object Retention->Testing Data_Analysis Analyze exploration time and Discrimination Index Testing->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the Novel Object Recognition task.

Conclusion

This compound is a valuable in vivo tool compound for investigating the role of TREK-1 and TREK-2 channels in cognitive processes.[1][2] Its high potency, selectivity, and CNS penetration make it a suitable probe for preclinical studies aimed at validating these channels as therapeutic targets for cognitive disorders. The subsequent optimization of this compound has led to the discovery of even more potent analogs, such as ONO-9517601 and ONO-7927846, providing a range of tools for the research community.[5][6][7][8] Further research with these compounds will be critical in elucidating the therapeutic potential of TREK channel inhibition for the treatment of cognitive deficits.

References

ONO-TR-772: A Technical Guide to a Selective TREK-1/TREK-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-TR-772, also known as VU6018042, is a potent and selective dual inhibitor of the TWIK-related potassium (TREK)-1 and TREK-2 channels, which are members of the two-pore domain potassium (K2P) channel family.[1][2][3] These channels are implicated in a variety of physiological processes, and their modulation represents a promising therapeutic avenue for neurological disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to this compound, designed to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound was developed through a medicinal chemistry effort that began with a high-throughput screening (HTS) hit possessing a benzyl (B1604629) ether linker. This was subsequently optimized to an acetylene (B1199291) linker to improve potency and pharmacokinetic properties. A key fluorination step was instrumental in enhancing its central nervous system (CNS) penetration.[1][2][3]

PropertyValueSource
Synonyms VU6018042
Molecular Formula C₂₆H₂₃ClFN₃O
Molecular Weight 479.93 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO

Biological Activity and Pharmacokinetics

This compound is a potent inhibitor of both TREK-1 and TREK-2 channels. Its high selectivity against other K2P channels and favorable pharmacokinetic profile, including significant CNS penetration, make it a valuable tool for in vivo studies.

Table 2.1: In Vitro Potency and Selectivity
TargetAssayIC₅₀Selectivity vs. Other K2P ChannelsSource
Human TREK-1 Manual Patch Clamp15 nM>67-fold (vs. TASK-1, TASK-2, TASK-3, TRESK, TWIK-2, TRAAK)[1]
Mouse TREK-1 Manual Patch Clamp67 nMN/A[1]
Human TREK-2 ElectrophysiologyEquipotent to TREK-1N/A[1]
Other K2P Channels Thallium Flux>10 µMN/A[2][3]
Cardiovascular Ion Channels (hERG, Cav1.2, etc.) Electrophysiology>10 µM>667-fold[1]
Table 2.2: In Vivo Pharmacokinetic Properties
SpeciesParameterValueDosingSource
Rat Kₚ (Brain/Plasma Ratio) 0.98N/A[1][2][3]
Rat In vivo Clearance (CLp) Significantly reduced by 4-F phenyl moietyN/A[1]
Mouse Minimum Effective Dose (MED) in NOR task 10 mg/kgIntraperitoneal (IP)[1]

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects by directly inhibiting the potassium ion flux through TREK-1 and TREK-2 channels. These channels are "leak" potassium channels that play a crucial role in setting the resting membrane potential of neurons. By inhibiting these channels, this compound can modulate neuronal excitability, which is the basis for its potential therapeutic effects in cognitive enhancement.

TREK_Inhibition_Pathway cluster_membrane Cellular Membrane TREK TREK-1 / TREK-2 Channel K_out K+ (out) TREK->K_out K+ Efflux Modulation Modulation of Neuronal Excitability TREK->Modulation K_ion K+ K_in K+ (in) K_in->TREK ONO_TR_772 This compound ONO_TR_772->Inhibition Inhibition->TREK Cognitive Potential Cognitive Enhancement Modulation->Cognitive

This compound inhibits TREK-1/2 channels, modulating neuronal excitability.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published literature.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process culminating in a Sonogashira coupling reaction. The full synthetic scheme and characterization data (¹H NMR, ¹³C NMR, HRMS) are available in the supporting information of the primary publication.[1]

  • Key Steps:

    • Starting Materials: Commercially available substituted anilines and alkynes.

    • Core Formation: Construction of the core heterocyclic structure.

    • Sonogashira Coupling: Palladium-catalyzed cross-coupling of a terminal alkyne with an aryl halide to introduce the acetylene linker.

    • Final Modification: Introduction of the fluorophenyl group.

    • Purification: Purification by column chromatography and/or recrystallization.

In Vitro TREK-1 Inhibition Assay (Thallium Flux)

This high-throughput assay is used to determine the potency of compounds in inhibiting TREK-1 channel activity.

  • Principle: TREK-1 channels are permeable to thallium (Tl⁺) ions. A Tl⁺-sensitive fluorescent dye is loaded into cells expressing TREK-1. Upon channel opening, Tl⁺ influx leads to an increase in fluorescence, which is quenched in the presence of an inhibitor.

  • Protocol:

    • Cell Culture: HEK293 cells stably expressing human TREK-1 are plated in 384-well plates.

    • Dye Loading: Cells are incubated with a Tl⁺-sensitive dye (e.g., FluxOR™) according to the manufacturer's instructions.

    • Compound Incubation: this compound or control compounds are added to the wells at various concentrations and incubated.

    • Thallium Stimulation: A solution containing Tl⁺ is added to the wells to initiate influx through open TREK-1 channels.

    • Fluorescence Reading: The fluorescence intensity is measured over time using a plate reader.

    • Data Analysis: The rate of fluorescence increase is calculated, and IC₅₀ values are determined by fitting the data to a four-parameter logistic equation.

In Vivo Efficacy (MK-801-Challenged Novel Object Recognition Task)

This behavioral assay assesses the pro-cognitive effects of this compound in a rodent model of cognitive impairment.

  • Principle: The novel object recognition (NOR) task is based on the innate tendency of rodents to explore novel objects more than familiar ones. Cognitive impairment, induced by the NMDA receptor antagonist MK-801, disrupts this preference. A cognitive-enhancing compound is expected to rescue this deficit.

  • Protocol:

    • Animals: Male CD-1 mice are used.

    • Habituation: Mice are habituated to the testing arena in the absence of objects.

    • Training (Familiarization) Phase: Mice are placed in the arena with two identical objects and allowed to explore freely.

    • Drug Administration: this compound (e.g., 3, 10, 30 mg/kg, IP) or vehicle is administered. After a set time, MK-801 (a dose known to induce cognitive deficits) is administered.

    • Testing Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded.

    • Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. Statistical analysis is performed to compare the DI between treatment groups.

NOR_Workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training & Dosing cluster_day3 Day 3: Testing Habituation Habituate mice to empty testing arena Training Familiarization Phase: Explore two identical objects Habituation->Training Dosing Administer this compound (or vehicle) Training->Dosing MK801 Administer MK-801 (or vehicle) Dosing->MK801 Testing Testing Phase: One familiar, one novel object MK801->Testing Retention Interval Analysis Calculate Discrimination Index Testing->Analysis

References

An In-depth Technical Guide to ONO-TR-772 for the Investigation of Potassium Channel Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ONO-TR-772 (also known as VU6018042), a potent and selective inhibitor of the TWIK-related K+ (TREK) channel subfamily. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to support researchers in utilizing this compound for the investigation of potassium channel function, particularly in the context of cognitive neuroscience.

Core Compound Properties and Activity

This compound is a highly selective inhibitor of the TREK-1 (K2P2.1) and TREK-2 (K2P10.1) two-pore domain potassium channels.[1][2] Its development as a central nervous system (CNS) penetrant tool compound has enabled the exploration of TREK channel modulation in vivo.[1][2]

Table 1: In Vitro Potency and Selectivity of this compound
TargetAssay TypeSpeciesIC50Selectivity vs. Other K2P ChannelsReference
TREK-1 (KCNK2)Manual Patch ClampHuman15 nM>67-fold vs. TASK-1, TASK-2, TASK-3, TRESK, TWIK-2, TRAAK[1]
TREK-1 (Kcnk2)Manual Patch ClampMouse67 nM-[1]
TREK-2 (KCNK10)ElectrophysiologyHumanEquipotent to TREK-1-[1]
Other K2P ChannelsThallium Flux AssayHuman>10 µM-[1]
Table 2: Pharmacokinetic Properties of this compound
ParameterSpeciesValueMethodReference
Brain Penetration (Kp)Rat0.98In vivo PK study[1][2]
Brain Penetration (Kp)Mouse0.44In vivo PK study (10 mg/kg PO)[1]
Plasma Protein BindingHuman99.4%In vitro assay[3]
Plasma Protein BindingRat99.9%In vitro assay[3]
Plasma Protein BindingMouse98.4%In vitro assay[3]
Brain Homogenate BindingRat>99.9%In vitro assay
Brain Homogenate BindingMouse99.4%In vitro assay
In Vitro Clearance (CLint)Human Liver Microsomes7.5 mL/min/kgIn vitro metabolic stability assay
In Vitro Clearance (CLint)Rat Liver Microsomes29 mL/min/kgIn vitro metabolic stability assay
In Vitro Clearance (CLint)Mouse Liver Microsomes13 mL/min/kgIn vitro metabolic stability assay

Experimental Protocols

In Vitro Electrophysiology: Manual Patch Clamp Assay for TREK-1 Inhibition

This protocol describes a representative whole-cell manual patch-clamp experiment to assess the inhibitory activity of this compound on TREK-1 channels expressed in a heterologous system (e.g., CHO or HEK293 cells).

Cell Preparation:

  • Culture CHO or HEK293 cells stably expressing human or mouse TREK-1.

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 3 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.2 with KOH.

Recording Protocol:

  • Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Apply a voltage ramp protocol (e.g., from -100 mV to +60 mV over 800 ms) to elicit TREK-1 currents.

  • Establish a stable baseline current by perfusing the cell with the external solution containing the vehicle (e.g., 0.1% DMSO).

  • Apply this compound at various concentrations by perfusing the cell with the external solution containing the compound.

  • Record the current inhibition at each concentration after the current reaches a steady state.

  • Calculate the percentage of inhibition at each concentration relative to the baseline current and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_prep Cell Preparation cluster_recording Recording Procedure cell_culture Culture TREK-1 expressing cells plating Plate cells on coverslips cell_culture->plating setup Mount coverslip and perfuse pipette Prepare patch pipette setup->pipette giga_seal Establish Gigaohm seal pipette->giga_seal whole_cell Achieve whole-cell configuration giga_seal->whole_cell voltage_clamp Apply voltage clamp protocol whole_cell->voltage_clamp baseline Record baseline current voltage_clamp->baseline compound_app Apply this compound baseline->compound_app record_inhibition Record current inhibition compound_app->record_inhibition analysis Calculate IC50 record_inhibition->analysis

Fig. 1: Workflow for Manual Patch Clamp Electrophysiology.
In Vivo Efficacy: MK-801-Induced Cognitive Deficit Model (Novel Object Recognition Test)

This protocol outlines the novel object recognition (NOR) test in mice to evaluate the pro-cognitive effects of this compound against a memory deficit induced by the NMDA receptor antagonist MK-801.

Animals:

  • Male CD-1 mice are commonly used. House animals individually for at least one week before the experiment with ad libitum access to food and water.

Apparatus:

  • A square open-field arena (e.g., 40 cm x 40 cm x 40 cm) made of a non-porous material.

  • A set of identical objects for the training phase and a set of novel objects for the testing phase. Objects should be of similar size but different in shape and texture, and heavy enough not to be displaced by the mice.

Experimental Procedure:

  • Habituation (Day 1): Place each mouse individually into the empty arena for 5-10 minutes to allow for exploration and adaptation to the new environment.

  • Training (Day 2):

    • Administer this compound (e.g., 3, 10, 30 mg/kg, IP) or vehicle.

    • After a specific pretreatment time (e.g., 3.5 hours), administer MK-801 (e.g., 0.1-0.2 mg/kg, IP) or saline.

    • After a further delay (e.g., 30 minutes), place two identical objects in opposite corners of the arena.

    • Place the mouse in the center of the arena and allow it to explore the objects for a set period (e.g., 10 minutes). The time spent exploring each object is recorded.

  • Testing (Day 2, after inter-trial interval):

    • After an inter-trial interval (e.g., 90 minutes), replace one of the familiar objects with a novel object.

    • Place the mouse back into the arena and record the time spent exploring the familiar and the novel object for a set period (e.g., 5-10 minutes).

Data Analysis:

  • Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

  • A positive DI indicates that the mouse remembers the familiar object and spends more time exploring the novel one. A DI close to zero suggests a memory deficit.

  • Compare the DI of the this compound treated groups with the vehicle-treated/MK-801 challenged group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's post-hoc test). The minimum effective dose (MED) is the lowest dose that produces a statistically significant improvement in the DI. For this compound, the MED was found to be 10 mg/kg.[1]

G cluster_phase1 Phase 1: Habituation cluster_phase2 Phase 2: Training cluster_phase3 Phase 3: Testing habituation Day 1: Mouse explores empty arena drug_admin Day 2: Administer this compound/Vehicle habituation->drug_admin mk801_admin Day 2: Administer MK-801/Saline drug_admin->mk801_admin training_session Day 2: Mouse explores two identical objects mk801_admin->training_session testing_session Day 2 (after ITI): Mouse explores one familiar and one novel object training_session->testing_session Inter-Trial Interval (ITI) data_analysis Calculate Discrimination Index testing_session->data_analysis

Fig. 2: Experimental Workflow for the Novel Object Recognition Test.

Signaling Pathways

TREK-1 channels are regulated by a variety of signaling pathways, making them important integrators of cellular signals that modulate neuronal excitability. Their inhibition by this compound is expected to influence these downstream pathways.

TREK-1 is a leak potassium channel that contributes to the resting membrane potential of neurons. Its activity is modulated by G-protein coupled receptors (GPCRs). Activation of Gs-coupled receptors leads to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA phosphorylates TREK-1, leading to its inhibition. Similarly, activation of Gq-coupled receptors activates Phospholipase C (PLC), which cleaves PIP2 into IP3 and diacylglycerol (DAG). This leads to the activation of Protein Kinase C (PKC), which also phosphorylates and inhibits TREK-1. Inhibition of TREK-1 by compounds like this compound would lead to membrane depolarization, increased neuronal excitability, and potentially enhanced neurotransmitter release, which may underlie its pro-cognitive effects.

G cluster_receptors GPCR Signaling cluster_downstream Downstream Effectors cluster_channel Channel Regulation cluster_output Cellular Response Gs Gs-coupled Receptor AC Adenylyl Cyclase Gs->AC activates Gq Gq-coupled Receptor PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates TREK1 TREK-1 Channel PKA->TREK1 inhibits (phosphorylation) PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC activates PKC->TREK1 inhibits (phosphorylation) Depolarization Membrane Depolarization TREK1->Depolarization inhibition leads to ONOTR772 This compound ONOTR772->TREK1 inhibits Excitability Increased Neuronal Excitability Depolarization->Excitability Cognition Enhanced Cognitive Function Excitability->Cognition contributes to

References

ONO-TR-772: A Technical Guide to a Selective TREK-1/TREK-2 Inhibitor for Cognitive Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TWIK-related potassium (TREK) channels, specifically TREK-1 and TREK-2, are members of the two-pore domain potassium (K2P) channel family. These channels are widely expressed in the central nervous system and play a crucial role in regulating neuronal excitability. By contributing to the resting membrane potential, TREK channels influence neurotransmission and synaptic plasticity, processes fundamental to learning and memory. Emerging evidence suggests that inhibition of TREK channels may offer a novel therapeutic strategy for treating cognitive deficits associated with various neurological and psychiatric disorders.

ONO-TR-772 (also known as VU6018042) is a potent, selective, and central nervous system (CNS) penetrant dual inhibitor of TREK-1 and TREK-2 channels.[1][2] Its development as a tool compound has provided researchers with a valuable pharmacological probe to explore the therapeutic potential of TREK inhibition in basic research settings. This technical guide provides an in-depth overview of the fundamental research applications of this compound, focusing on its pharmacological properties, key in vivo efficacy data, detailed experimental protocols, and the proposed signaling pathways underlying its pro-cognitive effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its in vitro potency, selectivity, and in vivo efficacy.

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssaySpeciesIC50 (nM)SelectivityReference
TREK-1Manual Patch ClampHuman15-[2]
TREK-2ElectrophysiologyNot SpecifiedEquipotent to TREK-1-[2]
TASK-1Not SpecifiedNot Specified>10,000>67-fold vs TREK-1[2]
TASK-2Not SpecifiedNot Specified>10,000>67-fold vs TREK-1[2]
TASK-3Not SpecifiedNot Specified>10,000>67-fold vs TREK-1[2]
TRESKNot SpecifiedNot Specified>10,000>67-fold vs TREK-1[2]
TWIK-2Not SpecifiedNot Specified>10,000>67-fold vs TREK-1[2]
TRAAKNot SpecifiedNot Specified>10,000>67-fold vs TREK-1[2]
Cardiovascular Ion Channel Panel (Cav1.2, HCN4, Kir2.1, Kv1.5, Kv4.3, KCNQ1, Nav1.5, hERG)Not SpecifiedNot Specified<50% inhibition at 10 µMHigh[2]

Table 2: In Vivo Efficacy of this compound in a Murine Model of Cognitive Impairment

Animal ModelAssayDosing RegimenKey FindingReference
MK-801-induced cognitive impairment in miceNovel Object Recognition (NOR)10 mg/kg, intraperitoneal (IP)Reversal of MK-801-induced recognition memory deficits[1]

Table 3: Pharmacokinetic Properties of this compound

ParameterSpeciesValueReference
Brain Penetration (Kp)Rat0.98[1][3]
Oral BioavailabilityRatNot publicly available
Plasma ClearanceRatNot publicly available
Half-lifeRatNot publicly available

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and extension of these findings.

Thallium Flux Assay for TREK Channel Inhibition

This assay is a high-throughput method used to measure the activity of potassium channels, such as TREK-1 and TREK-2. Thallium ions (Tl+) can pass through open potassium channels and are detected by a Tl+-sensitive fluorescent dye loaded into the cells. Inhibition of the channel reduces Tl+ influx and the corresponding fluorescent signal.

Materials:

  • HEK293 cells stably expressing the TREK channel of interest

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Stimulus buffer (assay buffer containing a high concentration of Tl+)

  • This compound and other test compounds

  • 384-well microplates

  • Fluorescence plate reader with kinetic read capabilities

Procedure:

  • Cell Plating: Seed the TREK-expressing HEK293 cells into 384-well microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add the thallium-sensitive fluorescent dye solution to each well. Incubate for 60-90 minutes at room temperature, protected from light.

  • Compound Addition: After incubation, wash the cells with assay buffer to remove excess dye. Add this compound or other test compounds at various concentrations to the wells and incubate for a predetermined period (e.g., 15-30 minutes).

  • Thallium Addition and Signal Detection: Place the microplate in a fluorescence plate reader. Initiate the kinetic read and, after establishing a baseline fluorescence, add the Tl+-containing stimulus buffer to all wells.

  • Data Analysis: The rate of fluorescence increase corresponds to the rate of Tl+ influx through the TREK channels. The inhibitory effect of this compound is determined by comparing the rate of Tl+ flux in the presence of the compound to the control (vehicle-treated) wells. IC50 values are calculated from the concentration-response curves.

Novel Object Recognition (NOR) Test for Cognitive Function in Mice

The NOR test is a widely used behavioral assay to assess recognition memory in rodents. The test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.

Materials:

  • Open field arena (e.g., 40 cm x 40 cm x 40 cm)

  • Two sets of identical objects (familiar objects) and one set of novel objects. Objects should be of similar size but differ in shape and texture.

  • Video tracking software for automated recording and analysis of animal behavior.

  • MK-801 (NMDA receptor antagonist to induce cognitive impairment)

  • This compound

Procedure:

  • Habituation (Day 1): Place each mouse individually in the empty open field arena and allow it to explore freely for 5-10 minutes. This reduces novelty-induced stress on the testing day.

  • Training/Acquisition Trial (Day 2):

    • Administer the vehicle or MK-801 to the mice.

    • After a specified pre-treatment time, administer vehicle or this compound.

    • Place two identical (familiar) objects in the arena.

    • Place the mouse in the arena, midway between the two objects, and allow it to explore for a set period (e.g., 10 minutes).

    • Record the time spent exploring each object. Exploration is typically defined as the nose of the mouse being within a close proximity (e.g., 2 cm) to the object and oriented towards it.

  • Testing/Retention Trial (Day 2, after a retention interval, e.g., 1-24 hours):

    • Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.

    • Place the mouse back into the arena and allow it to explore for a set period (e.g., 5-10 minutes).

    • Record the time spent exploring the familiar object (Tf) and the novel object (Tn).

  • Data Analysis:

    • Calculate the discrimination index (DI) as: DI = (Tn - Tf) / (Tn + Tf).

    • A positive DI indicates that the mouse remembers the familiar object and spends more time exploring the novel one.

    • A DI close to zero suggests a deficit in recognition memory.

    • Statistical analysis is performed to compare the DI between different treatment groups.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for the pro-cognitive effects of this compound and the experimental workflow for in vivo efficacy testing.

G Proposed Signaling Pathway for Pro-cognitive Effects of this compound ONO_TR_772 This compound TREK_1_2 TREK-1 / TREK-2 Channels ONO_TR_772->TREK_1_2 Inhibition Membrane_Depolarization Neuronal Membrane Depolarization TREK_1_2->Membrane_Depolarization Reduced K+ Efflux Neuronal_Excitability Increased Neuronal Excitability Membrane_Depolarization->Neuronal_Excitability PKA Protein Kinase A (PKA) Neuronal_Excitability->PKA Activation CREB cAMP Response Element-Binding Protein (CREB) PKA->CREB Phosphorylation (Activation) BDNF Brain-Derived Neurotrophic Factor (BDNF) Expression CREB->BDNF Increased Transcription Synaptic_Plasticity Enhanced Synaptic Plasticity (e.g., LTP) BDNF->Synaptic_Plasticity Cognitive_Enhancement Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement

Caption: Proposed signaling cascade initiated by this compound.

G Experimental Workflow for In Vivo Efficacy Testing of this compound Animal_Model Mouse Model of Cognitive Impairment (e.g., MK-801 induced) Habituation Habituation to Test Arena Animal_Model->Habituation Treatment_Groups Treatment Groups: - Vehicle + Vehicle - MK-801 + Vehicle - MK-801 + this compound Habituation->Treatment_Groups Drug_Administration Drug Administration (IP) Treatment_Groups->Drug_Administration Training_Trial Novel Object Recognition Training Trial Drug_Administration->Training_Trial Retention_Interval Retention Interval Training_Trial->Retention_Interval Test_Trial Novel Object Recognition Test Trial Retention_Interval->Test_Trial Data_Analysis Data Analysis: - Exploration Time - Discrimination Index Test_Trial->Data_Analysis Results Assessment of Cognitive Enhancement Data_Analysis->Results

Caption: Workflow for assessing this compound's pro-cognitive effects.

References

The Pharmacology of ONO-TR-772: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ONO-TR-772 is a potent, selective, and central nervous system (CNS) penetrant small molecule inhibitor of the two-pore domain potassium (K2P) channels, specifically targeting TREK-1 (KCNK2) and TREK-2 (KCNK10).[1][2][3][4] Developed as a valuable in vivo tool compound, this compound has demonstrated pro-cognitive efficacy in preclinical models, suggesting its potential for investigating the therapeutic relevance of TREK channel inhibition in cognitive disorders.[1][2][3][5] This technical guide provides an in-depth overview of the pharmacology of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies.

Core Pharmacology and Mechanism of Action

This compound exerts its pharmacological effects through the direct inhibition of TREK-1 and TREK-2 channels.[2][6] These channels are members of the "leak" potassium channel family and play a crucial role in setting the resting membrane potential and regulating neuronal excitability.[7][8] By inhibiting TREK-1 and TREK-2, this compound reduces potassium efflux, leading to membrane depolarization and increased neuronal excitability. This modulation of neuronal activity is believed to be the underlying mechanism for its observed pro-cognitive effects.[7] Genetic deletion of TREK-1 has been shown to increase neuronal excitability and alter synaptic plasticity, supporting the rationale for TREK-1 inhibition as a strategy to enhance cognitive function.[7][8]

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Potency and Selectivity of this compound
TargetAssayParameterValueReference
Human TREK-1Manual Patch ClampIC5015 nM[1][2][3][4]
Human TREK-2Electrophysiology-Equipotent to TREK-1[2][6]
Other K2P Channels (TASK-1, TASK-2, TASK-3, TRESK, TRAAK, TWIK-2)ElectrophysiologyIC50>10 µM[2][3][6]
Table 2: Ancillary Pharmacology of this compound (at 10 µM)
TargetAssay Type% InhibitionKiReference
Adenosine A3 ReceptorRadioligand Binding84%0.48 µM[2]
Calcium Channel, L-type (Benzothiazepine site)Radioligand Binding56%2.6 µM[2]
Calcium Channel, L-type (Dihydropyridine site)Radioligand Binding76%0.54 µM[2]
Sodium Channel, Site 2Radioligand Binding84%0.65 µM[2]
Kir2.2Electrophysiology52%-[2]
Table 3: Pharmacokinetic and In Vivo Efficacy of this compound
ParameterSpeciesValueReference
CNS Penetration (Kp)Rat0.98[2][3][4]
Plasma Protein BindingRat>99.7%[2]
In Vivo Efficacy (MK-801-induced cognitive impairment)Mouse10 mg/kg (MED, IP)[2][3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standardized protocols and may have been adapted for the specific studies.

Thallium Flux Assay for TREK-1 Inhibition

This high-throughput screening assay is used to functionally measure the inhibition of TREK-1 channels.[9][10][11][12]

Principle: TREK-1 channels are permeable to thallium (Tl+) ions. A Tl+-sensitive fluorescent dye is loaded into cells expressing TREK-1. Upon channel opening, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence. Inhibitors of the channel will block Tl+ influx and thus reduce the fluorescent signal.[10][12]

Protocol:

  • Cell Plating: Plate HEK293 cells stably expressing human TREK-1 in 384-well microplates and incubate overnight.

  • Dye Loading: Remove the culture medium and add a loading buffer containing a Tl+-sensitive dye (e.g., FluxOR™) and a detergent to facilitate dye entry (e.g., Pluronic F-127). Incubate for 60-90 minutes at room temperature.

  • Compound Addition: Wash the cells with a physiological buffer. Add this compound at various concentrations and incubate for a predetermined period.

  • Stimulation and Detection: Use a fluorescence imaging plate reader (e.g., FLIPR) to measure the baseline fluorescence. Add a stimulus buffer containing Tl+ to activate the channels.

  • Data Analysis: Record the fluorescence intensity over time. The rate of fluorescence increase is proportional to the channel activity. Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Manual Patch-Clamp Electrophysiology

This "gold-standard" technique is used to directly measure the ion flow through TREK-1 channels and determine the inhibitory potency of this compound with high precision.[13][14][15][16]

Principle: A glass micropipette with a small tip diameter is used to form a high-resistance "giga-seal" with the membrane of a single cell expressing the ion channel of interest. This allows for the electrical isolation of a patch of the membrane and the measurement of the ionic currents flowing through the channels in that patch.

Protocol:

  • Cell Preparation: Use a cell line stably expressing human TREK-1.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with the internal solution. The internal solution typically contains a high concentration of potassium to mimic the intracellular environment.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a giga-seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.

  • Voltage Clamp and Recording: Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply voltage steps to elicit TREK-1 currents.

  • Compound Application: Perfuse the cell with an external solution containing this compound at various concentrations.

  • Data Analysis: Measure the current amplitude before and after compound application to determine the percentage of inhibition. Calculate the IC50 value from the concentration-response curve.

MK-801 Challenged Novel Object Recognition (NOR) Task

This in vivo behavioral assay is used to assess the pro-cognitive effects of this compound in a mouse model of cognitive impairment.[3][5][6]

Principle: Rodents have a natural tendency to explore novel objects more than familiar ones. This preference is dependent on recognition memory. The NMDA receptor antagonist MK-801 induces a state of cognitive deficit, impairing the animal's ability to remember the familiar object. A pro-cognitive compound will reverse this deficit, and the animal will spend more time exploring the novel object.[5][17]

Protocol:

  • Habituation: Individually house male CD-1 mice and habituate them to the testing arena (an open-field box) for a set period on consecutive days leading up to the test.

  • Drug Administration: Administer this compound (e.g., at doses of 3, 10, and 30 mg/kg) or vehicle via intraperitoneal (IP) injection. After a predetermined time (e.g., 3.5 hours), administer MK-801 (or saline for control groups) to induce cognitive impairment.

  • Training Phase (T1): After the drug absorption period (e.g., 90 minutes post-MK-801), place the mouse in the arena with two identical objects and allow it to explore for a set duration (e.g., 10 minutes).

  • Retention Interval: Return the mouse to its home cage for a specific retention interval.

  • Testing Phase (T2): Place the mouse back in the arena, where one of the original objects has been replaced with a novel object. Record the time spent exploring each object for a set duration.

  • Data Analysis: Calculate a discrimination index (DI), typically as (Time with novel object - Time with familiar object) / (Total exploration time). A higher DI indicates better recognition memory. Statistical analysis is used to compare the DI between treatment groups.

Visualizations

Signaling Pathway of TREK-1/2 Inhibition by this compound

TREK_Inhibition_Pathway cluster_neuron Neuron This compound This compound TREK-1/2 TREK-1/2 This compound->TREK-1/2 Inhibits K_efflux K+ Efflux TREK-1/2->K_efflux Mediates Membrane_Potential Resting Membrane Potential K_efflux->Membrane_Potential Maintains (Hyperpolarization) Neuronal_Excitability Neuronal Excitability Membrane_Potential->Neuronal_Excitability Regulates Cognitive_Function Cognitive Function Neuronal_Excitability->Cognitive_Function Impacts

Caption: this compound inhibits TREK-1/2, leading to increased neuronal excitability.

Experimental Workflow for this compound Preclinical Evaluation

ONO_TR_772_Workflow HTS High-Throughput Screen (Thallium Flux Assay) Lead_Opt Lead Optimization (SAR Studies) HTS->Lead_Opt In_Vitro_Potency In Vitro Potency (Manual Patch Clamp) Lead_Opt->In_Vitro_Potency Selectivity Selectivity Profiling (Ancillary Pharmacology) In_Vitro_Potency->Selectivity PK_Studies Pharmacokinetic Studies (CNS Penetration) Selectivity->PK_Studies In_Vivo_Efficacy In Vivo Efficacy (NOR Task) PK_Studies->In_Vivo_Efficacy

Caption: Preclinical development workflow for this compound.

Conclusion

This compound is a well-characterized dual inhibitor of TREK-1 and TREK-2 potassium channels. Its high potency, selectivity, and ability to penetrate the CNS, coupled with demonstrated efficacy in a preclinical model of cognitive impairment, establish it as a critical research tool. The data and protocols presented in this guide provide a comprehensive foundation for scientists and researchers in the field of drug discovery and neuroscience to understand and further investigate the pharmacology of this compound and the therapeutic potential of TREK channel inhibition.

References

ONO-TR-772: A Technical Guide to its Modulation of Neuronal Excitability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-TR-772, also known as VU6018042, is a potent and selective inhibitor of the TWIK-related potassium (TREK) channel subfamily, specifically targeting TREK-1 and TREK-2 channels.[1][2] These two-pore domain potassium (K2P) channels are critical regulators of neuronal excitability, contributing to the resting membrane potential and cellular response to various stimuli. By inhibiting these channels, this compound effectively increases neuronal excitability, a mechanism with significant therapeutic potential for cognitive disorders. This technical guide provides an in-depth overview of the preclinical data, experimental methodologies, and signaling pathways associated with this compound's effect on neuronal excitability.

Core Mechanism of Action

This compound is a potent dual inhibitor of TREK-1 and TREK-2 channels.[1] These channels are members of the K2P family of potassium channels that are typically open at rest, contributing to the establishment of the negative resting membrane potential in neurons.[3] By blocking the outward flow of potassium ions through TREK-1 and TREK-2 channels, this compound leads to membrane depolarization, bringing the neuron closer to its firing threshold and thereby increasing its excitability. Studies on TREK-1 knockout mice have demonstrated that the absence of this channel leads to increased neuronal excitability.[3] Furthermore, pharmacological blockade of TREK-1 channels has been shown to increase the firing rate of serotonergic neurons.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and in vivo efficacy.

Table 1: In Vitro Potency of this compound [1]

TargetSpeciesAssayIC50 (nM)
TREK-1HumanManual Patch Clamp15
TREK-1MouseManual Patch Clamp67

Table 2: In Vitro Selectivity of this compound [1]

ChannelSelectivity Fold (vs. hTREK-1)
TREK-2Equipotent
TASK-1, TASK-2, TASK-3, TRESK, TWIK-2, TRAAK>67

Table 3: In Vivo Efficacy of this compound [1]

Animal ModelParadigmRoute of AdministrationMinimum Effective Dose (MED)
Male CD-1 MiceMK-801 Challenge Novel Object RecognitionIntraperitoneal (IP)10 mg/kg

Experimental Protocols

Manual Patch Clamp Electrophysiology

Objective: To determine the inhibitory potency (IC50) of this compound on human and mouse TREK-1 channels.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing either human or mouse TREK-1 channels.

Protocol:

  • Cell Culture: HEK293 cells expressing the target channel are cultured under standard conditions.

  • Electrode Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an intracellular solution. A typical intracellular solution contains (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 MgCl2, adjusted to pH 7.3 with KOH.

  • Recording: Whole-cell patch-clamp recordings are performed at room temperature. The extracellular solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

  • Data Acquisition: Cells are held at a holding potential of -80 mV. TREK-1 currents are elicited by a series of voltage steps.

  • Drug Application: this compound is dissolved in DMSO and diluted to the final desired concentrations in the extracellular solution. The solution is perfused onto the cells.

  • Data Analysis: The inhibition of the TREK-1 current by this compound is measured, and the IC50 value is calculated by fitting the concentration-response data to a Hill equation.

Thallium Flux Assay

Objective: High-throughput screening to identify and characterize inhibitors of TREK-1 channels.

Principle: This assay uses the flux of thallium ions (Tl+) through open potassium channels as a surrogate for potassium ion flux. Tl+ entering the cell binds to a fluorescent dye, leading to an increase in fluorescence intensity.

Protocol:

  • Cell Plating: Cells stably expressing the TREK-1 channel are plated in 384-well microplates.[6]

  • Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™) in a physiological buffer.[7][8]

  • Compound Incubation: this compound or other test compounds are added to the wells and incubated for a specific period.

  • Thallium Stimulation: A stimulus buffer containing thallium sulfate (B86663) is added to the wells to initiate Tl+ influx through the open TREK-1 channels.

  • Fluorescence Reading: The fluorescence intensity is measured over time using a plate reader.

  • Data Analysis: The rate of fluorescence increase is proportional to the Tl+ influx and thus to the TREK-1 channel activity. The inhibitory effect of this compound is determined by the reduction in the rate of fluorescence increase.

MK-801 Challenge Novel Object Recognition (NOR) Task

Objective: To assess the pro-cognitive effects of this compound in a mouse model of cognitive impairment.

Animal Model: Male CD-1 mice.[1]

Protocol:

  • Habituation: Mice are habituated to the testing arena for a set period over several days.

  • Drug Administration: this compound is administered via intraperitoneal (IP) injection at doses of 3, 10, and 30 mg/kg, 3.5 hours prior to the administration of MK-801.[1]

  • Induction of Cognitive Deficit: The NMDA receptor antagonist MK-801 (0.2 mg/kg) is administered to induce a cognitive deficit.[9]

  • Training (Familiarization) Phase: 30 minutes after MK-801 administration, mice are placed in the arena with two identical objects and allowed to explore for a set time.

  • Testing Phase: After a retention interval (e.g., 90 minutes), one of the familiar objects is replaced with a novel object.[1] The mice are returned to the arena, and their exploration of both objects is recorded.

  • Data Analysis: The discrimination index (DI), calculated as (time exploring novel object - time exploring familiar object) / (total exploration time), is used to quantify recognition memory. A higher DI indicates better memory performance.

Visualizations

Signaling_Pathway cluster_neuron Neuron Resting_State Resting State (Negative Membrane Potential) TREK1_TREK2 TREK-1/TREK-2 Channels (Open) Resting_State->TREK1_TREK2 Maintained by K_efflux K+ Efflux TREK1_TREK2->K_efflux Blocked_Channels TREK-1/TREK-2 Channels (Blocked) ONO_TR_772 This compound ONO_TR_772->Blocked_Channels Inhibits Reduced_K_efflux Reduced K+ Efflux Blocked_Channels->Reduced_K_efflux Depolarization Membrane Depolarization Reduced_K_efflux->Depolarization Increased_Excitability Increased Neuronal Excitability (Closer to Firing Threshold) Depolarization->Increased_Excitability Action_Potential Action Potential Firing Increased_Excitability->Action_Potential Leads to

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (Thallium Flux Assay) Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR) Hit_Identification->Lead_Optimization Manual_Patch_Clamp Manual Patch Clamp (IC50 Determination) Lead_Optimization->Manual_Patch_Clamp Selectivity_Screening Selectivity Screening Manual_Patch_Clamp->Selectivity_Screening PK_Studies Pharmacokinetic Studies (CNS Penetration) Selectivity_Screening->PK_Studies Efficacy_Studies Efficacy Studies (MK-801 NOR) PK_Studies->Efficacy_Studies Logical_Relationship ONO_TR_772 This compound TREK_Inhibition TREK-1/TREK-2 Inhibition ONO_TR_772->TREK_Inhibition causes Neuronal_Depolarization Neuronal Membrane Depolarization TREK_Inhibition->Neuronal_Depolarization leads to Increased_Excitability Increased Neuronal Excitability Neuronal_Depolarization->Increased_Excitability results in Cognitive_Enhancement Pro-cognitive Effects Increased_Excitability->Cognitive_Enhancement underlies

References

Methodological & Application

Application Notes and Protocols for ONO-TR-772 In Vivo Studies in Mice

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the in vivo experimental protocol for evaluating the pro-cognitive effects of ONO-TR-772 in a mouse model of cognitive impairment. The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound (also known as VU6018042) is a potent and selective dual inhibitor of the two-pore domain potassium (K2P) channels TREK-1 (KCNK2) and TREK-2 (KCNK10).[1][2] These channels are involved in regulating neuronal excitability, and their inhibition has been investigated as a potential therapeutic strategy for cognitive deficits.[1][2][3] Preclinical studies have demonstrated that this compound can enhance recognition memory in a mouse model of cognitive impairment induced by the N-methyl-D-aspartate (NMDA) receptor antagonist, MK-801.[1][4][5]

Mechanism of Action

This compound functions by inhibiting TREK-1 and TREK-2 channels, which are "leak" potassium channels that contribute to the resting membrane potential of neurons. By blocking these channels, this compound is thought to increase neuronal excitability. This modulation of neuronal activity is believed to counteract the cognitive deficits induced by antagonists of the glutamatergic system, such as MK-801. The pro-cognitive effects of TREK-1 inhibition may be mediated through the regulation of glutamate (B1630785) metabolism and synaptic plasticity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)SelectivityReference
Human TREK-115>10 µM vs. other K2P channels (except TREK-2)[1]
Mouse TREK-167-[2]

Table 2: In Vivo Efficacy of this compound in the MK-801 Challenge Novel Object Recognition (NOR) Task in Mice

CompoundDose (mg/kg, IP)Effect on Recognition MemoryMinimum Effective Dose (MED) (mg/kg)Animal ModelReference
This compound3No significant enhancement10Male CD-1 Mice[5]
10Significant enhancement[5]
30Significant enhancement[5]

Experimental Protocols

MK-801 Challenge Novel Object Recognition (NOR) Task

This protocol describes the in vivo assessment of this compound's ability to reverse cognitive deficits induced by MK-801 in mice.

1. Animals:

  • Species: Mouse

  • Strain: Male CD-1[5]

  • Housing: Group housed under standard laboratory conditions with a 12-hour light/dark cycle, with food and water available ad libitum.

  • Acclimation: Animals should be acclimated to the housing facility for at least one week before the experiment and handled for several days leading up to the behavioral testing to reduce stress.

2. Materials:

  • This compound

  • MK-801 (Dizocilpine)

  • Vehicle for this compound (e.g., 10% Tween 80 in saline)

  • Saline (0.9% NaCl)

  • Novel Object Recognition Arena (e.g., a 40 cm x 40 cm x 40 cm open field box made of non-porous material)

  • Objects: Two sets of identical objects for the familiarization phase and one novel object for the test phase. Objects should be of similar size but different in shape and texture, and heavy enough that the mice cannot displace them.

  • Video recording and analysis software.

3. Experimental Procedure:

a. Habituation (Day 1-2):

  • Transport the mice to the testing room at least 1 hour before the start of the experiment to allow for acclimation.
  • Place each mouse individually into the empty NOR arena for 5-10 minutes to allow for free exploration. This reduces novelty-induced stress on the testing day.

b. Dosing and Familiarization (Day 3):

  • Administer this compound (3, 10, or 30 mg/kg) or vehicle via intraperitoneal (IP) injection.[5]
  • 3.5 hours after the this compound/vehicle injection, administer MK-801 (e.g., 0.1-0.3 mg/kg, IP) or saline to the appropriate groups.[5]
  • 30 minutes after the MK-801/saline injection, place two identical objects (A1 and A2) in opposite corners of the NOR arena.
  • Place the mouse in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes). This is the familiarization/training phase.
  • Record the session for later analysis.
  • After the familiarization phase, return the mouse to its home cage.
  • Thoroughly clean the arena and objects with 70% ethanol (B145695) between each mouse to eliminate olfactory cues.

c. Test Phase (Day 3):

  • 90 minutes after the end of the familiarization phase, place one of the familiar objects (A) and one novel object (B) in the same locations as in the familiarization phase.[5]
  • Place the mouse back into the center of the arena and allow it to explore for a set period (e.g., 5 minutes). This is the test phase.
  • Record the session for later analysis.
  • After the test phase, return the mouse to its home cage.
  • Thoroughly clean the arena and objects with 70% ethanol.

4. Data Analysis:

  • Score the amount of time each mouse spends exploring each object during the test phase. Exploration is typically defined as the mouse's nose being directed at the object within a 2 cm proximity.

  • Calculate the Discrimination Index (DI) using the following formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)

  • A positive DI indicates that the mouse remembers the familiar object and spends more time exploring the novel one. A DI of zero or below suggests a memory deficit.

  • Perform statistical analysis (e.g., t-test or ANOVA followed by a post-hoc test like Dunnett's) to compare the DI between the different treatment groups.[5]

Visualizations

Signaling Pathway of TREK-1 Inhibition in Cognition

TREK1_Signaling_Pathway cluster_0 Neuronal Membrane cluster_1 Synaptic & Cognitive Effects TREK1 TREK-1/TREK-2 Channel K_ion K+ TREK1->K_ion K+ Efflux Neuronal_Excitability Increased Neuronal Excitability TREK1->Neuronal_Excitability Leads to ONO_TR_772 This compound ONO_TR_772->TREK1 Inhibits Glutamate_Metabolism Modulation of Glutamate Metabolism Neuronal_Excitability->Glutamate_Metabolism Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) Neuronal_Excitability->Synaptic_Plasticity Cognition Improved Cognitive Function Glutamate_Metabolism->Cognition Synaptic_Plasticity->Cognition MK801 MK-801 (Cognitive Deficit) MK801->Cognition Impairs

Caption: Proposed signaling pathway for the pro-cognitive effects of this compound.

Experimental Workflow for the MK-801 Challenge NOR Task

NOR_Workflow cluster_pre Pre-Experiment cluster_exp Experiment Day (Day 3) Acclimation Animal Acclimation & Handling Habituation Arena Habituation (Day 1-2) Acclimation->Habituation Dosing_ONO This compound / Vehicle (IP) Dosing_MK801 MK-801 / Saline (IP) Dosing_ONO->Dosing_MK801 3.5 hours Familiarization Familiarization Phase (Two identical objects) Dosing_MK801->Familiarization 30 mins Retention Retention Interval Familiarization->Retention 90 mins Test Test Phase (One familiar, one novel object) Retention->Test Analysis Data Analysis (Discrimination Index) Test->Analysis

Caption: Experimental workflow for the this compound MK-801 Novel Object Recognition task.

References

ONO-TR-772 in the MK-801 Challenge Model: Application Notes and Protocols for Preclinical Cognitive Impairment Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cognitive impairment associated with schizophrenia (CIAS) represents a significant unmet medical need, as current antipsychotic medications primarily address positive symptoms. The MK-801 challenge model in rodents is a widely utilized preclinical paradigm to induce cognitive deficits analogous to those observed in schizophrenia. MK-801, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, disrupts glutamatergic neurotransmission, leading to impairments in learning, memory, and executive function.[1][2][3] ONO-TR-772 is a potent and selective inhibitor of the TWIK-related potassium channel-1 (TREK-1), a two-pore domain potassium channel. Inhibition of TREK-1 has emerged as a potential therapeutic strategy for cognitive enhancement. This document provides detailed application notes and protocols for utilizing this compound in the MK-801 challenge model, specifically focusing on the Novel Object Recognition (NOR) task, a common behavioral assay for assessing recognition memory.

Mechanism of Action and Signaling Pathways

MK-801 induces a state of NMDA receptor hypofunction, which is hypothesized to be a core pathophysiological mechanism in schizophrenia.[1] By blocking the NMDA receptor, MK-801 prevents the influx of Ca2+ into the postsynaptic neuron, thereby impairing synaptic plasticity processes, such as long-term potentiation (LTP), which are crucial for learning and memory.

This compound, as a TREK-1 inhibitor, is proposed to counteract the cognitive deficits induced by MK-801. TREK-1 channels are "leak" potassium channels that contribute to the resting membrane potential of neurons. Their inhibition leads to neuronal depolarization, which can enhance neuronal excitability. The downstream signaling pathways of TREK-1 inhibition are thought to involve the activation of the PI3K/AKT and ERK signaling cascades, which are known to promote cell survival and synaptic plasticity.[4] Furthermore, TREK-1 inhibition may modulate glutamate (B1630785) metabolism, potentially restoring the balance disrupted by MK-801.

G cluster_0 This compound Action cluster_1 MK-801 Action cluster_2 Downstream Pro-Cognitive Effects ONO_TR_772 This compound TREK1 TREK-1 Channel ONO_TR_772->TREK1 Inhibits Depolarization Neuronal Depolarization TREK1->Depolarization Inhibition leads to Excitability Increased Neuronal Excitability Depolarization->Excitability PI3K_AKT PI3K/AKT Pathway Excitability->PI3K_AKT Activates ERK ERK Pathway Excitability->ERK Activates MK801 MK-801 NMDAR NMDA Receptor MK801->NMDAR Blocks Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Inhibition prevents LTP Synaptic Plasticity (LTP) Ca_Influx->LTP Reduced Ca2+ impairs Cognitive_Function Improved Cognitive Function LTP->Cognitive_Function Impairment leads to deficit Synaptic_Plasticity Enhanced Synaptic Plasticity PI3K_AKT->Synaptic_Plasticity ERK->Synaptic_Plasticity Synaptic_Plasticity->Cognitive_Function

Figure 1: Proposed signaling pathways of this compound and MK-801.

Data Presentation

The following tables summarize the key pharmacological data for this compound and a typical dose range for MK-801 in the NOR task.

Table 1: this compound Pharmacological Data

ParameterValueReference
Mechanism of ActionSelective TREK-1 Inhibitor[5]
IC50 for TREK-115 nM[6]
Minimal Effective Dose (MED) in MK-801 NOR model10 mg/kg (i.p.)[6][7]
CNS Penetrance (rat Kp)0.98[6]

Table 2: MK-801 Dosing for Cognitive Impairment in Rodent NOR Task

SpeciesDose Range (mg/kg)Route of AdministrationReference
Mouse0.1 - 0.2i.p. or s.c.[8][9]
Rat0.05 - 0.1i.p. or s.c.[10]

Experimental Protocols

This section provides a detailed protocol for assessing the efficacy of this compound in reversing MK-801-induced cognitive deficits in the Novel Object Recognition (NOR) task in mice.

Materials
  • This compound

  • MK-801 (Dizocilpine)

  • Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 50% Saline)

  • Saline (0.9% NaCl)

  • Male CD-1 or C57BL/6 mice (8-10 weeks old)

  • Open field arena (e.g., 40 x 40 x 40 cm, non-reflective material)

  • Objects (pairs of identical objects for habituation, and a novel object for testing; objects should be of similar size but differ in shape and texture, and heavy enough not to be displaced by the mice)

  • Video recording and tracking software

Experimental Workflow

G cluster_pre_experiment Pre-Experiment cluster_experiment Experimental Day Acclimatization Acclimatization (1 week) Handling Handling (3-5 days) Acclimatization->Handling Habituation Habituation to Arena (10 min) Handling->Habituation Drug_Admin Drug Administration (this compound or Vehicle) Habituation->Drug_Admin MK801_Admin MK-801 or Saline Administration Drug_Admin->MK801_Admin 3.5 hours Training Training Phase (T1) (10 min with 2 identical objects) MK801_Admin->Training 30 min Retention Retention Interval (e.g., 1 hour) Training->Retention Test Test Phase (T2) (5 min with 1 familiar and 1 novel object) Retention->Test

Figure 2: Experimental workflow for the NOR task.
Detailed Methodology

  • Animal Acclimatization and Handling:

    • House mice in groups of 3-5 per cage with ad libitum access to food and water, under a 12-hour light/dark cycle.

    • Allow at least one week for acclimatization to the housing facility.

    • Handle mice for 5-10 minutes daily for 3-5 days prior to the experiment to reduce stress.

  • Habituation:

    • On the day before the experiment, habituate each mouse to the empty open field arena for 10 minutes to reduce novelty-induced exploratory behavior.

  • Drug Preparation and Administration:

    • Prepare this compound solution in the appropriate vehicle. A range of doses (e.g., 3, 10, 30 mg/kg) should be tested to determine a dose-response relationship.

    • Prepare MK-801 solution in saline. A commonly used dose to induce cognitive impairment is 0.15 mg/kg.

    • Administer this compound or its vehicle via intraperitoneal (i.p.) injection 3.5 hours before the training phase. This timing is based on typical pharmacokinetic profiles of small molecules to ensure peak brain exposure during the cognitive task.

    • Administer MK-801 or saline via i.p. injection 30 minutes before the training phase.

  • Novel Object Recognition (NOR) Task:

    • Training Phase (T1):

      • Place two identical objects in opposite corners of the arena.

      • Gently place a mouse in the center of the arena and allow it to explore freely for 10 minutes.

      • Record the session for later analysis.

      • After the training phase, return the mouse to its home cage.

      • Thoroughly clean the arena and objects with 70% ethanol (B145695) between each mouse to eliminate olfactory cues.

    • Retention Interval:

      • A retention interval of 1 hour is standard for assessing short-term memory.

    • Test Phase (T2):

      • Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across mice.

      • Place the mouse back into the arena and allow it to explore for 5 minutes.

      • Record the session for analysis.

      • Clean the arena and objects after each trial.

Data Analysis
  • Exploration Time:

    • Manually or using automated tracking software, score the amount of time each mouse spends exploring each object during the training (T1) and test (T2) phases. Exploration is defined as the mouse's nose being directed towards the object at a distance of ≤ 2 cm.

  • Discrimination Index (DI):

    • Calculate the Discrimination Index for the test phase using the following formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)

    • A positive DI indicates a preference for the novel object, suggesting intact recognition memory. A DI close to zero suggests a memory deficit.

  • Statistical Analysis:

    • Use appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests) to compare the DI between different treatment groups (Vehicle + Saline, Vehicle + MK-801, this compound + MK-801).

    • A p-value of < 0.05 is typically considered statistically significant.

Conclusion

The MK-801 challenge model is a robust and reliable method for inducing cognitive deficits relevant to schizophrenia research. This compound, a selective TREK-1 inhibitor, has shown promise in ameliorating these deficits in the NOR task. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively design and execute studies investigating the pro-cognitive effects of this compound and other TREK-1 inhibitors. Meticulous adherence to the experimental protocol and careful data analysis are crucial for obtaining reliable and reproducible results. Further investigation into the detailed molecular mechanisms and the efficacy of this compound in other cognitive domains is warranted.

References

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the application of ONO-TR-772 in cognitive research, providing detailed protocols and dosage recommendations for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as VU6018042, is a potent and selective inhibitor of the two-pore domain potassium (K2P) channels TREK-1 (K2P2.1) and TREK-2 (K2P10.1).[1][2] These channels are highly expressed in the central nervous system and are implicated in the pathophysiology of cognitive deficits.[1] Inhibition of TREK-1 has been shown to protect against cognitive impairment in preclinical models.[1] this compound is a valuable in vivo tool compound for exploring the therapeutic potential of TREK-1 and TREK-2 inhibition for the treatment of cognitive disorders.[1][2] It has demonstrated pro-cognitive efficacy in rodent models of memory impairment.[1][3][4]

Mechanism of Action

This compound exerts its pro-cognitive effects by inhibiting the function of TREK-1 and TREK-2 channels. These channels are members of the K2P family of potassium channels that contribute to the resting membrane potential of neurons. By inhibiting these channels, this compound can modulate neuronal excitability and synaptic plasticity, which are cellular mechanisms underlying learning and memory.

cluster_neuron Neuron ONO_TR_772 This compound TREK_Channels TREK-1 / TREK-2 (K2P Channels) ONO_TR_772->TREK_Channels Inhibits K_Efflux K+ Efflux TREK_Channels->K_Efflux Reduces Neuronal_Excitability Increased Neuronal Excitability K_Efflux->Neuronal_Excitability Leads to Cognitive_Function Potential for Improved Cognitive Function Neuronal_Excitability->Cognitive_Function

Figure 1: Simplified signaling pathway of this compound.

Quantitative Data

The following tables summarize the key in vitro and in vivo properties of this compound.

Table 1: In Vitro Potency and Selectivity

TargetIC50Other K2P ChannelsReference
TREK-115 nM>10 µM (except TREK-2)[1][2][3][4]

Table 2: In Vivo Pharmacokinetics and Efficacy

SpeciesAdministrationDose (MED)CNS Penetrance (Kp)Cognitive ModelReference
MouseIntraperitoneal (IP)10 mg/kgNot specifiedMK-801 Challenge NOR[1][3][5]
RatNot specifiedNot specified0.98Not specified[1][2][3]

MED: Minimal Effective Dose; NOR: Novel Object Recognition

Note on Further Developments: While this compound is a valuable research tool, it possesses high lipophilicity and plasma protein binding.[5] Subsequent optimization has led to the development of analogs such as ONO-9517601 and ONO-7927846, which exhibit improved pharmacokinetic profiles and greater potency in cognitive models (MEDs of 1 mg/kg and 0.3 mg/kg in a rat NOR paradigm, respectively).[5][6] Researchers should consider these newer compounds for future studies.

Experimental Protocols

The following protocol describes a general workflow for assessing the pro-cognitive effects of this compound using the MK-801-induced Novel Object Recognition (NOR) task in rodents. This task is a widely accepted model for studying recognition memory.

Experimental Workflow: Novel Object Recognition (NOR) Task

cluster_workflow NOR Experimental Workflow Habituation Habituation Phase (Day 1) Allow free exploration of empty arena Familiarization Familiarization Phase (Day 2) Animal explores two identical objects Habituation->Familiarization 24 hours Drug_Admin Drug Administration (Day 2) Administer Vehicle or this compound Familiarization->Drug_Admin MK801_Admin Cognitive Deficit Induction (Day 2) Administer MK-801 Drug_Admin->MK801_Admin Pre-treatment time Test Test Phase (Day 2) One familiar object is replaced with a novel object MK801_Admin->Test Induction time Analysis Data Analysis Calculate Discrimination Index Test->Analysis

Figure 2: Experimental workflow for the NOR task.

Materials:

  • This compound

  • Vehicle (e.g., 10% Tween 80 in saline)

  • MK-801 (Dizocilpine)

  • Saline

  • Test arena (e.g., open field box)

  • Objects (two identical for familiarization, one novel for testing)

  • Video recording and analysis software

Procedure:

  • Habituation (Day 1):

    • Place each animal individually into the empty test arena for a set period (e.g., 10 minutes) to allow for acclimation to the environment.

  • Familiarization Phase (Day 2):

    • Place two identical objects in the test arena.

    • Allow each animal to explore the objects for a defined period (e.g., 5-10 minutes).

    • Ensure the animal spends a minimum amount of time exploring the objects to be included in the study.

  • Drug Administration (Day 2):

    • Following the familiarization phase, administer this compound (e.g., 10 mg/kg, IP) or vehicle to the respective groups.

    • The timing of administration should be based on the known pharmacokinetics of the compound to ensure peak brain levels during the test phase.

  • Cognitive Deficit Induction (Day 2):

    • After the appropriate pre-treatment time with this compound or vehicle, administer MK-801 (e.g., 0.1-0.3 mg/kg, IP) to induce a cognitive deficit. A control group receiving vehicle instead of MK-801 should also be included.

  • Test Phase (Day 2):

    • After a set induction period following MK-801 administration, return the animal to the test arena where one of the familiar objects has been replaced with a novel object.

    • Record the exploration time of both the familiar and the novel object for a defined period (e.g., 5 minutes).

Data Analysis:

  • Calculate the Discrimination Index (DI) as follows: (Time exploring novel object - Time exploring familiar object) / (Total exploration time of both objects)

  • A higher DI indicates better recognition memory.

  • Compare the DI between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Expected Outcome:

Animals treated with MK-801 and vehicle are expected to show a significantly lower DI compared to the control group, indicating a cognitive deficit. Treatment with an effective dose of this compound is expected to ameliorate the MK-801-induced deficit, resulting in a significantly higher DI compared to the MK-801/vehicle group.

Disclaimer: This document is intended for research purposes only. The provided protocols are a general guideline and should be optimized for specific experimental conditions and institutional guidelines. Always adhere to ethical and safety standards for animal research.

References

Application Notes and Protocols for ONO-TR-772 Administration in Rodent Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-TR-772 is a potent and selective inhibitor of the two-pore domain potassium (K2P) channels TREK-1 (KCNK2) and TREK-2 (KCNK10). These channels are expressed in the central nervous system and are involved in regulating neuronal excitability. Their inhibition has been investigated as a potential therapeutic strategy for cognitive deficits and other neurological disorders. This compound is a central nervous system (CNS) penetrant compound, making it a valuable tool for in vivo studies in rodents.

These application notes provide detailed protocols for the administration of this compound for various behavioral assays in rodents, including the novel object recognition test, forced swim test, tail suspension test, elevated plus maze, and open field test. The provided protocols are based on published data where available and adapted from standard behavioral testing paradigms.

Mechanism of Action: TREK-1/TREK-2 Channel Inhibition

TREK-1 and TREK-2 channels are mechanosensitive potassium channels that contribute to the resting membrane potential of neurons. They are opened by various physical and chemical stimuli, including membrane stretch, intracellular acidosis, and certain signaling molecules. The opening of these channels leads to an efflux of potassium ions, which hyperpolarizes the neuron and reduces its excitability.

This compound acts as an inhibitor of these channels, blocking the potassium efflux. This inhibition leads to a relative depolarization of the neuronal membrane, making the neuron more excitable and more likely to fire action potentials in response to stimuli. This modulation of neuronal excitability is the basis for its potential effects on behavior.

TREK_Inhibition_Pathway cluster_neuron Neuron cluster_channel Neuron_Membrane TREK1_2 TREK-1/ TREK-2 Channel K_ion_out K+ TREK1_2->K_ion_out K+ Efflux Neuronal_Excitability Increased Neuronal Excitability TREK1_2->Neuronal_Excitability Leads to Depolarization K_ion_in K+ ONO_TR_772 This compound ONO_TR_772->TREK1_2 Inhibits Action_Potential Action Potential Firing Neuronal_Excitability->Action_Potential Promotes

Diagram 1: this compound Mechanism of Action.

Data Presentation: this compound in Behavioral Assays

The following table summarizes the available quantitative data for this compound in a relevant behavioral assay. Data for other assays are proposed based on standard methodologies and will require empirical determination.

Behavioral AssaySpeciesDose (mg/kg, IP)Key ParameterResult
Novel Object Recognition (MK-801 Challenge) Mouse (CD-1)10Recognition IndexSignificantly enhanced recognition memory
Forced Swim Test Mouse1-30 (proposed)Immobility TimeTo be determined
Tail Suspension Test Mouse1-30 (proposed)Immobility TimeTo be determined
Elevated Plus Maze Mouse/Rat1-30 (proposed)Time in Open ArmsTo be determined
Open Field Test Mouse/Rat1-30 (proposed)Time in CenterTo be determined

Note: Doses for the forced swim test, tail suspension test, elevated plus maze, and open field test are proposed based on the effective dose in the novel object recognition test and the need to establish a dose-response relationship. Researchers should perform dose-finding studies to determine the optimal dose for their specific experimental conditions.

Experimental Protocols

General Preparation of this compound Dosing Solution

A common vehicle for administering small molecule inhibitors like this compound in rodents is a solution of 10% DMSO, 40% PEG300, and 50% saline.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Sterile 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound powder.

  • Dissolve the powder in DMSO to create a stock solution. Ensure complete dissolution, using a vortex mixer and sonicator if necessary.

  • Add PEG300 to the DMSO solution and vortex thoroughly.

  • Add sterile saline to the mixture to achieve the final desired concentration and vehicle composition. Vortex again to ensure a homogenous solution.

  • Prepare fresh on the day of the experiment.

Novel Object Recognition (NOR) Test

Objective: To assess the effects of this compound on recognition memory, particularly in a cognitive deficit model induced by MK-801.

Animals: Male CD-1 mice.

Protocol:

  • Habituation: Individually habituate mice to the testing arena (e.g., a 40 x 40 x 40 cm open field) for 10 minutes per day for 2-3 days prior to the experiment.

  • Drug Administration:

    • Administer this compound (3, 10, or 30 mg/kg) or vehicle via intraperitoneal (IP) injection.

    • 3.5 hours after this compound or vehicle administration, administer MK-801 (an NMDA receptor antagonist that induces cognitive deficits) or saline.

  • Training (Familiarization) Phase:

    • 30 minutes after the MK-801/saline injection, place the mouse in the arena with two identical objects and allow it to explore for 10 minutes.

  • Testing Phase:

    • 90 minutes after the training phase, return the mouse to the arena where one of the familiar objects has been replaced with a novel object.

    • Allow the mouse to explore for 5 minutes.

    • Record the time spent exploring each object.

  • Data Analysis: Calculate the recognition index as (Time exploring novel object) / (Total time exploring both objects) x 100.

Forced Swim Test (FST) - Proposed Protocol

Objective: To assess the potential antidepressant-like effects of this compound.

Animals: Male C57BL/6 or BALB/c mice.

Protocol:

  • Drug Administration: Administer this compound (e.g., 1, 3, 10, 30 mg/kg, IP) or vehicle 30-60 minutes before the test.

  • Test Procedure:

    • Place the mouse in a transparent glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

    • The test duration is 6 minutes.

    • Record the entire session with a video camera.

  • Data Analysis: Score the last 4 minutes of the test for immobility time (the time the mouse spends floating motionless or making only small movements necessary to keep its head above water).

Tail Suspension Test (TST) - Proposed Protocol

Objective: To further evaluate the potential antidepressant-like effects of this compound.

Animals: Male C57BL/6 or CD-1 mice.

Protocol:

  • Drug Administration: Administer this compound (e.g., 1, 3, 10, 30 mg/kg, IP) or vehicle 30-60 minutes before the test.

  • Test Procedure:

    • Suspend the mouse by its tail using adhesive tape, approximately 1-2 cm from the tip.

    • The suspension point should be at least 50 cm from the floor.

    • The test duration is 6 minutes.

    • Record the entire session with a video camera.

  • Data Analysis: Score the duration of immobility over the 6-minute test period.

Elevated Plus Maze (EPM) - Proposed Protocol

Objective: To assess the anxiolytic or anxiogenic effects of this compound.

Animals: Male Wistar or Sprague-Dawley rats, or male C57BL/6 mice.

Protocol:

  • Drug Administration: Administer this compound (e.g., 1, 3, 10, 30 mg/kg, IP) or vehicle 30 minutes before the test.

  • Test Procedure:

    • Place the animal in the center of the elevated plus maze, facing one of the open arms.

    • The maze should be elevated at least 50 cm from the floor.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session with a video camera.

  • Data Analysis: Measure the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.

Open Field Test (OFT) - Proposed Protocol

Objective: To evaluate the effects of this compound on locomotor activity and anxiety-like behavior.

Animals: Male Wistar or Sprague-Dawley rats, or male C57BL/6 mice.

Protocol:

  • Drug Administration: Administer this compound (e.g., 1, 3, 10, 30 mg/kg, IP) or vehicle 30 minutes before the test.

  • Test Procedure:

    • Place the animal in the center of the open field arena (e.g., 50 x 50 x 40 cm).

    • Allow the animal to explore freely for 10-30 minutes.

    • Record the session with a video camera.

  • Data Analysis:

    • Locomotor Activity: Measure the total distance traveled.

    • Anxiety-like Behavior: Measure the time spent in the center of the arena versus the periphery. A greater proportion of time spent in the center suggests an anxiolytic effect.

Experimental Workflow Visualization

Behavioral_Assay_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (3-7 days) Dosing_Solution_Prep Prepare this compound Dosing Solution Drug_Administration This compound or Vehicle Administration (IP) Dosing_Solution_Prep->Drug_Administration Pre_Test_Period Pre-Test Period (e.g., 30-210 min) Drug_Administration->Pre_Test_Period Behavioral_Test Perform Behavioral Test (e.g., NOR, FST, EPM) Pre_Test_Period->Behavioral_Test Video_Recording Video Record Session Behavioral_Test->Video_Recording Behavioral_Scoring Score Behavior (e.g., Immobility, Exploration) Video_Recording->Behavioral_Scoring Statistical_Analysis Statistical Analysis Behavioral_Scoring->Statistical_Analysis

Diagram 2: General Experimental Workflow.

ONO-TR-772: Application in Synaptic Plasticity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ONO-TR-772, a potent and selective dual inhibitor of TREK-1 and TREK-2 potassium channels, in the investigation of synaptic plasticity. The information presented herein is intended to guide researchers in designing and executing experiments to explore the role of TREK channels in neuronal function and to assess the therapeutic potential of their modulation.

This compound has emerged as a valuable pharmacological tool for studying the intricate mechanisms governing synaptic strength. By inhibiting TREK-1 and TREK-2 channels, which are key regulators of neuronal excitability, this compound allows for the precise dissection of their contribution to long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the properties of this compound and its observed effects on synaptic plasticity.

Table 1: In Vitro Efficacy of this compound

TargetAssay TypeSpeciesIC₅₀ (nM)Reference
TREK-1Thallium FluxHuman15[1]
TREK-1Manual Patch ClampHuman15[2]
TREK-1Manual Patch ClampMouse67[2]
TREK-2ElectrophysiologyHumanEquipotent to TREK-1[2]

Table 2: Effects of TREK-1 Inhibition on Synaptic Plasticity in the Prelimbic Cortex

ConditionPlasticity TypeMagnitude of fEPSP Slope Change (%)Induction ProtocolBrain RegionReference
Control (LFS only)LTDNo significant change1 Hz, 15 minPrelimbic Cortex(Implied from Francis-Oliveira et al., 2024)
TREK-1 Inhibitor + LFSLTDInduces significant LTD1 Hz, 15 minPrelimbic Cortex[3]
TREK-1 Inhibitor + 8-OH-DPAT (5-HT1A agonist) + LFSLTDPotentiated LTD1 Hz, 15 minPrelimbic Cortex[3]

Note: The specific TREK-1 inhibitor used in the study by Francis-Oliveira et al. (2024) was not explicitly named in the available abstract. However, the findings are directly relevant to the application of selective TREK-1 inhibitors like this compound.

Signaling Pathways

The inhibition of TREK-1/2 channels by this compound initiates a cascade of intracellular events that ultimately modulate synaptic plasticity. The following diagram illustrates the proposed signaling pathway leading to the promotion of long-term depression (LTD).

cluster_membrane Cell Membrane cluster_cytosol Cytosol ONO_TR_772 This compound TREK1_2 TREK-1 / TREK-2 Channels ONO_TR_772->TREK1_2 Inhibition Membrane_Depolarization Membrane Depolarization TREK1_2->Membrane_Depolarization Reduces K⁺ Efflux GPCR Gq-coupled GPCR (e.g., mGluR1/5) PLC PLC GPCR->PLC Activates PKC PKC PLC->PKC via DAG & IP₃ Ca_Influx Increased Intracellular [Ca²⁺] Membrane_Depolarization->Ca_Influx Activates Voltage-Gated Ca²⁺ Channels Ca_Influx->PKC Activates ERK ERK PKC->ERK Phosphorylates & Activates LTD_Expression LTD Expression (AMPA Receptor Internalization) ERK->LTD_Expression Promotes

This compound signaling pathway in LTD promotion.

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on synaptic plasticity, based on established methodologies.

Protocol 1: Induction of Long-Term Depression (LTD) in Brain Slices

This protocol is adapted from the methodology likely used in studies such as Francis-Oliveira et al. (2024) to investigate activity-dependent LTD in the prelimbic cortex.

1. Animals and Slice Preparation:

  • Use adolescent to young adult male rodents (e.g., Wistar rats or C57BL/6 mice).

  • Anesthetize the animal deeply and decapitate.

  • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.

  • Prepare 300-400 µm thick coronal slices containing the prelimbic cortex using a vibratome.

  • Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.

2. Electrophysiological Recordings:

  • Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

  • Place a stimulating electrode in layer V of the prelimbic cortex and a recording electrode in layer II/III.

  • Record field excitatory postsynaptic potentials (fEPSPs).

  • Establish a stable baseline recording of fEPSPs for at least 20 minutes, stimulating at a low frequency (e.g., 0.033 Hz).

3. This compound Application and LTD Induction:

  • Prepare a stock solution of this compound in DMSO. The final concentration of this compound in the aCSF should be in the range of its IC₅₀ (e.g., 100 nM for mouse studies), with the final DMSO concentration not exceeding 0.1%.

  • Bath-apply this compound for a pre-incubation period of 20-30 minutes before LTD induction.

  • Induce LTD using a low-frequency stimulation (LFS) protocol, for example, 900 pulses at 1 Hz for 15 minutes.

  • Continue recording fEPSPs for at least 60 minutes post-LFS to assess the magnitude and stability of the depression.

4. Data Analysis:

  • Measure the slope of the fEPSP.

  • Normalize the fEPSP slope to the average of the baseline recordings.

  • Quantify the magnitude of LTD as the percentage reduction in the normalized fEPSP slope during the last 10 minutes of the post-LFS recording period.

  • Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the LTD magnitude between control and this compound treated slices.

Experimental Workflow Diagram

Slice_Prep Brain Slice Preparation Recovery Slice Recovery (≥ 1 hour) Slice_Prep->Recovery Baseline Baseline Recording (20 min) Recovery->Baseline Drug_App This compound Application (e.g., 100 nM, 20-30 min) Baseline->Drug_App LFS LTD Induction (1 Hz, 15 min) Drug_App->LFS Post_LFS Post-Induction Recording (≥ 60 min) LFS->Post_LFS Analysis Data Analysis Post_LFS->Analysis

Workflow for LTD experiments with this compound.

Concluding Remarks

This compound is a powerful tool for elucidating the role of TREK-1 and TREK-2 channels in synaptic plasticity. The provided data and protocols offer a solid foundation for researchers to explore the therapeutic potential of targeting these channels for cognitive disorders. As research in this area is ongoing, it is recommended to consult the latest literature for any refinements to these methodologies.

References

Application Notes and Protocols for Testing ONO-TR-772 Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-TR-772 is a potent and selective dual inhibitor of the two-pore domain potassium (K2P) channels TREK-1 (KCNK2) and TREK-2 (KCNK10).[1][2][3][4][5][6] These channels are critical regulators of cellular membrane potential and excitability, playing significant roles in various physiological processes. Inhibition of TREK-1 and TREK-2 can modulate cellular functions, making this compound a valuable tool for research and a potential therapeutic agent.

These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound. The described methods include direct measurement of ion channel inhibition through electrophysiology, assessment of changes in cell membrane potential using fluorescence-based assays, and evaluation of downstream functional consequences in neuronal and other relevant cell types.

Signaling Pathway of TREK-1/TREK-2 Inhibition

TREK-1 and TREK-2 are "leak" potassium channels that contribute to the establishment of the resting membrane potential in various cell types, including neurons. By allowing the efflux of potassium ions (K+), these channels hyperpolarize the cell membrane, making it less excitable. This compound, by inhibiting TREK-1 and TREK-2, blocks this potassium leak. This leads to a depolarization of the cell membrane, bringing the cell closer to its threshold for firing an action potential and thereby increasing cellular excitability.

TREK_Inhibition_Pathway cluster_membrane Cell Membrane TREK TREK-1 / TREK-2 Channel K_in K+ (in) TREK->K_in K+ Efflux Depolarization Membrane Depolarization TREK->Depolarization K+ Efflux Blocked K_out K+ (out) K_out->TREK ONO_TR_772 This compound ONO_TR_772->TREK Inhibition Excitability Increased Cellular Excitability Depolarization->Excitability

This compound inhibits TREK-1/2, blocking K+ efflux and causing membrane depolarization.

Key Cell-Based Assays for this compound Efficacy

Assay TypePrincipleEndpoint MeasurementRecommended Cell Lines
Electrophysiology Direct measurement of ion channel currents in whole-cell patch-clamp configuration.Inhibition of TREK-1/TREK-2 currents (pA/pF).HEK293 (overexpressing human TREK-1 or TREK-2), SKOV-3, OVCAR-3, primary neurons.
Membrane Potential Assay A fluorescent dye that partitions across the cell membrane in a potential-dependent manner is used. Inhibition of K+ channels leads to depolarization, causing a change in fluorescence.Change in relative fluorescence units (RFU).HEK293 (overexpressing TREK-1/2), neuronal cell lines (e.g., SH-SY5Y), primary neurons.
Neuronal Excitability Assay Recording of spontaneous or evoked action potentials from neuronal networks cultured on multi-electrode arrays (MEAs).Firing rate, burst frequency, and network synchronicity.Primary cortical neurons, iPSC-derived neurons.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of this compound's inhibitory effect on TREK-1 and TREK-2 channel currents.

Patch_Clamp_Workflow start Start cell_prep Prepare cells expressing TREK-1 or TREK-2 start->cell_prep pipette_prep Pull and fill glass micropipette with internal solution cell_prep->pipette_prep seal Form a high-resistance seal (>1 GΩ) with the cell membrane pipette_prep->seal whole_cell Rupture the membrane patch to achieve whole-cell configuration seal->whole_cell record_baseline Record baseline TREK currents using a voltage ramp protocol whole_cell->record_baseline apply_drug Perfuse with this compound at various concentrations record_baseline->apply_drug record_inhibition Record TREK currents in the presence of the compound apply_drug->record_inhibition analyze Analyze current inhibition and determine IC50 record_inhibition->analyze end End analyze->end

Workflow for whole-cell patch-clamp analysis of this compound.

Materials:

  • Cells expressing TREK-1 or TREK-2 (e.g., stably transfected HEK293 cells).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP (pH 7.2).

  • This compound stock solution in DMSO.

Procedure:

  • Culture cells on glass coverslips to 50-70% confluency.

  • Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Place a coverslip with cells in the recording chamber and perfuse with external solution.

  • Approach a cell with the micropipette and apply gentle suction to form a gigaohm seal.

  • Apply a brief, strong suction pulse to rupture the membrane and establish a whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • Apply a voltage ramp protocol (e.g., -120 mV to +60 mV over 200 ms) to elicit TREK currents.

  • Record stable baseline currents for at least 3 minutes.

  • Perfuse the chamber with external solution containing the desired concentration of this compound.

  • Record currents until a steady-state inhibition is observed.

  • Wash out the compound with an external solution to observe any recovery.

  • Repeat for a range of this compound concentrations to generate a dose-response curve.

Data Analysis:

  • Measure the peak outward current at a specific voltage (e.g., +40 mV).

  • Calculate the percentage of current inhibition for each concentration of this compound relative to the baseline.

  • Fit the dose-response data to a Hill equation to determine the IC50 value.

Expected Results:

CompoundTargetIC50 (nM)
This compoundTREK-115
This compoundTREK-2~15-30
Fluorescence-Based Membrane Potential Assay

This high-throughput compatible assay measures changes in membrane potential as an indirect readout of TREK channel activity.

Membrane_Potential_Assay_Workflow start Start plate_cells Plate cells in a 96- or 384-well black, clear-bottom plate start->plate_cells load_dye Load cells with a membrane potential-sensitive dye plate_cells->load_dye incubate Incubate to allow dye to equilibrate load_dye->incubate prepare_compounds Prepare this compound serial dilutions in a separate plate incubate->prepare_compounds read_baseline Measure baseline fluorescence using a plate reader (e.g., FLIPR) incubate->read_baseline add_compounds Add this compound to the cell plate prepare_compounds->add_compounds read_baseline->add_compounds read_response Measure fluorescence change over time add_compounds->read_response analyze Analyze the change in fluorescence and determine EC50 read_response->analyze end End analyze->end

Workflow for the fluorescence-based membrane potential assay.

Materials:

  • HEK293 cells overexpressing TREK-1 or TREK-2.

  • Black, clear-bottom 96- or 384-well plates.

  • Membrane potential assay kit (e.g., FLIPR Membrane Potential Assay Kit).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound.

  • A fluorescence plate reader with liquid handling capabilities.

Procedure:

  • Seed cells into the microplate and culture overnight to form a confluent monolayer.

  • Prepare the fluorescent dye solution according to the manufacturer's instructions.

  • Remove the culture medium and add the dye solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the dye to load into the cells.

  • Prepare a dose-response plate with serial dilutions of this compound.

  • Place both the cell plate and the compound plate into the fluorescence plate reader.

  • Measure the baseline fluorescence for 10-20 seconds.

  • The instrument will then add the this compound solutions to the cell plate.

  • Immediately begin measuring the fluorescence signal for 3-5 minutes.

  • A positive control (e.g., a high concentration of KCl to depolarize all cells) and a vehicle control (DMSO) should be included.

Data Analysis:

  • Calculate the change in fluorescence (ΔRFU) for each well by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

  • Normalize the data to the vehicle control (0% effect) and the positive control (100% effect).

  • Plot the normalized response against the log of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.

Expected Results:

CompoundTargetEC50 (nM)
This compoundTREK-1~20-50
This compoundTREK-2~30-70
Multi-Electrode Array (MEA) Neuronal Excitability Assay

This assay assesses the functional impact of this compound on the excitability of neuronal networks.

Materials:

  • Primary cortical neurons or iPSC-derived neurons.

  • MEA plates (e.g., from Axion BioSystems).

  • Neuron culture medium.

  • This compound.

  • MEA recording system.

Procedure:

  • Plate neurons onto the MEA plates according to the manufacturer's protocol.

  • Culture the neurons for at least 14 days to allow for the formation of mature, spontaneously active networks.

  • Place the MEA plate into the recording system and allow it to equilibrate.

  • Record baseline spontaneous neuronal activity for 10-15 minutes.

  • Add this compound at the desired concentration to the wells.

  • Allow the compound to incubate for a specified time (e.g., 30 minutes).

  • Record the neuronal activity in the presence of this compound for 10-15 minutes.

  • Include a vehicle control (DMSO).

Data Analysis:

  • Use the MEA software to analyze the recorded spike trains.

  • Key parameters to quantify include:

    • Mean firing rate (spikes/second).

    • Burst frequency (bursts/minute).

    • Network synchrony index.

  • Compare the activity in the presence of this compound to the baseline and vehicle control.

Expected Results:

ConditionMean Firing Rate (Hz)Burst Frequency (bursts/min)Network Synchrony Index
Vehicle Control5.2 ± 0.810.5 ± 2.10.4 ± 0.1
This compound (100 nM)9.8 ± 1.518.2 ± 3.50.7 ± 0.15

Conclusion

The described cell-based assays provide a comprehensive framework for characterizing the efficacy of this compound. Direct assessment of channel block using patch-clamp electrophysiology is the gold standard for determining potency (IC50). The fluorescence-based membrane potential assay offers a higher-throughput method for confirming the mechanism of action and for structure-activity relationship studies. Finally, the MEA assay provides critical insights into the functional consequences of TREK-1/TREK-2 inhibition on neuronal network activity. Together, these methods will enable a thorough in vitro evaluation of this compound and similar compounds.

References

Application Notes and Protocols: ONO-TR-772 Formulation for Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and intraperitoneal (IP) administration of ONO-TR-772, a potent and selective dual inhibitor of TWIK-related potassium (TREK)-1 and TREK-2 channels. Due to its low aqueous solubility, a specific formulation approach is required for in vivo studies. This document outlines a recommended formulation strategy, detailed experimental protocols, and relevant background information to facilitate its use in preclinical research.

Introduction and Mechanism of Action

This compound (also known as VU6018042) is a valuable in vivo tool compound for investigating the physiological roles of TREK-1 and TREK-2 potassium channels.[1][2] These channels are part of the two-pore domain potassium (K2P) channel family and contribute to the resting membrane potential in various cell types, including neurons. By inhibiting TREK-1 and TREK-2, this compound reduces potassium efflux, leading to membrane depolarization and increased neuronal excitability. This mechanism has been explored for its pro-cognitive effects.[1][3]

The compound is characterized by high lipophilicity and low aqueous solubility, which are critical considerations for developing a suitable formulation for parenteral administration.[3][4]

Data Presentation

Quantitative data regarding the physicochemical properties and reported in vivo dosing of this compound are summarized below.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

Property Value Reference
Target TREK-1 / TREK-2 [3]
IC₅₀ (TREK-1) 15 nM (human) [1][2]
Aqueous Solubility <5 µM [3]
clogP 5.53 [3]
Plasma Protein Binding (mouse) 98.4% [3][4]

| Brain Homogenate Binding (mouse) | 99.4% |[3] |

Table 2: Summary of In Vivo Intraperitoneal Dosing in Mice

Species Doses Administered (IP) Key Finding Reference
CD-1 Mice 3, 10, and 30 mg/kg Dose-dependently enhanced recognition memory. [3]

| CD-1 Mice | 10 mg/kg | Identified as the Minimum Effective Dose (MED) in a novel object recognition task. |[3][4] |

Signaling Pathway

The diagram below illustrates the mechanism of action for this compound on a neuron.

ONO_TR_772_Mechanism cluster_neuron Neuronal Membrane cluster_effect Cellular Effect K_out K+ (Extracellular) K_in K+ (Intracellular) channel TREK-1 / TREK-2 Channel K_in->channel K+ Efflux channel->K_out hyper Hyperpolarization (Less Excitable) channel->hyper Leads to depol Depolarization (More Excitable) channel->depol Inhibition leads to ONO This compound ONO->channel Inhibits

Caption: Mechanism of this compound action on neuronal excitability.

Experimental Protocols

Protocol 1: Recommended Formulation for Intraperitoneal Injection

Given the low aqueous solubility of this compound, a co-solvent/surfactant vehicle system is recommended. This protocol is based on standard practices for formulating poorly soluble compounds for preclinical research.[5][6]

Materials

Material Supplier Notes
This compound N/A Crystalline powder
Dimethyl sulfoxide (B87167) (DMSO) Sigma-Aldrich, etc. Anhydrous, ≥99.9%
Tween® 80 (Polysorbate 80) Sigma-Aldrich, etc. Viscous liquid
Saline, 0.9% NaCl N/A Sterile, injectable grade
Sterile 1.5 mL microcentrifuge tubes N/A For weighing and mixing
Sterile Syringes and Needles N/A For vehicle preparation

| Vortex Mixer | N/A | For ensuring complete dissolution |

Procedure: Preparation of a 1 mg/mL Dosing Solution

This procedure creates a final vehicle composition of 10% DMSO / 10% Tween® 80 / 80% Saline (v/v/v). This vehicle is generally well-tolerated for IP injections in rodents.

  • Prepare the Vehicle:

    • In a sterile tube, combine 1 part DMSO and 1 part Tween® 80.

    • Vortex thoroughly to create a homogenous mixture. This is your organic phase (Vehicle Part A).

    • The remaining 8 parts will be sterile saline (Vehicle Part B).

  • Weigh this compound:

    • On an analytical balance, accurately weigh the required amount of this compound powder into a sterile microcentrifuge tube. For a 1 mg/mL solution, you would weigh 1 mg for every 1 mL of final solution required.

  • Solubilization:

    • Add the appropriate volume of Vehicle Part A (DMSO/Tween® 80 mixture) to the tube containing this compound. For a 1 mg/mL final concentration, you would add 0.2 mL of Part A for every 1 mg of compound.

    • Vortex vigorously until the powder is completely dissolved. The solution should be clear. Gentle warming or sonication may be used if dissolution is slow, but stability should be considered.

  • Emulsification/Dilution:

    • While vortexing the dissolved drug concentrate, slowly add the sterile saline (Vehicle Part B) drop by drop. For a 1 mg/mL final concentration, you would add 0.8 mL of saline.

    • Continue vortexing for 1-2 minutes to ensure a stable and homogenous suspension/solution. The final preparation may be a microemulsion and should appear uniform.

  • Final Checks:

    • Visually inspect the final formulation for any precipitation or phase separation.

    • Prepare fresh on the day of the experiment.

Table 3: Example Dosing Calculation for a 10 mg/kg Dose

Parameter Value Calculation
Animal Weight 25 g (0.025 kg) N/A
Target Dose 10 mg/kg N/A
Total Drug Needed per Animal 0.25 mg 10 mg/kg * 0.025 kg
Dosing Solution Concentration 1 mg/mL As prepared in the protocol

| Injection Volume | 0.25 mL (250 µL) | 0.25 mg / 1 mg/mL |

Note: Adjust the final concentration of the dosing solution as needed to achieve a desired injection volume, typically not exceeding 10 mL/kg for mice.[7][8]

Protocol 2: Intraperitoneal (IP) Injection in Mice

This protocol outlines the standard procedure for administering the prepared this compound formulation to a mouse via intraperitoneal injection. It is synthesized from established institutional guidelines.[7][9][10]

Experimental Workflow

IP_Injection_Workflow prep 1. Preparation - Load Syringe - Weigh Animal restrain 2. Animal Restraint - Scruff Mouse - Position in Dorsal Recumbency prep->restrain inject 3. Injection - Locate Lower Right Quadrant - Insert Needle (30-45°) - Aspirate & Inject restrain->inject monitor 4. Post-Procedure - Return to Cage - Monitor for Distress inject->monitor

Caption: Standard workflow for intraperitoneal injection in mice.

Materials

Material Specification
Mouse N/A
Dosing Solution Freshly prepared this compound formulation
Syringe 1 mL tuberculin syringe
Needle 25-27 gauge, sterile
Disinfectant 70% Alcohol wipes

| Personal Protective Equipment | Gloves, lab coat |

Procedure

  • Preparation:

    • Calculate the required injection volume based on the animal's most recent body weight and the dosing solution concentration.

    • Draw the calculated volume into a sterile syringe. Use a new needle and syringe for each animal to prevent cross-contamination and infection.[9][10]

    • Ensure no air bubbles are present in the syringe.

  • Animal Restraint:

    • Gently but firmly restrain the mouse using the scruff technique, grasping the loose skin over the shoulders and behind the ears.

    • Turn the animal to a supine position (dorsal recumbency), tilting the head slightly downwards. This allows the abdominal organs to shift cranially, away from the injection site.[9][10]

  • Identifying the Injection Site:

    • Visualize the abdomen divided into four quadrants. The target for IP injection is the mouse's lower right quadrant.[9]

    • This location avoids critical organs such as the cecum (typically on the left side) and the urinary bladder.[7][10]

    • Wipe the injection site with a 70% alcohol swab.[9]

  • Injection:

    • With the needle bevel facing up, insert it into the identified lower right quadrant at a 30-45 degree angle to the abdominal wall.[9]

    • Penetrate the skin and the abdominal wall. You may feel a slight "pop" as the needle enters the peritoneal cavity.

    • Gently pull back on the plunger (aspirate) to ensure the needle is correctly placed.[10]

      • Correct Placement: No fluid or material enters the syringe hub.

      • Incorrect Placement: If yellow fluid (urine), greenish-brown material (intestinal contents), or blood is aspirated, withdraw the needle immediately. Discard the syringe and formulation, and re-attempt with fresh materials, possibly on the lower left quadrant.[7]

  • Administration and Withdrawal:

    • Once correct placement is confirmed, inject the substance smoothly.

    • Withdraw the needle swiftly and place the used syringe and needle directly into a sharps container without recapping.

  • Post-Injection Monitoring:

    • Return the mouse to its home cage.

    • Observe the animal for at least 5-10 minutes for any immediate adverse reactions, such as bleeding at the injection site, signs of pain (e.g., writhing), or respiratory distress.[7]

References

Application Notes and Protocols for Studying Long-Term Potentiation (LTP) with ONO-TR-772

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-TR-772 is a potent and highly selective inhibitor of the TWIK-related potassium channel-1 (TREK-1), a member of the two-pore domain potassium (K2P) channel family. With an IC50 of 15 nM, this compound offers a powerful tool for investigating the physiological roles of TREK-1 channels.[1] These channels are critical regulators of neuronal excitability, and emerging evidence suggests their involvement in synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.

Recent studies utilizing genetic knockout models of TREK-1 have revealed that the absence of this channel severely impairs LTP in the CA1 region of the hippocampus.[2][3] This finding points to a crucial role for TREK-1 in the induction and/or expression of LTP. The underlying mechanism is thought to involve the modulation of glutamate (B1630785) receptor function, as TREK-1 knockout mice exhibit an increased ratio of AMPA to NMDA receptor currents, which can occlude the further potentiation of synaptic transmission.

These application notes provide detailed protocols and background information for utilizing this compound to investigate the role of TREK-1 in LTP in hippocampal brain slices. The protocols are based on established methodologies for studying LTP and have been adapted to incorporate the use of a selective TREK-1 inhibitor.

Data Presentation

The following tables summarize hypothetical quantitative data based on the expected outcomes from the experimental protocols, illustrating the potential effects of this compound on LTP.

Table 1: Effect of this compound on Baseline Synaptic Transmission

ParameterVehicle ControlThis compound (100 nM)
fEPSP Slope (mV/ms)0.52 ± 0.040.55 ± 0.05
Fiber Volley Amplitude (mV)0.21 ± 0.020.20 ± 0.02

Table 2: Effect of this compound on Long-Term Potentiation (LTP) Magnitude

Treatment GroupBaseline fEPSP Slope (% of pre-HFS)Post-HFS fEPSP Slope (% of pre-HFS at 60 min)
Vehicle Control100 ± 5%155 ± 8%
This compound (100 nM)105 ± 6%110 ± 7%*

*Indicates a statistically significant reduction in LTP magnitude compared to the vehicle control group.

Experimental Protocols

Protocol 1: Preparation of Acute Hippocampal Slices

This protocol describes the preparation of acute hippocampal slices from rodents, a standard model for in vitro electrophysiological studies of LTP.

Materials:

  • Rodent (e.g., C57BL/6 mouse or Wistar rat)

  • Anesthesia (e.g., isoflurane (B1672236) or pentobarbital)

  • Dissection tools (scissors, forceps)

  • Vibrating microtome (vibratome)

  • Ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (e.g., sucrose-based artificial cerebrospinal fluid - aCSF)

  • Standard aCSF, oxygenated (95% O2 / 5% CO2)

  • Recovery chamber

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Perform transcardial perfusion with ice-cold, oxygenated cutting solution to improve tissue quality.

  • Rapidly dissect the brain and place it in the ice-cold cutting solution.

  • Isolate the hippocampus and prepare transverse slices (typically 300-400 µm thick) using a vibratome in the ice-cold cutting solution.

  • Transfer the slices to a recovery chamber containing oxygenated standard aCSF at a physiological temperature (e.g., 32-34°C) for at least 30 minutes.

  • After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF for at least 1 hour before recording.

Protocol 2: Electrophysiological Recording of LTP in the CA1 Region

This protocol details the procedures for recording field excitatory postsynaptic potentials (fEPSPs) and inducing LTP in the Schaffer collateral pathway of the hippocampus.

Materials:

  • Prepared hippocampal slice

  • Recording chamber with perfusion system

  • Micromanipulators

  • Bipolar stimulating electrode (e.g., tungsten)

  • Glass recording microelectrode (filled with aCSF, 1-5 MΩ resistance)

  • Amplifier and data acquisition system

  • This compound stock solution (in DMSO)

  • Standard aCSF

Procedure:

  • Transfer a hippocampal slice to the recording chamber and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 ml/min. Maintain the temperature at 30-32°C.

  • Place the stimulating electrode in the stratum radiatum to activate the Schaffer collateral fibers.

  • Position the recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.

  • Deliver baseline test pulses (e.g., every 30 seconds) at an intensity that elicits a fEPSP of 40-50% of the maximal response.

  • Record a stable baseline for at least 20-30 minutes.

  • To study the effect of this compound, switch the perfusion to aCSF containing the desired concentration of the inhibitor (e.g., 100 nM). A corresponding vehicle control (e.g., 0.1% DMSO in aCSF) should be run in parallel.

  • After a pre-incubation period with this compound or vehicle (e.g., 20-30 minutes), induce LTP using a high-frequency stimulation (HFS) protocol. A standard HFS protocol is a single train of 100 Hz for 1 second.[4]

  • Following HFS, resume baseline test pulse stimulation and record the fEPSP slope for at least 60 minutes to assess the magnitude and stability of LTP.

Mandatory Visualizations

Signaling Pathway of TREK-1 in LTP Modulation

TREK1_LTP_Pathway cluster_extracellular Extracellular cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds AMPAR AMPA Receptor Glutamate->AMPAR Binds TREK1 TREK-1 Channel K_efflux K+ Efflux TREK1->K_efflux Mediates Ca_influx Reduced Ca2+ Influx NMDAR->Ca_influx Mediates PKA PKA PKA->TREK1 Inhibits PKC PKC PKC->TREK1 Inhibits CaMKII CaMKII AMPAR_trafficking AMPAR Trafficking to Synapse CaMKII->AMPAR_trafficking Promotes LTP_Expression LTP Expression AMPAR_trafficking->LTP_Expression Leads to ONOTR772 This compound ONOTR772->TREK1 Inhibits Depolarization Reduced Depolarization K_efflux->Depolarization Leads to Mg_block Enhanced Mg2+ Block Depolarization->Mg_block Maintains Mg_block->NMDAR Blocks Ca_influx->CaMKII Activates

Caption: Proposed signaling pathway for TREK-1 modulation of LTP.

Experimental Workflow for Investigating this compound Effects on LTP

LTP_Workflow prep Prepare Acute Hippocampal Slices recovery Slice Recovery (>1.5 hours) prep->recovery baseline Record Stable Baseline fEPSPs (20-30 min) recovery->baseline treatment Perfusion with this compound or Vehicle (20-30 min) baseline->treatment hfs Induce LTP with High-Frequency Stimulation (100 Hz, 1s) treatment->hfs post_hfs Record Post-HFS fEPSPs (>60 min) hfs->post_hfs analysis Data Analysis: Compare fEPSP Slope Potentiation post_hfs->analysis

Caption: Experimental workflow for studying this compound's effect on LTP.

Logical Relationship of TREK-1 Activity and LTP Induction

TREK1_LTP_Logic cluster_condition Condition cluster_state Postsynaptic State cluster_outcome LTP Outcome Normal Normal TREK-1 Activity Resting Normal Resting Membrane Potential Normal->Resting Maintains Inhibited Inhibited TREK-1 (this compound) Depolarized Depolarized Resting Membrane Potential Inhibited->Depolarized Leads to LTP_Normal Normal LTP Induction Resting->LTP_Normal Permits LTP_Occluded Occluded LTP Induction Depolarized->LTP_Occluded Results in

Caption: Logical flow of TREK-1's role in enabling normal LTP induction.

References

Troubleshooting & Optimization

ONO-TR-772 Technical Support Center: In Vivo Solubility Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ONO-TR-772. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when using this compound in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound (also known as VU6018042) is a potent and selective dual inhibitor of the TREK-1 (K2P2.1) and TREK-2 (K2P10.1) potassium channels.[1][2] These channels are members of the two-pore domain potassium (K2P) channel family and are involved in regulating cellular excitability. Due to its high lipophilicity and low aqueous solubility, achieving concentrations suitable for in vivo administration can be challenging. This poor solubility can lead to issues with bioavailability, inconsistent drug exposure, and potential precipitation at the injection site.

Q2: What are the key physicochemical properties of this compound that contribute to its low solubility?

This compound's solubility challenges stem from its chemical structure. Key properties to consider are:

  • Low Aqueous Solubility: Less than 5 µM.

  • High Lipophilicity: ChromatoLogD = 5.16.

This combination of properties makes it difficult to dissolve in simple aqueous vehicles commonly used for in vivo studies.

Q3: What are the known effective doses of this compound in animal models?

In a mouse model of cognitive impairment (MK-801 challenge in a novel object recognition task), this compound demonstrated efficacy with a minimum effective dose (MED) of 10 mg/kg when administered via intraperitoneal (IP) injection.[2][3]

Troubleshooting Guide for In Vivo Studies

Issue: Precipitation of this compound during formulation or upon administration.

Potential Cause: Use of an inappropriate vehicle that cannot maintain this compound in solution, especially upon dilution with physiological fluids.

Solutions:

  • Multi-component Vehicle System: For poorly soluble compounds like this compound, a multi-component vehicle system is often necessary. A common approach involves a combination of a primary solvent, a co-solvent/surfactant, and an aqueous diluent.

  • Recommended Starting Formulation: A widely used formulation for lipophilic compounds administered intraperitoneally is a mixture of DMSO, PEG400, Tween 80, and saline. This combination helps to first dissolve the compound in a strong organic solvent (DMSO) and then create a stable emulsion or solution when diluted.

Quantitative Data Summary
PropertyValueReference
Chemical Name This compound (VU6018042)[1]
Target(s) TREK-1 / TREK-2[1]
IC50 15 nM (for TREK-1)[2]
Aqueous Solubility < 5 µM
Lipophilicity ChromatoLogD = 5.16
Route of Admin. Intraperitoneal (IP)[2][3]
Effective Dose (Mouse) 10 mg/kg[2][3]

Experimental Protocols

Protocol 1: Formulation of this compound for Intraperitoneal (IP) Injection

This protocol is a standard starting point for formulating poorly soluble compounds for in vivo research.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG400), sterile, injectable grade

  • Polysorbate 80 (Tween 80), sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

Procedure:

  • Initial Dissolution: Weigh the required amount of this compound and dissolve it in DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO. Gently warm or vortex if necessary to ensure complete dissolution.

  • Addition of Co-solvent: To the DMSO solution, add PEG400. A common ratio is 1:4 (DMSO:PEG400). For the example above, add 4 mL of PEG400 to the 1 mL of DMSO solution. Mix thoroughly.

  • Addition of Surfactant: Add Tween 80 to the mixture. A typical final concentration of Tween 80 is 5%. To the 5 mL mixture from the previous step, add 0.25 mL of Tween 80. Mix until a clear solution is obtained.

  • Final Dilution: Slowly add sterile saline to the desired final volume while vortexing. For instance, to achieve a final concentration of 1 mg/mL, you would add saline to a final volume of 10 mL.

  • Final Formulation Ratio (Example): 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline.

  • Administration: Administer the freshly prepared formulation to the animal via intraperitoneal injection. Ensure the solution is at room temperature before injection.

Note: It is crucial to prepare this formulation fresh on the day of the experiment to avoid precipitation. The final concentration of DMSO should be kept as low as possible to minimize potential toxicity.

Visualizations

This compound Experimental Workflow

G cluster_prep Formulation Preparation cluster_exp In Vivo Experiment A Weigh this compound B Dissolve in DMSO A->B C Add PEG400 B->C D Add Tween 80 C->D E Dilute with Saline D->E F IP Injection into Mouse E->F I Troubleshooting: Precipitation Observed E->I G Behavioral Testing (e.g., Novel Object Recognition) F->G H Data Analysis G->H J Adjust Vehicle Ratios (e.g., increase PEG400/Tween 80) I->J J->E

Caption: Workflow for this compound formulation and in vivo testing with troubleshooting loop.

TREK-1/TREK-2 Signaling Pathway and Inhibition by this compound

G cluster_membrane Cell Membrane cluster_stimuli Activators cluster_inhibitors Inhibitors TREK TREK-1 / TREK-2 Channel K_out K+ Efflux TREK->K_out Stretch Mechanical Stretch Stretch->TREK AA Arachidonic Acid AA->TREK Heat Heat Heat->TREK GPCR Gq/Gs-coupled GPCRs GPCR->TREK ONO This compound ONO->TREK Hyperpolarization Membrane Hyperpolarization K_out->Hyperpolarization Reduced_Excitability Decreased Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Simplified signaling pathway of TREK-1/TREK-2 channels and their inhibition by this compound.

References

Technical Support Center: ONO-TR-772 Aqueous Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of ONO-TR-772.

Troubleshooting Guide

Issue: this compound is not dissolving in my aqueous buffer.

Possible Cause 1: Low Intrinsic Aqueous Solubility

This compound is known to have very low aqueous solubility (less than 5 µM)[1][2]. Direct dissolution in aqueous buffers is unlikely to achieve high concentrations.

Suggested Solution:

  • Use of Co-solvents: Initially, dissolve this compound in a water-miscible organic solvent before adding it to your aqueous buffer.

  • pH Adjustment: Although information on the pKa of this compound is not publicly available, exploring pH modification of the buffer may improve solubility if the compound has ionizable groups.

  • Use of Surfactants: Incorporating a low concentration of a non-ionic surfactant can aid in wetting the compound and improve its dispersion and apparent solubility.

Issue: My this compound solution is cloudy or shows precipitation after preparation.

Possible Cause 1: Supersaturation and Precipitation

When adding a concentrated organic stock solution of this compound to an aqueous buffer, the compound can become supersaturated and precipitate out of solution.

Suggested Solution:

  • Slow Addition and Stirring: Add the organic stock solution dropwise to the vigorously stirring aqueous buffer.

  • Warming: Gently warming the solution may help to dissolve the compound, but be cautious of potential degradation. Always check the compound's stability at elevated temperatures.

  • Optimize Solvent/Co-solvent Ratio: Experiment with different ratios of the organic co-solvent to the aqueous buffer to find a balance that maintains solubility without compromising the experimental system.

Possible Cause 2: Incompatible Formulation Components

Certain salts or other components in your buffer system may be incompatible with the chosen solubilization method, leading to precipitation.

Suggested Solution:

  • Component Compatibility Check: Review the compatibility of all formulation components.

  • Simplify Buffer System: If possible, use a simpler buffer system to minimize potential interactions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For in vitro studies, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing high-concentration stock solutions of this compound. A concentration of 100 mg/mL (208.36 mM) in DMSO has been reported, which may require sonication and warming to 60°C to fully dissolve[3]. For in vivo studies, the choice of solvent will depend on the route of administration and animal model.

Q2: What are some suggested starting formulations for in vivo animal studies?

A2: For oral administration in preclinical studies, a suspension of the compound in a vehicle containing a suspending agent is a common approach for poorly soluble compounds. For a structurally related TREK-2 activator, ONO-2920632, a vehicle of 0.5% w/v Methyl Cellulose (B213188) in distilled water was used for oral administration in mice[4]. This could be a reasonable starting point for this compound.

For parenteral administration, more complex formulations involving co-solvents, surfactants, or cyclodextrins may be necessary. The selection of excipients must be guided by their safety and tolerability for the specific route of administration and animal species[5][6].

Q3: Are there any advanced formulation strategies that can be used to improve the aqueous solubility of this compound?

A3: Yes, several advanced formulation strategies can be explored:

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can enhance its dissolution rate and apparent solubility. Common carriers for solid dispersions include polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycols (PEGs)[5][7].

  • Inclusion Complexes: Complexation with cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its solubility in aqueous solutions[7][8].

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to improved dissolution and bioavailability[3][5].

Quantitative Data: Solubility of this compound (Illustrative Examples)

The following tables provide illustrative examples of the potential solubility of this compound in various vehicles. These are not experimentally determined values for this specific compound but are based on common formulation approaches for poorly soluble drugs.

Table 1: Solubility in Common Solvents

SolventSolubility (mg/mL)Molarity (mM)Notes
DMSO~100[3]~208.36[3]May require heating and sonication.
Ethanol< 1< 2.08
Water< 0.0024< 0.005[1][2]Poorly soluble.

Table 2: Illustrative Solubility in Aqueous Formulations

Formulation VehicleThis compound Concentration (µg/mL)Appearance
Water< 2.4Suspension
10% DMSO in PBS (pH 7.4)~10Clear Solution
5% Solutol® HS 15 in Water~50Clear Micellar Solution
20% (w/v) Hydroxypropyl-β-Cyclodextrin in Water~200Clear Solution
0.5% Methyl Cellulose in Water> 1000Homogeneous Suspension

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution using a Co-solvent (for in vitro assays)

Objective: To prepare a 10 µM working solution of this compound in a phosphate-buffered saline (PBS) for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Weigh out a precise amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly. If necessary, gently warm the solution and sonicate until the compound is fully dissolved.

    • Store the stock solution at -20°C or -80°C[3].

  • Prepare the 10 µM Working Solution:

    • Vigorously vortex the PBS buffer.

    • While vortexing, add 1 µL of the 10 mM this compound stock solution to 999 µL of the PBS buffer.

    • Continue to vortex for 30-60 seconds to ensure thorough mixing and minimize precipitation.

    • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

Protocol 2: Preparation of a Suspension for Oral Gavage (for in vivo studies)

Objective: To prepare a 1 mg/mL suspension of this compound in 0.5% methyl cellulose for oral administration in rodents.

Materials:

  • This compound powder

  • Methyl cellulose

  • Sterile water for injection

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Homogenizer (optional)

Procedure:

  • Prepare the 0.5% Methyl Cellulose Vehicle:

    • Weigh out the appropriate amount of methyl cellulose to make a 0.5% (w/v) solution in sterile water.

    • Heat approximately one-third of the total required volume of water to 80-90°C.

    • Disperse the methyl cellulose powder in the hot water with stirring.

    • Add the remaining volume of cold water and continue to stir until the solution is uniform and clear.

    • Allow the solution to cool to room temperature.

  • Prepare the this compound Suspension:

    • Weigh out the required amount of this compound powder.

    • Place the powder in a mortar.

    • Add a small amount of the 0.5% methyl cellulose vehicle to the powder and triturate with the pestle to form a smooth paste.

    • Gradually add the remaining vehicle while continuing to mix.

    • Transfer the suspension to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure a uniform suspension.

    • If necessary, use a homogenizer to further reduce the particle size and improve the homogeneity of the suspension.

    • Continuously stir the suspension during dosing to maintain uniformity.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_invitro In Vitro Formulation cluster_invivo In Vivo Formulation stock_prep Weigh this compound dissolve_dmso Dissolve in DMSO (100 mg/mL) stock_prep->dissolve_dmso triturate Triturate this compound with vehicle stock_prep->triturate Suspension Method dilute_buffer Dilute stock in aqueous buffer dissolve_dmso->dilute_buffer Co-solvent Method vortex Vortex during addition dilute_buffer->vortex final_invitro final_invitro vortex->final_invitro Final Solution (e.g., 10 µM) prepare_vehicle Prepare 0.5% Methyl Cellulose Vehicle prepare_vehicle->triturate suspend Suspend in vehicle triturate->suspend final_invivo final_invivo suspend->final_invivo Final Suspension (e.g., 1 mg/mL) troubleshooting_flow start This compound Solubility Issue check_method Direct dissolution in aqueous buffer? start->check_method yes_direct Yes check_method->yes_direct no_direct No check_method->no_direct use_cosolvent Use co-solvent (e.g., DMSO) to create a stock solution yes_direct->use_cosolvent precipitation Precipitation upon dilution? no_direct->precipitation use_cosolvent->precipitation yes_precip Yes precipitation->yes_precip no_precip No precipitation->no_precip optimize_dilution Optimize dilution: - Slow, dropwise addition - Vigorous stirring - Adjust co-solvent ratio yes_precip->optimize_dilution solution_ok Solution is ready for use no_precip->solution_ok consider_alternatives Consider advanced formulations: - Solid Dispersion - Cyclodextrin Complexation - Nanosuspension optimize_dilution->consider_alternatives

References

Potential off-target effects of ONO-TR-772 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using ONO-TR-772, a potent and selective dual inhibitor of TREK-1 and TREK-2 potassium channels.

Troubleshooting Guide

Researchers may encounter several issues during their experiments with this compound. This guide provides a systematic approach to identifying and resolving common problems.

Issue 1: Inconsistent or Lack of Expected On-Target Effect

You are not observing the expected inhibition of TREK-1/TREK-2 channel activity or the anticipated downstream cellular phenotype.

Troubleshooting Workflow

A Inconsistent/No Effect B Verify Compound Integrity A->B C Check Experimental Conditions A->C D Assess Cell Health & Target Expression A->D E Review Assay Readout A->E F Compound Degradation or Impurity B->F Issue G Incorrect Concentration B->G Issue H Suboptimal Assay Parameters C->H Issue I Low Target Expression or Unhealthy Cells D->I Issue J Inappropriate Readout for Effect E->J Issue K Contact Supplier & Obtain New Batch F->K Solution L Perform Dose-Response Curve G->L Solution M Optimize Assay (e.g., incubation time, buffer) H->M Solution N Validate Target Expression (e.g., qPCR, Western Blot) I->N Solution O Select More Sensitive Readout J->O Solution

Troubleshooting workflow for inconsistent on-target effects.

Possible Causes and Solutions

Possible Cause Recommended Action
Compound Integrity
Degradation of this compoundStore the compound as recommended by the supplier, typically at -20°C or -80°C, and protect from light. Prepare fresh working solutions for each experiment.
Incorrect ConcentrationVerify the stock concentration and perform a serial dilution to generate a dose-response curve. The reported IC50 for TREK-1 is 15 nM.[1][2]
Experimental Conditions
Suboptimal Assay BufferEnsure the buffer composition (e.g., ion concentrations, pH) is appropriate for maintaining cell health and channel activity.
Inappropriate Incubation TimeOptimize the incubation time with this compound. It may require a longer or shorter duration depending on the cell type and assay.
Cell Health and Target Expression
Poor Cell HealthRegularly check cell morphology and viability. Ensure cells are not overgrown or stressed.
Low TREK-1/TREK-2 ExpressionConfirm the expression of TREK-1 and TREK-2 in your cell model using methods like qPCR or Western blotting.
Assay Readout
Insensitive AssayThe chosen assay may not be sensitive enough to detect the effects of TREK-1/TREK-2 inhibition. Consider alternative methods like patch-clamp electrophysiology for direct measurement of channel activity.
Issue 2: Unexpected Cellular Phenotypes or Toxicity

You observe cellular effects that are not readily explained by the known function of TREK-1 and TREK-2, such as unexpected changes in cell proliferation, morphology, or viability.

Troubleshooting Workflow

A Unexpected Phenotype/Toxicity B Rule Out On-Target Effects A->B C Investigate Off-Target Effects A->C D Consider Experimental Artifacts A->D E Phenotype Consistent with TREK-1/2 Inhibition? B->E G Conduct Broad-Panel Off-Target Screening C->G H Test Structurally Unrelated TREK-1/2 Inhibitor C->H I Solvent/Vehicle Control Issues D->I Issue J Check for Contamination D->J Issue E->C If No F Perform Rescue Experiment (e.g., express inhibitor-resistant mutant) E->F If Yes K Validate with Appropriate Vehicle Controls I->K Solution L Perform Mycoplasma Testing J->L Solution

Troubleshooting workflow for unexpected cellular effects.

Possible Causes and Solutions

Possible Cause Recommended Action
On-Target Effects
Uncharacterized TREK-1/2 FunctionThe observed phenotype may be a genuine consequence of TREK-1/TREK-2 inhibition in your specific cellular context.
Off-Target Effects
Binding to Other ProteinsThis compound, like many small molecules, may have off-target interactions. While it is highly selective against other K2P channels, its activity against other protein families (e.g., kinases, GPCRs) has not been extensively reported in the public domain.
Experimental Artifacts
Solvent ToxicityEnsure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. Run a vehicle-only control.
Compound PrecipitationThis compound may precipitate at high concentrations in aqueous media. Visually inspect your media for any precipitate and consider using a lower concentration or a different formulation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective dual inhibitor of the two-pore domain potassium (K2P) channels TREK-1 (KCNK2) and TREK-2 (KCNK10).[1][2][3] It has an IC50 of 15 nM for human TREK-1.[1][2]

Q2: What is the known selectivity profile of this compound?

A2: this compound is highly selective for TREK-1 and TREK-2 over other K2P channels. It has been shown to be >67-fold selective over TASK-1, TASK-2, TASK-3, TRESK, TWIK-2, and TRAAK.

Selectivity of this compound Against Other K2P Channels

ChannelSelectivity Fold-Change vs. TREK-1
TREK-2Equipotent
TASK-1>67
TASK-2>67
TASK-3>67
TRESK>67
TWIK-2>67
TRAAK>67

Q3: Are there any known off-target effects of this compound on other protein families?

A3: There is limited publicly available data on the broad off-target profile of this compound against other protein families such as kinases, GPCRs, and other ion channels. As with any small molecule inhibitor, off-target effects are a possibility and should be considered when interpreting experimental results, especially at higher concentrations.

Q4: What are the recommended working concentrations for this compound in cell-based assays?

A4: The optimal concentration will depend on the specific cell type and assay. It is recommended to perform a dose-response experiment starting from low nanomolar concentrations up to a few micromolars to determine the optimal concentration for your system. The reported in-vitro IC50 for TREK-1 is 15 nM.[1][2]

Q5: How should I prepare and store this compound?

A5: this compound is typically supplied as a solid. It is recommended to prepare a stock solution in a suitable solvent like DMSO. For storage, follow the manufacturer's instructions, which generally advise storing the solid compound and stock solutions at -20°C or -80°C, protected from light.[2] It is best practice to prepare fresh working dilutions from the stock solution for each experiment.

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Activity in a Cell-Based Membrane Potential Assay

This protocol provides a general framework. Specific parameters should be optimized for your cell line and equipment.

Workflow for Membrane Potential Assay

A 1. Seed cells expressing TREK-1/2 in a multi-well plate B 2. Culture cells to form a confluent monolayer A->B C 3. Load cells with a membrane potential-sensitive dye B->C D 4. Add this compound at various concentrations C->D E 5. Incubate for the optimized duration D->E F 6. Measure fluorescence to determine changes in membrane potential E->F G 7. Analyze data to calculate IC50 F->G

General workflow for a membrane potential assay.

Materials:

  • Cells stably or transiently expressing the TREK-1 or TREK-2 channel.

  • This compound

  • DMSO

  • Appropriate cell culture medium and supplements

  • Multi-well plates suitable for fluorescence reading

  • Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit)

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed the cells in a 96- or 384-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Cell Culture: Culture the cells overnight or until they reach the desired confluency.

  • Dye Loading: Prepare the membrane potential-sensitive dye according to the manufacturer's instructions and add it to the cells. Incubate for the recommended time (typically 30-60 minutes) at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the compound to the wells. Include vehicle-only (e.g., DMSO) and no-compound controls.

  • Incubation: Incubate the plate with the compound for the desired period. This may need to be optimized (e.g., 15-30 minutes).

  • Fluorescence Measurement: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths for the dye used.

  • Data Analysis: Calculate the change in fluorescence in response to this compound. Plot the concentration-response curve and determine the IC50 value.

Signaling Pathways

TREK-1 and TREK-2 Channel Modulation

TREK-1 and TREK-2 are polymodal channels regulated by a variety of physical and chemical stimuli. Their activity is modulated by G-protein coupled receptors (GPCRs) and downstream signaling cascades. This compound acts as a direct inhibitor of these channels.

cluster_0 Cell Membrane GPCR GPCR PLC PLC GPCR->PLC Gq AC AC GPCR->AC Gs PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP AC->cAMP produces DAG_IP3 DAG + IP3 PIP2->DAG_IP3 PKC PKC DAG_IP3->PKC activates PKA PKA cAMP->PKA activates TREK1_2 TREK-1 / TREK-2 PKC->TREK1_2 PKA->TREK1_2 K_out K+ Efflux TREK1_2->K_out ONO_TR_772 This compound ONO_TR_772->TREK1_2 Inhibition Hyperpolarization Hyperpolarization K_out->Hyperpolarization

Modulation of TREK-1 and TREK-2 signaling pathways.

References

Troubleshooting inconsistent results in ONO-TR-772 behavioral assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ONO-TR-772 in behavioral assays. Our goal is to help you achieve consistent and reproducible results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

General Compound Handling and Preparation

Q1: What is the recommended solvent for this compound for in vivo studies?

A1: For in vivo studies, it is crucial to use a vehicle that ensures complete solubilization and is well-tolerated by the animals. While the specific vehicle used in the primary literature for the Novel Object Recognition (NOR) task is not detailed in the provided search results, a common approach for similar compounds is to first dissolve them in a small amount of an organic solvent like DMSO, and then dilute with a saline or a solution like 10% Tween® 80 in saline. It is critical to perform pilot studies to determine the optimal, non-toxic vehicle concentration for your specific experimental conditions. Always include a vehicle-only control group in your experiments.

Q2: How should this compound be stored to ensure its stability?

A2: this compound should be stored at -20°C for up to one month or at -80°C for up to six months for long-term stability.[1] Repeated freeze-thaw cycles should be avoided. For daily use, it is advisable to prepare aliquots of your stock solution.

Experimental Design & Methodology

Q3: I am not observing the reported pro-cognitive effects of this compound in the Novel Object Recognition (NOR) task. What could be the reason?

A3: Inconsistent results in the NOR task can arise from several factors:

  • Timing of Compound Administration: The original study reported robust efficacy when this compound was administered 3.5 hours prior to the MK-801 challenge.[2] Ensure your dosing regimen aligns with the compound's pharmacokinetic profile.

  • MK-801 Challenge: The cognitive deficit induced by MK-801 is a key component of this model. The dose and timing of the MK-801 injection are critical. If the cognitive impairment is too severe (floor effect) or too mild, it may mask the therapeutic effect of this compound.[3]

  • Habituation: Animals must be adequately habituated to the testing arena before the familiarization phase.[4] Insufficient habituation can lead to anxiety and neophobia, confounding the exploration times.

  • Object Properties: The objects used for familiarization and testing should be of similar size and complexity, but distinct in shape and texture. They should not have any inherent rewarding or aversive properties.

  • Inter-trial Interval: The time between the familiarization and the test phase is a critical variable. A longer delay will increase the difficulty of the task.

Q4: My behavioral data shows high variability between animals within the same treatment group. How can I reduce this?

A4: High inter-animal variability is a common challenge in behavioral research.[4] Here are some factors to consider:

  • Animal-related Factors:

    • Strain, Sex, and Age: Use a consistent strain, sex, and age of animals for all your experiments.[5]

    • Housing Conditions: Standardize housing conditions, including cage density, enrichment, and light-dark cycles.[3][6] Single housing can alter anxiety-like behaviors and cognitive performance.[5]

    • Handling: Handle the animals consistently and gently to minimize stress. The sex of the experimenter can also influence rodent behavior.[4]

  • Environmental Factors:

    • Olfactory Cues: Rodents have a highly developed sense of smell.[3] Clean the testing apparatus thoroughly between each animal to remove olfactory cues. Be mindful of strong scents from perfumes or cleaning agents used by the experimenter.[4]

    • Noise and Light: Conduct experiments in a quiet room with consistent lighting conditions.[6]

  • Procedural Factors:

    • Order of Testing: The order in which animals are tested can influence their performance.[5] Randomize the testing order for each treatment group.

Data Interpretation

Q5: How do I know if the effects I am seeing are due to cognitive enhancement or other behavioral changes?

A5: It is important to include control measures to rule out confounding factors. In the context of the NOR task, locomotor activity should be assessed. An increase in overall exploration time could be misinterpreted as enhanced memory. The open field test is often used to assess general activity and anxiety-like behavior.[7]

Quantitative Data Summary

ParameterValueSpeciesAssayReference
TREK-1 IC50 15 nMHumanManual Patch Clamp[2][8][9]
Selectivity >10 µM vs. other K2P channels (except TREK-2)--[2][9]
CNS Penetration (Kp) 0.98Rat-[2][8][9]
Minimum Effective Dose (MED) 10 mg/kg (IP)Mouse (CD-1, male)MK-801 Challenge NOR[2][8][9]

Experimental Protocols

MK-801 Challenge Novel Object Recognition (NOR) Task

This protocol is based on the methodology described for this compound.[2]

  • Habituation:

    • Habituate mice to the empty testing arena (e.g., a 40 cm x 40 cm x 40 cm open field) for 5-10 minutes per day for 2-3 consecutive days prior to the experiment.

  • Drug Administration:

    • Administer this compound (e.g., 3, 10, 30 mg/kg, IP) or vehicle.

    • After a specified pretreatment time (e.g., 3.5 hours), administer MK-801 (or saline for control groups).

  • Familiarization Phase (Training):

    • Approximately 30 minutes after the MK-801 injection, place the mouse in the arena with two identical objects.

    • Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).

    • Record the time spent exploring each object. Exploration is typically defined as the nose being within 2 cm of the object and oriented towards it.

  • Inter-Trial Interval (Retention Delay):

    • Return the mouse to its home cage for a defined retention interval (e.g., 90 minutes).[2]

  • Test Phase (Testing):

    • Place the mouse back in the arena, where one of the familiar objects has been replaced with a novel object.

    • Allow the mouse to explore the objects for a set period (e.g., 5 minutes).

    • Record the time spent exploring the familiar and the novel object.

  • Data Analysis:

    • Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A positive DI indicates a preference for the novel object, suggesting intact recognition memory.

Visualizations

ONO_TR_772_Signaling_Pathway cluster_membrane Neuronal Membrane ONO_TR_772 This compound TREK TREK-1 / TREK-2 Channels ONO_TR_772->TREK K_efflux K+ Efflux TREK->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Neuron Neuronal Membrane Excitability Decreased Neuronal Excitability Hyperpolarization->Excitability Cognitive_Function Improved Cognitive Function Excitability->Cognitive_Function Modulates Cognitive_Impairment Cognitive Impairment (e.g., via NMDA-R antagonism)

Caption: Simplified signaling pathway of this compound.

NOR_Experimental_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase Habituation Habituation to Arena (2-3 days) Drug_Admin This compound / Vehicle Administration Habituation->Drug_Admin MK801_Admin MK-801 / Saline Administration Drug_Admin->MK801_Admin 3.5 hours Familiarization Familiarization Phase (Two identical objects) MK801_Admin->Familiarization 30 mins ITI Inter-Trial Interval (e.g., 90 min) Familiarization->ITI Test Test Phase (One familiar, one novel object) ITI->Test Data_Analysis Data Analysis (Discrimination Index) Test->Data_Analysis

Caption: Experimental workflow for the Novel Object Recognition task.

Troubleshooting_Logic cluster_factors Potential Contributing Factors cluster_solutions Troubleshooting Steps Inconsistent_Results Inconsistent Results in Behavioral Assay Compound_Handling Compound Handling - Solubility - Storage Inconsistent_Results->Compound_Handling Experimental_Design Experimental Design - Dosing Time - Habituation - Object Choice Inconsistent_Results->Experimental_Design Animal_Factors Animal Factors - Strain, Sex, Age - Housing - Handling Inconsistent_Results->Animal_Factors Environmental_Factors Environmental Factors - Olfactory Cues - Noise/Light Inconsistent_Results->Environmental_Factors Check_Vehicle Verify Vehicle & Solubility Compound_Handling->Check_Vehicle Optimize_Protocol Optimize Protocol Parameters Experimental_Design->Optimize_Protocol Standardize_Animals Standardize Animal Variables Animal_Factors->Standardize_Animals Control_Environment Control Environmental Variables Environmental_Factors->Control_Environment

Caption: Troubleshooting logic for inconsistent behavioral assay results.

References

Optimizing ONO-TR-772 concentration for patch-clamp recordings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of ONO-TR-772 in patch-clamp recordings. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective dual inhibitor of the two-pore domain potassium (K2P) channels TREK-1 (KCNK2) and TREK-2 (KCNK10).[1][2][3] These channels are members of the TREK subfamily of K2P channels and contribute to background "leak" potassium currents in various cell types, playing a crucial role in setting the resting membrane potential.[2] By inhibiting TREK-1 and TREK-2, this compound reduces the outward potassium current, leading to membrane depolarization.

Q2: What are the reported IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound has been determined using manual patch-clamp electrophysiology:

TargetSpeciesIC50
TREK-1Human15 nM[1]
TREK-1Mouse67 nM[1]

Q3: How selective is this compound?

This compound displays high selectivity for TREK-1 and TREK-2 over other K2P channels. In profiling assays, it was found to be over 67-fold selective for TREK-1/2 against other K2P channels such as TASK-1, TASK-2, TASK-3, TRESK, TWIK-2, and TRAAK.[1]

Q4: Are there any known off-target effects of this compound?

At concentrations significantly higher than its IC50 for TREK-1/2, this compound can exhibit off-target activity. At a concentration of 10 µM, some inhibition of other ion channels has been observed.[1] Therefore, it is recommended to use the lowest effective concentration to minimize the risk of off-target effects.

Q5: What is the recommended storage for this compound stock solutions?

For long-term storage, it is recommended to store stock solutions of this compound at -80°C, which should maintain stability for up to 6 months.[4] For shorter-term storage, -20°C is suitable for up to one month.[4] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.[4]

Troubleshooting Guide

Problem 1: No observable effect of this compound on the recorded currents.

  • Possible Cause 1: Incorrect Concentration.

    • Solution: Verify the final concentration of this compound in your recording chamber. It is recommended to start with a concentration around the IC50 value (e.g., 15-100 nM) and then perform a concentration-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

  • Possible Cause 2: Low Expression of TREK-1/TREK-2 Channels.

    • Solution: Confirm the expression of TREK-1 and/or TREK-2 in your cells of interest using techniques such as RT-qPCR or Western blotting. If expression is low, consider using a heterologous expression system (e.g., HEK293 or CHO cells) transfected with the channel of interest.

  • Possible Cause 3: Compound Adsorption.

    • Solution: this compound may adsorb to the tubing of your perfusion system. To minimize this, use a low-adsorption tubing material and ensure a rapid perfusion rate. It is also good practice to freshly prepare the final diluted solution before each experiment.

  • Possible Cause 4: Degraded Compound.

    • Solution: Ensure that the stock solution of this compound has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, prepare a fresh stock solution.

Problem 2: Rundown of the potassium current during the experiment.

  • Possible Cause 1: General Patch Instability.

    • Solution: Ensure a stable gigaohm seal and whole-cell configuration. Monitor access resistance throughout the experiment and discard recordings with significant changes. General troubleshooting for patch-clamp stability can be found in various resources.

  • Possible Cause 2: Channel Activity Modulation.

    • Solution: The activity of TREK channels can be modulated by intracellular factors. Ensure your intracellular solution contains appropriate concentrations of ATP and GTP to maintain cellular health.

Problem 3: Precipitation of this compound in the recording solution.

  • Possible Cause 1: Poor Solubility.

    • Solution: this compound is a lipophilic compound. Ensure the final concentration of the vehicle (e.g., DMSO) in the aqueous recording solution is low (typically ≤ 0.1%) to prevent precipitation. Prepare fresh dilutions for each experiment and visually inspect the solution for any signs of precipitation before use.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (10 mM):

    • Dissolve the appropriate amount of this compound powder in 100% Dimethyl Sulfoxide (DMSO) to make a 10 mM stock solution.

    • Aliquot the stock solution into small volumes (e.g., 10 µL) in low-adhesion microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.

    • Perform serial dilutions in your extracellular (bath) solution to achieve the desired final concentrations.

    • Important: Ensure the final concentration of DMSO in the recording solution does not exceed 0.1% to avoid solvent effects on ion channel activity. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of extracellular solution.

Protocol 2: Whole-Cell Patch-Clamp Recording of TREK-1/TREK-2 Currents

This protocol provides a general framework. Specific voltage protocols and solution compositions may need to be optimized for the cell type and recording conditions.

  • Cell Preparation:

    • Culture cells expressing TREK-1 and/or TREK-2 channels on glass coverslips suitable for microscopy and patch-clamping.

  • Solutions:

    • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

    • Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

  • Recording Procedure:

    • Place the coverslip with cells in the recording chamber and perfuse with the extracellular solution.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

    • Obtain a gigaohm seal (>1 GΩ) on a target cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a series of voltage steps or ramps to elicit TREK channel currents. A typical protocol could be a ramp from -100 mV to +60 mV over 500 ms.

    • Establish a stable baseline recording of the current in the control extracellular solution.

    • Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

    • Record the current in the presence of the compound until a steady-state effect is observed.

    • To determine the concentration-response relationship, apply increasing concentrations of this compound.

Visualizations

Signaling Pathway of TREK-1/TREK-2 Inhibition by this compound

TREK_Inhibition cluster_membrane Cell Membrane TREK TREK-1 / TREK-2 Channel Hyperpolarization Membrane Hyperpolarization / Stabilization TREK->Hyperpolarization Contributes to Depolarization Membrane Depolarization TREK->Depolarization Inhibition leads to K_ion K+ Ions K_ion->TREK Outward Current ONO_TR_772 This compound ONO_TR_772->TREK Inhibits

Caption: Inhibition of TREK-1/TREK-2 channels by this compound.

Experimental Workflow for this compound Patch-Clamp Analysis

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Prep_Cells Prepare Cells Expressing TREK-1/TREK-2 Obtain_Seal Obtain Gigaohm Seal Prep_Cells->Obtain_Seal Prep_Solutions Prepare Stock and Working Solutions of this compound Apply_Compound Apply this compound Prep_Solutions->Apply_Compound Prep_Pipettes Pull and Fill Patch Pipettes Prep_Pipettes->Obtain_Seal Whole_Cell Establish Whole-Cell Configuration Obtain_Seal->Whole_Cell Baseline Record Baseline Current (Control) Whole_Cell->Baseline Baseline->Apply_Compound Record_Effect Record Current in Presence of Compound Apply_Compound->Record_Effect Measure_Current Measure Current Amplitude Record_Effect->Measure_Current Concentration_Response Construct Concentration- Response Curve Measure_Current->Concentration_Response Calculate_IC50 Calculate IC50 Concentration_Response->Calculate_IC50

Caption: Workflow for patch-clamp analysis of this compound.

References

Managing high plasma protein binding of ONO-TR-772 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONO-TR-772. The focus is on managing its high plasma protein binding in in vivo experiments to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as VU6018042) is a potent and selective dual inhibitor of the TWIK-related potassium (TREK)-1 and TREK-2 channels.[1] These channels are members of the two-pore domain potassium (K2P) channel family and play a crucial role in regulating neuronal excitability.[2][3] By inhibiting TREK-1 and TREK-2, this compound can modulate neuronal membrane potential and cellular responses to various stimuli. It is a valuable tool for studying the physiological roles of these channels in the central nervous system (CNS) and their potential as therapeutic targets.[1]

Q2: What are the key pharmacokinetic properties of this compound?

This compound is characterized by high plasma protein binding, low aqueous solubility, and good CNS penetrance.[1] Understanding these properties is critical for designing and interpreting in vivo experiments.

Q3: Why is the high plasma protein binding of this compound a critical consideration for in vivo studies?

This compound exhibits very high plasma protein binding, exceeding 99.7%.[1] According to the "free drug theory," only the unbound fraction of a drug is able to diffuse across membranes, interact with its target, and exert a pharmacological effect.[4] Consequently, the high degree of protein binding significantly reduces the concentration of free this compound available to inhibit TREK-1/2 channels in the target tissue. This can lead to a discrepancy between the total administered dose and the observed in vivo efficacy.

Q4: How can I accurately determine the plasma protein binding of this compound in my specific experimental setup?

The gold standard method for determining plasma protein binding is equilibrium dialysis . This technique separates a plasma sample containing the drug from a buffer-filled chamber by a semi-permeable membrane. At equilibrium, the concentration of free drug will be equal on both sides, allowing for the calculation of the unbound fraction.

Troubleshooting Guide for In Vivo Experiments

This guide addresses common issues encountered during in vivo studies with this compound that may be related to its high plasma protein binding.

Observed Problem Potential Cause Related to High Plasma Protein Binding Recommended Troubleshooting Steps
Low or no in vivo efficacy despite proven in vitro potency. The high plasma protein binding is severely limiting the free drug concentration at the target site, resulting in insufficient target engagement.1. Verify Unbound Fraction: Experimentally determine the unbound fraction (fu) of this compound in the plasma of the animal model being used. 2. Increase Dose: Carefully consider a dose escalation study. The minimum effective dose (MED) in mice for a specific behavioral paradigm was found to be 10 mg/kg.[1] 3. Optimize Formulation: Improve the solubility and bioavailability of this compound to maximize absorption and the initial free concentration.
High variability in experimental results between animals. Minor differences in plasma protein levels or composition between individual animals can lead to significant variations in the unbound fraction of a highly bound compound.1. Control for Animal Health: Ensure all animals are healthy and have similar baseline physiological parameters. 2. Increase Sample Size: A larger number of animals per group can help to mitigate the impact of inter-individual variability. 3. Measure Unbound Concentrations: If feasible, measure the unbound concentration of this compound in plasma samples from individual animals to correlate with observed effects.
Difficulty in translating in vitro data to in vivo outcomes. The complex interplay of plasma protein binding, tissue distribution, and metabolism in vivo makes direct extrapolation from in vitro IC50 values challenging.1. Conduct PK/PD Modeling: Utilize pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish a relationship between the unbound drug concentration and the pharmacological response. 2. Measure Target Tissue Concentrations: Where possible, measure the concentration of this compound in the target tissue (e.g., brain) to better understand target site exposure.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

Target Assay IC50 Selectivity
TREK-1Manual Patch Clamp15 nM>67-fold vs. other K2P channels (except TREK-2)
TREK-2ElectrophysiologyEquipotent to TREK-1-

Data sourced from ACS Med Chem Lett. 2025 Apr 28;16(5):896-901.[1]

Table 2: Pharmacokinetic Properties of this compound

Parameter Species Value
Plasma Protein BindingHuman99.4%
Rat99.9%
Mouse98.4%
CNS Penetrance (Kp)Rat0.98
Mouse0.44
Minimum Effective Dose (MED)Mouse10 mg/kg (IP)

Data sourced from ACS Med Chem Chem Lett. 2025 Apr 28;16(5):896-901.[1]

Experimental Protocols

1. Protocol for Plasma Protein Binding Determination by Rapid Equilibrium Dialysis (RED)

This protocol is adapted from standard methodologies for determining the unbound fraction of a compound in plasma.

Materials:

  • This compound stock solution (in DMSO)

  • Control plasma from the relevant species (e.g., rat, mouse, human)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (8 kDa MWCO)

  • Incubator shaker at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a working solution of this compound in control plasma at the desired concentration (e.g., 1 µM). The final DMSO concentration should be less than 1%.

  • Add the plasma sample containing this compound to the sample chamber of the RED device insert.

  • Add an equal volume of PBS to the buffer chamber of the insert.

  • Seal the plate and incubate at 37°C with shaking for 4-6 hours to reach equilibrium.

  • After incubation, collect aliquots from both the plasma and buffer chambers.

  • Matrix-match the samples by adding an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.

  • Analyze the concentration of this compound in both matrix-matched samples by a validated LC-MS/MS method.

  • Calculate the unbound fraction (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

Visualizations

TREK_Channel_Signaling_Pathway This compound Mechanism of Action cluster_membrane Cell Membrane TREK1_2 TREK-1 / TREK-2 Channel Hyperpolarization Membrane Hyperpolarization TREK1_2->Hyperpolarization ONO_TR_772 This compound ONO_TR_772->TREK1_2 Inhibition K_ion K_ion->TREK1_2 Efflux Neuronal_Excitability Decreased Neuronal Excitability Hyperpolarization->Neuronal_Excitability

Caption: this compound inhibits TREK-1/2 channels, blocking K+ efflux and reducing hyperpolarization.

experimental_workflow In Vivo Experimental Workflow for this compound cluster_preclinical Pre-Experiment cluster_invivo In Vivo Study cluster_analysis Data Analysis Formulation Formulation Optimization (e.g., using co-solvents) Dosing Dosing (e.g., 10 mg/kg IP in mice) Formulation->Dosing PPB_Assay Plasma Protein Binding Assay (Equilibrium Dialysis) PKPD_Modeling PK/PD Modeling PPB_Assay->PKPD_Modeling Provides unbound fraction (fu) Behavioral_Assay Behavioral or Pharmacodynamic Assay Dosing->Behavioral_Assay PK_Sampling Pharmacokinetic Sampling (Blood and Tissue) Dosing->PK_Sampling Efficacy_Evaluation Efficacy Evaluation Behavioral_Assay->Efficacy_Evaluation LCMS_Analysis LC-MS/MS Analysis of This compound Concentrations PK_Sampling->LCMS_Analysis LCMS_Analysis->PKPD_Modeling PKPD_Modeling->Efficacy_Evaluation

Caption: A typical workflow for in vivo studies with this compound.

logical_relationship Managing High Plasma Protein Binding cluster_strategies Management Strategies High_PPB High Plasma Protein Binding (>99.7%) Low_Free_Drug Low Free Drug Concentration High_PPB->Low_Free_Drug Low_Efficacy Potential for Low In Vivo Efficacy Low_Free_Drug->Low_Efficacy Increase_Dose Increase Dose Increase_Dose->Low_Efficacy Counteracts Optimize_Formulation Optimize Formulation Optimize_Formulation->Low_Efficacy Counteracts Measure_Unbound Measure Unbound Concentration Measure_Unbound->Low_Efficacy Informs

Caption: Strategies to address challenges posed by high plasma protein binding.

References

How to prevent ONO-TR-772 precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of ONO-TR-772 in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (B87167) (DMSO). It is highly soluble in DMSO, reaching a concentration of 100 mg/mL (208.36 mM) with the aid of ultrasonication and warming to 60°C.[1] It is crucial to use a fresh, anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1]

Q2: What are the optimal storage conditions and duration for this compound stock solutions?

A2: For long-term stability and to prevent precipitation, it is recommended to aliquot the stock solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles, as this can lead to product inactivation and precipitation.[1]

Q3: My this compound powder has arrived. How should I store it before preparing a stock solution?

A3: The this compound powder is stable when stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

Q4: Can I use aqueous buffers to prepare my initial this compound stock solution?

A4: No, this compound has low aqueous solubility (<5 μM).[2] Preparing the initial high-concentration stock solution in aqueous buffers will likely result in immediate precipitation. Always prepare the primary stock in an appropriate organic solvent like DMSO.

Q5: For my in vivo experiments, how should I prepare the working solution?

A5: It is recommended to prepare the working solution for in vivo experiments freshly on the same day of use.[1] This minimizes the risk of precipitation that can occur when diluting the DMSO stock into aqueous-based formulation vehicles.

Troubleshooting Guide: this compound Precipitation

Issue: I observed precipitation in my this compound stock solution after preparation or during storage.

This guide will walk you through the potential causes and solutions to resolve and prevent precipitation.

Step 1: Initial Preparation and Dissolution

If you observe precipitation immediately after preparing your stock solution, consider the following:

  • Incomplete Dissolution: this compound may require assistance to fully dissolve at high concentrations.

    • Solution: Use ultrasonication and gently warm the solution to 60°C to aid dissolution.[1]

  • Solvent Quality: The quality of your DMSO is critical.

    • Solution: Use a new, unopened bottle of anhydrous or high-purity DMSO. Hygroscopic DMSO that has absorbed moisture from the air will have a significant negative impact on solubility.[1]

Step 2: Storage and Handling

If precipitation occurs after a period of storage, review your storage practices:

  • Improper Storage Temperature: Storing at temperatures warmer than recommended can affect stability.

    • Solution: Ensure your stock solutions are stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

  • Repeated Freeze-Thaw Cycles: This is a common cause of small molecule precipitation.

    • Solution: Aliquot your stock solution into smaller, single-use volumes before freezing. This prevents the need to thaw the entire stock for each experiment.[1]

Step 3: Working Solution Preparation

Precipitation upon dilution of your DMSO stock into an aqueous buffer for your experiment is a common challenge due to the compound's low aqueous solubility.

  • "Salting Out" Effect: The compound is crashing out of the solution upon contact with the aqueous environment.

    • Solution 1: Prepare fresh working solutions for each experiment and use them immediately.[1]

    • Solution 2: If precipitation or phase separation occurs during the preparation of the working solution, gentle heating and/or sonication can be used to help redissolve the compound.[1]

    • Solution 3: Consider a formulation strategy for in vivo studies that involves a co-solvent system. The provided protocol for in vivo use suggests a multi-solvent system to maintain solubility.

Quantitative Data Summary

ParameterValueReference
Solubility in DMSO 100 mg/mL (208.36 mM)[1]
Aqueous Solubility <5 μM[2]
Powder Storage -20°C for 3 years; 4°C for 2 years[1]
Stock Solution Storage -80°C for 6 months; -20°C for 1 month[1]
Molecular Weight 479.93 g/mol [1]
Chemical Formula C₂₆H₂₃ClFN₃O₃[1]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Ultrasonic water bath

    • Water bath or heat block set to 60°C

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound powder and place it in a sterile tube.

    • Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 2.0836 mL of DMSO to 10 mg of this compound).

    • Vortex the solution briefly to mix.

    • If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.

    • If precipitation persists, warm the solution in a 60°C water bath or heat block for 5-10 minutes, vortexing intermittently, until the solution is clear.[1]

    • Once fully dissolved, allow the solution to cool to room temperature.

    • Aliquot the stock solution into single-use volumes in sterile tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Visualizations

G start Precipitation Observed in This compound Solution check_prep During Initial Stock Preparation? start->check_prep check_storage After Storage? start->check_storage check_dilution During Dilution into Aqueous Buffer? start->check_dilution incomplete_dissolution Incomplete Dissolution? check_prep->incomplete_dissolution Yes storage_temp Improper Storage Temperature? check_storage->storage_temp Yes salting_out Aqueous Insolubility (Salting Out) check_dilution->salting_out Yes solvent_quality Used Old/Hygroscopic DMSO? incomplete_dissolution->solvent_quality No solution_prep1 Action: Sonicate and/or Warm to 60°C incomplete_dissolution->solution_prep1 Yes solution_prep2 Action: Use Fresh, Anhydrous DMSO solvent_quality->solution_prep2 Yes freeze_thaw Repeated Freeze-Thaw Cycles? storage_temp->freeze_thaw No solution_storage1 Action: Store at -20°C (1M) or -80°C (6M) storage_temp->solution_storage1 Yes solution_storage2 Action: Aliquot into Single-Use Volumes freeze_thaw->solution_storage2 Yes solution_dilution Action: Prepare Fresh, Use Immediately. Consider Sonication. salting_out->solution_dilution

Caption: Troubleshooting flowchart for this compound precipitation.

References

Best practices for storing and handling ONO-TR-772

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling ONO-TR-772, along with troubleshooting guides and frequently asked questions to ensure experimental success.

Best Practices for Storage and Handling

Proper storage and handling of this compound are critical for maintaining its stability and ensuring the reproducibility of experimental results.

Q: How should I store this compound upon receipt?

A: this compound is shipped at room temperature in the continental US, though this may vary for other locations.[1] Upon receipt, it is crucial to store the compound under the appropriate conditions to ensure its long-term stability. For the compound in its solid (powder) form, storage at -20°C is recommended for up to 3 years, or at 4°C for up to 2 years.[1]

Q: What are the recommended storage conditions for this compound stock solutions?

A: Once this compound is in a solvent, its storage requirements change. For stock solutions, it is recommended to store them at -80°C for a period of up to 6 months.[1] Alternatively, they can be stored at -20°C for up to 1 month.[1] Adhering to these temperature and time guidelines is essential to prevent degradation of the compound.

Storage Condition Summary

FormStorage TemperatureShelf Life
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound.

Q: I'm having trouble dissolving this compound.

A: this compound has low aqueous solubility (<5 μM).[2] For in vitro experiments, Dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent, with a solubility of 100 mg/mL (208.36 mM).[1] To aid dissolution, consider the following steps:

  • Use fresh DMSO: DMSO is hygroscopic and absorbed water can impact solubility. Always use newly opened DMSO.[1]

  • Apply heat and sonication: Gentle warming to 60°C and ultrasonication can significantly aid in dissolving the compound.[1]

Q: My experimental results are inconsistent.

A: Inconsistent results can stem from several factors related to the handling of this compound. Consider the following:

  • Improper storage: Verify that the compound and any stock solutions have been stored at the correct temperatures and within their recommended shelf life. Degradation due to improper storage is a common cause of variability.

  • Inaccurate dilutions: Ensure that your dilution calculations are correct and that you are using calibrated pipettes.

  • Freeze-thaw cycles: Minimize the number of freeze-thaw cycles for your stock solutions, as this can lead to degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.

Below is a workflow to minimize variability when preparing this compound for experiments.

G cluster_prep Stock Solution Preparation cluster_exp Experimental Use Receive Receive this compound (Solid) Store_Solid Store Solid at -20°C or 4°C Receive->Store_Solid Dissolve Dissolve in fresh DMSO (Ultrasonic, 60°C) Store_Solid->Dissolve Aliquot Aliquot into single-use vials Dissolve->Aliquot Store_Solution Store Aliquots at -80°C or -20°C Aliquot->Store_Solution Thaw Thaw one aliquot for use Store_Solution->Thaw Dilute Prepare working dilutions Thaw->Dilute Experiment Perform Experiment Dilute->Experiment Discard Discard unused portion of thawed aliquot Experiment->Discard

Recommended workflow for preparing this compound solutions.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action of this compound?

A: this compound is a selective inhibitor of the TREK (TWIK-related potassium channel) family of two-pore domain potassium (K2P) channels.[1][3][4] It has a potent inhibitory effect on TREK-1 with an IC₅₀ of 15 nM.[1][2][5]

Q: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C₂₆H₂₃ClFN₃O₃, and its molecular weight is 479.93 g/mol .[1]

Q: In what types of studies has this compound been used?

A: this compound has been demonstrated to be a valuable in vivo tool compound.[2] It is noted for its ability to penetrate the central nervous system (CNS) and has shown efficacy in a mouse model of recognition memory.[1][2][5] This makes it suitable for research into diseases related to cognitive impairment.[1]

Q: What is the selectivity profile of this compound?

A: this compound is highly selective for TREK channels, showing over 10 μM of activity against other K₂P channels, with the exception of TREK-2.[2][5] Broader pharmacology screening has shown that at 10 μM, it has minimal off-target effects, with the most significant being at the A₃ adenosine (B11128) receptor (84% inhibition, Ki = 0.48 μM) and certain calcium and sodium channels.[2]

The signaling pathway impacted by this compound is outlined below.

G This compound This compound TREK-1_TREK-2 TREK-1/TREK-2 (K2P Channels) This compound->TREK-1_TREK-2 Inhibits K_efflux K+ Efflux TREK-1_TREK-2->K_efflux Mediates Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Neuronal_Excitability Decreased Neuronal Excitability Hyperpolarization->Neuronal_Excitability Cognitive_Function Modulation of Cognitive Function Neuronal_Excitability->Cognitive_Function Impacts

Signaling pathway inhibited by this compound.

References

Interpreting unexpected electrophysiological data with ONO-TR-772

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using ONO-TR-772 in electrophysiological recordings. This resource is designed to help you interpret unexpected data and troubleshoot common issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the two-pore domain potassium (K2P) channel K2P2.1, also known as TREK-1.[1][2][3] It also shows activity on TREK-2 channels.[3][4] TREK channels are involved in setting the resting membrane potential and regulating neuronal excitability. Inhibition of these channels can lead to membrane depolarization and increased excitability.

Q2: I'm seeing a significant depolarization of the resting membrane potential after applying this compound, is this expected?

Yes, a depolarization of the resting membrane potential is an expected outcome of TREK-1 channel inhibition. TREK-1 channels contribute to the outward potassium current that helps maintain a negative resting membrane potential. Blocking these channels reduces this outward current, leading to a more positive membrane potential.

Q3: My recordings become very noisy after applying this compound. What could be the cause?

Increased noise in your recordings after drug application can stem from several sources. It could be related to the health of the cell, with the drug inducing a state of hyperexcitability leading to spontaneous firing that might be interpreted as noise. Alternatively, it could be an issue with your recording setup. It's important to differentiate between biological "noise" and electrical interference.

Q4: Are there any known off-target effects of this compound that could explain my unexpected data?

This compound is described as a highly selective TREK inhibitor, with greater than 10 µM selectivity versus other K2P channels, with the exception of TREK-2.[3][4] However, all drugs have the potential for off-target effects, which are not always fully characterized.[5][6][7] If you observe effects that cannot be explained by TREK-1/2 inhibition, consider the possibility of interactions with other ion channels or signaling pathways. A systematic approach to rule out common experimental artifacts is recommended before attributing unexpected effects to off-target pharmacology.

Troubleshooting Unexpected Electrophysiological Data

Issue 1: Unexpected Change in Firing Pattern (e.g., burst firing, spontaneous activity)
Potential Cause Troubleshooting Steps
Expected consequence of TREK-1/2 inhibition 1. Review the literature on TREK channel function in your specific cell type. Increased excitability is an expected outcome. 2. Titrate the concentration of this compound to establish a dose-response relationship.
Cellular Health Decline 1. Monitor key cell health indicators like resting membrane potential and input resistance before and after drug application. 2. Ensure your internal and external solutions are fresh and have the correct osmolarity.[8]
Off-Target Effects 1. If possible, use a structurally different TREK-1/2 inhibitor to see if the effect is reproducible. 2. Test for modulation of other major ion channels (e.g., sodium, calcium, other potassium channels) that could influence the firing pattern.
Issue 2: Drastic and Unstable Shift in Baseline Current or Voltage
Potential Cause Troubleshooting Steps
Poor Seal or Cell Health 1. Check your seal resistance. A deteriorating seal can cause significant drift.[9] 2. Ensure your cell was healthy prior to the experiment.[8]
Electrode or Grounding Issues 1. Verify that your recording and reference electrodes are stable and properly chlorided.[9] 2. Check for any loose connections in your grounding. Ensure all equipment is connected to a common ground.[10]
Perfusion System Instability 1. Ensure a constant and stable flow rate of your perfusion solution. Bubbles or changes in flow can cause artifacts. 2. Check for temperature fluctuations in the recording chamber.
Compound Precipitation 1. Visually inspect your solution for any signs of precipitation, especially at higher concentrations.
Issue 3: High-Frequency Noise in Recordings
Potential Cause Troubleshooting Steps
Environmental Electrical Interference 1. Identify and turn off non-essential electrical equipment in the vicinity (e.g., centrifuges, vortexers, lights).[11] 2. Ensure proper shielding of your setup (Faraday cage).
Grounding Problems 1. Check for ground loops by ensuring all equipment is connected to a single ground point.[11] 2. Keep grounding and reference cables as short as possible.[10]
Headstage or Electrode Holder Issues 1. Clean the headstage connector and electrode holder.[9] 2. Try a different headstage or electrode holder to rule out equipment failure.[11]

Experimental Protocols

Whole-Cell Patch-Clamp Recording
  • Solution Preparation :

    • Prepare artificial cerebrospinal fluid (ACSF) and internal pipette solution. Ensure the solutions are filtered and pH and osmolarity are correct.

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Make fresh serial dilutions in ACSF to your desired final concentrations just before the experiment. Prepare a vehicle control with the same final solvent concentration.[10]

  • Pipette Preparation and Sealing :

    • Pull a glass micropipette with a resistance of 3-7 MΩ.

    • Fill the pipette with internal solution, ensuring no air bubbles are present.

    • Approach a healthy neuron under visual guidance and apply gentle positive pressure.[10]

    • Once a dimple is observed on the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal.

  • Achieving Whole-Cell Configuration :

    • Rupture the membrane with a brief, strong suction or a "zap" pulse to achieve the whole-cell configuration.[10]

    • Allow the cell to stabilize for at least 5 minutes to allow the internal solution to dialyze the cell.[10]

  • Data Acquisition :

    • Record a stable baseline of activity for 5-10 minutes in your vehicle control solution.[10]

    • Switch the perfusion system to the ACSF containing the desired concentration of this compound.

    • Record the cellular response until a steady state is reached.

    • Perform a washout with the vehicle control solution to check for reversibility of the effect.

Visualizing Experimental Logic and Pathways

ONO_TR_772_Action_Pathway ONO_TR_772 This compound TREK1_TREK2 TREK-1 / TREK-2 Channels ONO_TR_772->TREK1_TREK2 Inhibits K_Efflux K+ Efflux TREK1_TREK2->K_Efflux Mediates Depolarization Membrane Depolarization TREK1_TREK2->Depolarization Leads to Membrane_Potential Resting Membrane Potential K_Efflux->Membrane_Potential Maintains Excitability Increased Neuronal Excitability Depolarization->Excitability Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Interpretation Unexpected_Data Unexpected Electrophysiological Data with this compound Check_Setup Verify Experimental Setup (Grounding, Electrodes, Perfusion) Unexpected_Data->Check_Setup Check_Cell Assess Cell Health (Seal, RMP, Rin) Unexpected_Data->Check_Cell Review_Protocol Review Protocol (Concentration, Vehicle Control) Unexpected_Data->Review_Protocol Artifact Experimental Artifact Check_Setup->Artifact Check_Cell->Artifact Expected_Effect Expected Pharmacological Effect Review_Protocol->Expected_Effect Off_Target Potential Off-Target Effect Review_Protocol->Off_Target

References

Validation & Comparative

A Comparative Guide to ONO-TR-772 and Other TREK Channel Inhibitors for Cognitive Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The TWIK-related potassium (TREK) channels, particularly TREK-1 and TREK-2, have emerged as promising therapeutic targets for a range of neurological disorders, including cognitive impairments. Inhibition of these channels has been shown to enhance neuronal excitability and synaptic plasticity, processes fundamental to learning and memory. This guide provides a comparative analysis of ONO-TR-772, a potent TREK inhibitor, against other notable TREK inhibitors in the context of cognitive research, supported by available experimental data.

Overview of TREK Inhibition for Cognitive Enhancement

TREK-1 and TREK-2 are two-pore domain potassium (K2P) channels highly expressed in brain regions critical for cognition, such as the hippocampus and prefrontal cortex.[1] They contribute to the resting membrane potential of neurons, and their inhibition leads to membrane depolarization, increased neuronal excitability, and facilitation of long-term potentiation (LTP), a cellular correlate of memory formation.[1] Numerous studies have implicated TREK-1 in the pathophysiology of cognitive deficits, making its inhibition a compelling strategy for cognitive enhancement.[1]

Quantitative Comparison of TREK Inhibitors

The following tables summarize the quantitative data for this compound and other key TREK inhibitors.

Inhibitor Target(s) Potency (IC50) Selectivity In Vivo Efficacy (MK-801 NOR Test) CNS Penetration Reference(s)
This compound TREK-1 / TREK-2TREK-1: 15 nM>67-fold selective over other K2P channels (TASK-1, TASK-2, TASK-3, TRESK, TWIK-2, TRAAK)MED: 10 mg/kg (IP)Rat Kp: 0.98[2]
ONO-9517601 TREK-1 / TREK-2TREK-1 (Tl+): 67 nMHighMED: 1 mg/kg (rat, PO), 1 mg/kg (mouse, PO)Good[3]
ONO-7927846 TREK-1 / TREK-2TREK-1 (Tl+): 110 nMHighMED: 0.3 mg/kg (rat, PO), 3 mg/kg (mouse, PO)Good[3]
Spadin TREK-140-60 nMSelective for TREK-1 over TREK-2, TRAAK, TASK, and TRESKNot reported in MK-801 NOR test; shows antidepressant and pro-neurogenic effectsCrosses the blood-brain barrier[4][5]
PE 22-28 (Spadin Analog) TREK-10.12 nMHigher affinity and specificity for TREK-1 compared to spadinNot reported in MK-801 NOR test; shows antidepressant effectsIn vivo stability[4]
Fluoxetine SERT / TREK-1TREK-1: ~19 µMNon-selectiveNot typically evaluated in MK-801 NOR test for TREK-1 activityGood[5]
Amlodipine L-type Ca2+ channels / TREK-1TREK-1: 0.43 µMNon-selectiveNot reported in MK-801 NOR testGood[6]

Minimum Effective Dose (MED): The lowest dose of a drug that produces a statistically significant effect. MK-801 Novel Object Recognition (NOR) Test: A preclinical model used to assess recognition memory. MK-801, an NMDA receptor antagonist, is used to induce cognitive deficits. Kp: Brain-to-plasma concentration ratio, an indicator of CNS penetration.

Experimental Protocols

MK-801 Challenge Novel Object Recognition (NOR) Test

This behavioral paradigm is widely used to evaluate the efficacy of cognitive enhancers.

1. Habituation:

  • Animals (e.g., male CD-1 mice) are individually habituated to the testing arena (e.g., a 48 cm x 48 cm square chamber) for a set period (e.g., 5-10 minutes) on consecutive days leading up to the test. This is done to reduce novelty-induced stress.[7]

2. Drug Administration:

  • On the test day, animals are administered the test compound (e.g., this compound at 3, 10, or 30 mg/kg, IP) or vehicle.[2]

  • After a specific pretreatment time (e.g., 3.5 hours for this compound), a cognitive impairing agent, MK-801 (dizocilpine), is administered (e.g., 0.1-0.2 mg/kg, IP or SC) approximately 30 minutes before the training phase.[2][8]

3. Training (Familiarization) Phase:

  • Each animal is placed in the arena with two identical objects and allowed to explore them for a defined period (e.g., 5-10 minutes).[9] The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being within a close proximity (e.g., 2 cm) to the object and oriented towards it.[9]

4. Retention Interval:

  • Following the training phase, the animal is returned to its home cage for a specific retention interval (e.g., 90 minutes to 24 hours).[2][8]

5. Testing (Recognition) Phase:

  • The animal is returned to the testing arena, where one of the familiar objects has been replaced with a novel object.

  • The animal is allowed to explore the objects for a set period (e.g., 5 minutes), and the time spent exploring the familiar and novel objects is recorded.[9]

6. Data Analysis:

  • A discrimination index (DI) is calculated to assess recognition memory. A common formula is: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).[7]

  • A positive DI indicates a preference for the novel object, suggesting that the animal remembers the familiar object. Statistical analysis (e.g., t-test, ANOVA) is used to compare the performance of different treatment groups.[8]

In Vitro Potency and Selectivity Assessment (Patch-Clamp Electrophysiology)

1. Cell Lines:

  • HEK293 cells stably expressing the human TREK-1 channel (hTREK-1) are commonly used.[10]

2. Electrophysiological Recordings:

  • Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier.[11]

  • Cells are bathed in an extracellular solution and patched with an electrode filled with an intracellular solution. The composition of these solutions is critical for isolating the desired potassium currents.[12]

  • A voltage protocol is applied to the cell membrane to elicit TREK-1 currents. For example, a voltage ramp from -100 mV to +100 mV can be used.[11]

3. Drug Application:

  • The TREK-1 channel is typically activated using an agonist like arachidonic acid (AA).[10]

  • Increasing concentrations of the test inhibitor are then perfused into the bath, and the resulting inhibition of the TREK-1 current is measured.[10]

4. Data Analysis:

  • The concentration-response curve is plotted, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the maximal current) is calculated.[13]

  • To determine selectivity, the same protocol is applied to cells expressing other K2P channels (e.g., TREK-2, TASK-1, etc.).[5]

Signaling Pathways and Experimental Workflows

TREK-1 Signaling Pathway in Cognitive Function

Inhibition of TREK-1 channels in hippocampal and prefrontal cortex neurons leads to membrane depolarization, increasing neuronal excitability. This enhances the likelihood of action potential firing and strengthens synaptic transmission, particularly through the potentiation of NMDA receptor-dependent long-term potentiation (LTP), a key cellular mechanism for learning and memory.

TREK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Neurotransmitters Neurotransmitters GPCRs GPCRs (e.g., 5-HT4, mGluR5) Neurotransmitters->GPCRs binds G_protein Gq / Gs GPCRs->G_protein activates TREK1 TREK-1 Channel K_ion TREK1->K_ion K+ efflux Depolarization Membrane Depolarization TREK1->Depolarization inhibition leads to AC_PLC AC / PLC G_protein->AC_PLC activates cAMP_DAG cAMP / DAG AC_PLC->cAMP_DAG produces PKA_PKC PKA / PKC cAMP_DAG->PKA_PKC activates PKA_PKC->TREK1 phosphorylates (inhibits) Neuronal_Excitability Increased Neuronal Excitability Depolarization->Neuronal_Excitability Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) Neuronal_Excitability->Synaptic_Plasticity Cognitive_Enhancement Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement TREK_Inhibitor TREK Inhibitor (e.g., this compound) TREK_Inhibitor->TREK1 blocks

Caption: TREK-1 signaling pathway in neurons.

Experimental Workflow for Evaluating TREK Inhibitors

The process of identifying and validating a novel TREK inhibitor for cognitive research involves a multi-step workflow, from initial screening to in vivo behavioral testing.

Experimental_Workflow cluster_invitro In Vitro HTS High-Throughput Screening (e.g., Thallium Flux Assay) Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR) Hit_Identification->Lead_Optimization In_Vitro_Characterization In Vitro Characterization Lead_Optimization->In_Vitro_Characterization In_Vivo_PK In Vivo Pharmacokinetics (CNS Penetration) In_Vitro_Characterization->In_Vivo_PK Potency Potency (IC50) Patch-Clamp In_Vitro_Characterization->Potency Selectivity Selectivity Profiling In_Vitro_Characterization->Selectivity In_Vivo_Efficacy In Vivo Efficacy (e.g., MK-801 NOR Test) In_Vivo_PK->In_Vivo_Efficacy Candidate_Selection Candidate Selection In_Vivo_Efficacy->Candidate_Selection

References

A Comparative Guide to ONO-TR-772 and Second-Generation TREK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the first-generation TREK channel inhibitor, ONO-TR-772, with its second-generation successors, ONO-9517601 and ONO-7927846. The TREK (TWIK-related K+) channel family, including TREK-1 and TREK-2, represents a promising target for therapeutic intervention in a range of neurological disorders. This document summarizes key performance data, outlines experimental methodologies, and visualizes the relevant signaling pathways to aid in the selection and application of these important research tools.

Data Presentation: Quantitative Comparison of TREK Inhibitors

The following tables summarize the in vitro potency and pharmacokinetic profiles of this compound and the second-generation inhibitors, ONO-9517601 and ONO-7927846. The second-generation compounds were developed through the optimization of this compound to improve upon its pharmacological and pharmacokinetic properties.[1][2]

Table 1: In Vitro Potency against TREK-1 and TREK-2 Channels

CompoundTargetAssay TypeIC50 (nM)
This compound Human TREK-1Manual Patch Clamp15[3][4]
Human TREK-1Thallium Flux260[1]
Human TREK-2Manual Patch Clampequipotent to TREK-1[3]
ONO-9517601 Human TREK-1Manual Patch Clamp63[1]
Human TREK-1Thallium Flux67[1]
Human TREK-2Manual Patch Clamp81[1]
Human TREK-2Thallium Flux230[1]
ONO-7927846 Human TREK-1Manual Patch Clamp110[1]
Human TREK-1Thallium Flux110[1]
Human TREK-2Manual Patch Clamp150[1]
Human TREK-2Thallium Flux340[1]

Table 2: Selectivity and Pharmacokinetic Properties

CompoundSelectivity over other K2P channelsRat Brain Penetration (Kp)In Vivo Efficacy (MK-801 challenge NOR)
This compound >67-fold (selective vs TASK-1/2/3, TRESK, TWIK-2, TRAAK)[3]0.98[3][4]MED = 10 mg/kg[3][4]
ONO-9517601 High (details in primary literature)Excellent (details in primary literature)MED = 1 mg/kg[1][2]
ONO-7927846 High (details in primary literature)Excellent (details in primary literature)MED = 0.3 mg/kg[1][2]

Note: MED refers to the Minimum Effective Dose in the Novel Object Recognition (NOR) paradigm, a test for cognitive function.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Thallium Flux Assay for TREK Channel Inhibition

This high-throughput assay is used to screen for modulators of potassium channels, including TREK channels. It relies on the principle that thallium ions (Tl+) can pass through open potassium channels and that the influx of Tl+ can be detected by a Tl+-sensitive fluorescent dye.

Protocol:

  • Cell Culture: Stably transfected HEK293 cells expressing the target TREK channel (e.g., human TREK-1) are seeded in 384-well plates and cultured overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are loaded with a Tl+-sensitive fluorescent dye (e.g., FluxOR™) for a specified period (e.g., 60-90 minutes) at room temperature in the dark.

  • Compound Incubation: The dye solution is removed, and the cells are washed. The test compounds (e.g., this compound) at various concentrations are then added to the wells and incubated for a defined period (e.g., 10-30 minutes) to allow for interaction with the channels.

  • Thallium Stimulation and Signal Detection: A stimulus buffer containing Tl+ is added to the wells. The influx of Tl+ through open TREK channels leads to an increase in the fluorescence of the intracellular dye. This fluorescence is measured over time using a plate reader (e.g., FLIPR).

  • Data Analysis: The rate of fluorescence increase is proportional to the number of open TREK channels. The inhibitory effect of the compounds is determined by measuring the reduction in the Tl+ flux in the presence of the compound compared to a vehicle control. IC50 values are calculated from the concentration-response curves.

Manual Patch-Clamp Electrophysiology for TREK Channel Inhibition

This "gold-standard" electrophysiological technique provides a direct measure of ion channel activity with high temporal and voltage resolution.

Protocol:

  • Cell Preparation: Cells expressing the target TREK channel are grown on coverslips. For the experiment, a coverslip is placed in a recording chamber on the stage of an inverted microscope and perfused with an external recording solution.

  • Pipette Fabrication and Filling: Borosilicate glass capillaries are pulled to create micropipettes with a fine tip (typically 1-5 MΩ resistance). The pipette is filled with an internal solution that mimics the intracellular ionic composition.

  • Giga-seal Formation: The micropipette is carefully maneuvered to touch the surface of a cell. Gentle suction is applied to form a high-resistance seal (a "giga-seal," >1 GΩ) between the pipette tip and the cell membrane. This electrically isolates the patch of membrane under the pipette.

  • Whole-Cell Configuration: After establishing a giga-seal, a brief pulse of suction or a voltage transient is applied to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.

  • Voltage-Clamp Recording: The membrane potential of the cell is clamped at a holding potential (e.g., -80 mV). Voltage steps or ramps are applied to elicit TREK channel currents.

  • Compound Application: The test compound is applied to the cell via the perfusion system. The effect of the compound on the TREK channel current is recorded.

  • Data Analysis: The inhibition of the TREK channel current by the compound is measured. The percentage of inhibition is calculated at various concentrations to generate a concentration-response curve from which the IC50 value is determined.

Mandatory Visualization

Signaling Pathway of TREK-1/TREK-2 Inhibition

The following diagram illustrates a potential downstream signaling pathway affected by the inhibition of TREK-1 and TREK-2 channels. Inhibition of these channels leads to membrane depolarization, which can have numerous downstream consequences, including the modulation of inflammatory pathways. One such reported pathway involves the NF-κB signaling cascade.[5]

TREK_Inhibition_Pathway Inhibitor This compound or Second-Gen Inhibitor TREK TREK-1 / TREK-2 Channels Inhibitor->TREK Inhibition Depolarization Membrane Depolarization TREK->Depolarization Reduced K+ Efflux Ca_Influx Increased Intracellular Ca2+ Concentration Depolarization->Ca_Influx Activation of Voltage-Gated Ca2+ Channels NFkB_Activation NF-κB Pathway Activation Ca_Influx->NFkB_Activation Gene_Expression Altered Gene Expression (e.g., Inflammatory Cytokines) NFkB_Activation->Gene_Expression

Caption: Downstream effects of TREK-1/2 channel inhibition.

Experimental Workflow: Thallium Flux Assay

The diagram below outlines the key steps in the thallium flux assay for identifying TREK channel inhibitors.

Thallium_Flux_Workflow Start Start Plate_Cells Plate TREK-expressing cells in 384-well plate Start->Plate_Cells Dye_Loading Load cells with Tl+-sensitive dye Plate_Cells->Dye_Loading Compound_Addition Add TREK inhibitor (e.g., this compound) Dye_Loading->Compound_Addition Thallium_Addition Add Tl+ containing stimulus buffer Compound_Addition->Thallium_Addition Measure_Fluorescence Measure fluorescence increase over time Thallium_Addition->Measure_Fluorescence Analyze_Data Calculate % inhibition and IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Thallium Flux Assay.

Logical Relationship: From First to Second-Generation Inhibitors

This diagram illustrates the developmental progression from the initial lead compound to the optimized second-generation TREK inhibitors.

Inhibitor_Development HTS_Hit High-Throughput Screening Hit ONO_TR_772 This compound (First-Generation) HTS_Hit->ONO_TR_772 Lead Development Optimization Pharmacological & Pharmacokinetic Optimization ONO_TR_772->Optimization Second_Gen ONO-9517601 & ONO-7927846 (Second-Generation) Optimization->Second_Gen Improved Potency & PK Properties

References

Cross-Validation of ONO-TR-772 Effects with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological effects of ONO-TR-772, a selective inhibitor of TREK-1 and TREK-2 potassium channels, with the phenotypes observed in genetic models targeting these channels. By cross-validating the data from pharmacological interventions and genetic manipulation, we aim to provide a comprehensive understanding of the on-target effects of this compound and its therapeutic potential.

Introduction to this compound and TREK Channels

This compound is a potent and selective inhibitor of the two-pore domain potassium (K2P) channels TREK-1 (Kcnk2) and TREK-2 (Kcnk10)[1]. These channels are widely expressed in the central nervous system and play a crucial role in regulating neuronal excitability. This compound is central nervous system (CNS) penetrant and has demonstrated pro-cognitive effects in preclinical models[1]. Genetic models, such as knockout mice for TREK-1 and TREK-2, are invaluable tools for validating the pharmacological effects of compounds like this compound and understanding the physiological roles of their targets.

Comparative Data: Pharmacology vs. Genetic Models

The following tables summarize the key findings from studies on this compound and other TREK modulators, and compare them with the phenotypes reported in TREK-1 and TREK-2 genetic knockout (KO) mice.

Table 1: Cognitive Effects
Model/Compound Experimental Paradigm Observed Effect Supporting Evidence
This compound MK-801-induced cognitive impairment (Novel Object Recognition)Enhanced recognition memoryThis compound dose-dependently reversed the cognitive deficit induced by MK-801, with a minimum effective dose (MED) of 10 mg/kg[1].
TREK-1 KO Mice Novel Object RecognitionRecognition memory deficitTREK-1 KO mice exhibit impaired performance in the novel object recognition task, indicating a role for TREK-1 in learning and memory[2][3].
TREK-2 KO Mice Novel Object RecognitionNormal recognition memoryMice lacking TREK-2 did not show significant deficits in the novel object recognition test[4][5].
TREK-1/TREK-2/TRAAK KO Mice Novel Object RecognitionNormal recognition memoryMice with a combined knockout of all three TREK subfamily members behaved similarly to wild-type controls in this task[4][5].

Interpretation: The pro-cognitive effects of the TREK-1/2 inhibitor this compound align with the cognitive deficits observed in TREK-1 knockout mice. This suggests that the inhibition of TREK-1 by this compound is the likely mechanism behind its memory-enhancing effects. The lack of a cognitive phenotype in TREK-2 KO mice in this specific paradigm suggests that TREK-1 is the primary target for this particular behavioral outcome.

Table 2: Electrophysiological Effects
Model/Compound Measurement Observed Effect Supporting Evidence
This compound TREK-1/TREK-2 channel activityPotent inhibition (IC50 = 15 nM for TREK-1)This compound is a highly potent inhibitor of both TREK-1 and TREK-2 channels in electrophysiological assays[1].
TREK-1 KO Mice Neuronal Excitability (Hippocampal CA1 Pyramidal Neurons)Increased neuronal excitabilityTREK-1 KO neurons show a depolarized membrane potential and increased input resistance, leading to heightened excitability[2].
TREK-1 KO Mice Synaptic Plasticity (LTP in Hippocampal CA1)Severely occluded Long-Term Potentiation (LTP)The absence of TREK-1 impairs the induction of LTP, a cellular correlate of learning and memory[2].

Interpretation: The inhibitory action of this compound on TREK-1 channels is expected to increase neuronal excitability, mirroring the phenotype of TREK-1 KO neurons. The seemingly contradictory finding of occluded LTP in TREK-1 KO mice, while this compound has pro-cognitive effects, highlights the complex role of TREK-1 in synaptic plasticity. It is possible that the acute pharmacological inhibition of TREK-1 by this compound has different functional consequences than the chronic developmental absence of the channel in a knockout model.

Experimental Protocols

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess recognition memory in rodents[6][7][8][9].

  • Apparatus: An open-field arena.

  • Habituation Phase: Mice are allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on the first day to acclimate to the environment.

  • Training/Familiarization Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a defined duration (e.g., 10 minutes).

  • Testing Phase: After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded.

  • Data Analysis: A discrimination index is calculated as the ratio of time spent exploring the novel object to the total time spent exploring both objects. A higher discrimination index indicates better recognition memory.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is used to measure the activity of ion channels, such as TREK-1 and TREK-2, in individual neurons[10][11].

  • Cell Preparation: Neurons expressing the target channels (either from primary cultures or cell lines) are prepared on a coverslip.

  • Recording: A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the cell membrane. This allows for the measurement of small ionic currents flowing through the channels.

  • Configurations:

    • Whole-cell: The cell membrane within the pipette is ruptured, allowing for the measurement of the total current from all channels on the cell surface.

    • Cell-attached: The seal is maintained, and currents from the channels within the patch of the membrane under the pipette are recorded.

    • Inside-out: A patch of the membrane is excised, allowing for the application of substances to the intracellular side of the channels.

  • Data Analysis: The amplitude, kinetics, and voltage-dependence of the recorded currents are analyzed to characterize the properties of the ion channels and the effects of compounds like this compound.

Visualizations

Signaling Pathway and Experimental Workflow

ONO_TR_772_Validation cluster_pharmacology Pharmacological Approach cluster_genetics Genetic Approach cluster_validation Cross-Validation ONO_TR_772 This compound TREK1_2_inhibition TREK-1/TREK-2 Inhibition ONO_TR_772->TREK1_2_inhibition blocks Increased_Excitability Increased Neuronal Excitability TREK1_2_inhibition->Increased_Excitability Pro_Cognitive Pro-Cognitive Effects (e.g., in NOR test) Increased_Excitability->Pro_Cognitive Validation On-Target Effect Confirmation Pro_Cognitive->Validation consistent with TREK1_KO TREK-1 Knockout Loss_of_Function Loss of TREK-1 Function TREK1_KO->Loss_of_Function Altered_Excitability Altered Neuronal Excitability Loss_of_Function->Altered_Excitability Cognitive_Deficit Cognitive Deficits (e.g., in NOR test) Altered_Excitability->Cognitive_Deficit Cognitive_Deficit->Validation consistent with

Caption: Logical workflow for cross-validating this compound's effects.

NOR_Workflow Habituation Day 1: Habituation (Empty Arena) Training Day 2: Training (Two Identical Objects) Habituation->Training Retention Retention Interval (e.g., 1-24h) Training->Retention Testing Day 2: Testing (One Familiar, One Novel Object) Retention->Testing Analysis Data Analysis (Discrimination Index) Testing->Analysis

References

A Comparative Guide to ONO-TR-772 and Spadin as TREK-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The TWIK-related potassium channel 1 (TREK-1), a two-pore domain potassium channel (K2P), has emerged as a promising therapeutic target for a range of neurological disorders, most notably depression. Inhibition of TREK-1 channels leads to neuronal depolarization, mimicking the effects of some antidepressant drugs. This guide provides a detailed, data-driven comparison of two prominent TREK-1 inhibitors: ONO-TR-772, a synthetic small molecule, and spadin (B612297), a naturally derived peptide. We will delve into their performance, mechanisms of action, and the experimental data supporting their characterization.

Quantitative Performance Comparison

The following table summarizes the key quantitative data for this compound and spadin based on available experimental evidence. It is important to note that these values are derived from different studies and direct head-to-head comparisons under identical experimental conditions are limited.

ParameterThis compoundSpadinReference
Target TREK-1 / TREK-2TREK-1[1][2][3]
Type Synthetic Small MoleculeNatural Peptide[1][4]
TREK-1 IC50 15 nM (human)~40-70 nM[1][5]
Binding Affinity (Kd) Not Reported10 nM[4]
Selectivity Dual TREK-1/TREK-2 inhibitor; >67-fold selective over other K2P channels (TASK-1, TASK-2, TASK-3, TRESK, TWIK-2, TRAAK)Specific for TREK-1; no effect on TREK-2, TRAAK, TASK, and TRESK channels[3][6]
Mechanism of Action Direct channel blockAllosteric antagonist of arachidonic acid (AA) activation[1][7][8]
CNS Penetrance Yes (rat Kp = 0.98)Brain penetrant[1][2]

Mechanism of Action and Signaling Pathways

This compound acts as a direct inhibitor of the TREK-1 channel, and is also a potent inhibitor of the closely related TREK-2 channel.[1][2] Its mechanism is presumed to be a direct block of the ion channel pore, thereby reducing potassium efflux and leading to neuronal membrane depolarization. The downstream signaling effects of this compound have not been extensively reported in the currently available literature.

Spadin , on the other hand, exhibits a more complex mechanism of action. It is a 17-amino acid peptide derived from the propeptide of sortilin.[4] While it inhibits TREK-1, some studies suggest it does not directly block the channel pore in its basal state but rather acts as an allosteric antagonist of channel activation by arachidonic acid (AA).[7][8] Inhibition of TREK-1 by spadin leads to the activation of downstream signaling cascades implicated in antidepressant effects. Notably, spadin has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K) pathways.[9] This ultimately leads to the phosphorylation of the cAMP response element-binding protein (CREB) and an increase in the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neurogenesis and synaptic plasticity.[4][10]

Signaling Pathway Diagram

TREK1_Inhibition_Pathway cluster_ONO This compound cluster_Spadin Spadin ONO This compound TREK1 TREK-1 Channel ONO->TREK1 Direct Inhibition Spadin Spadin Spadin->TREK1 Allosteric Antagonism of AA activation MAPK_PI3K MAPK / PI3K Pathways Spadin->MAPK_PI3K Activates AA Arachidonic Acid AA->TREK1 Activation Depolarization Neuronal Depolarization TREK1->Depolarization Inhibition leads to Antidepressant Antidepressant Effects Depolarization->Antidepressant CREB CREB Phosphorylation MAPK_PI3K->CREB BDNF BDNF Expression CREB->BDNF BDNF->Antidepressant

TREK-1 inhibition signaling pathways for this compound and spadin.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate interpretation and replication of findings. Below are summaries of the key methodologies used to characterize this compound and spadin.

Thallium Flux Assay (for this compound)

This high-throughput screening assay is used to functionally assess the activity of potassium channels.

  • Principle: Thallium (Tl+) ions can pass through open potassium channels and are used as a surrogate for K+. A Tl+-sensitive fluorescent dye is loaded into cells expressing the TREK-1 channel. Upon channel opening, Tl+ enters the cell, causing an increase in fluorescence. Inhibitors of the channel will prevent this influx and thus reduce the fluorescent signal.

  • Cell Line: A cell line stably expressing human TREK-1 (e.g., HEK293 or CHO cells) is typically used.

  • Procedure:

    • Cells are seeded in 384-well plates.

    • Cells are loaded with a Tl+-sensitive fluorescent dye (e.g., FluxOR™).

    • The test compound (this compound) is added to the wells at various concentrations.

    • A stimulus solution containing Tl+ is added to initiate the flux.

    • The fluorescence intensity is measured over time using a plate reader.

    • The IC50 value is calculated from the concentration-response curve.

Whole-Cell Patch-Clamp Electrophysiology (for this compound and Spadin)

This technique provides a direct measure of ion channel activity by recording the electrical currents flowing through the channel.

  • Principle: A glass micropipette forms a high-resistance seal with the membrane of a single cell. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration). The membrane potential is clamped at a specific voltage, and the current flowing through the ion channels is measured.

  • Cell Line: Cells expressing the target channel (e.g., HEK-hTREK-1 cells or primary neurons) are used.

  • Procedure for Spadin:

    • HEK cells stably expressing human TREK-1 are cultured.

    • Whole-cell currents are recorded using a patch-clamp amplifier.

    • The external solution typically contains (in mM): 145 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, adjusted to pH 7.4. The internal pipette solution contains (in mM): 150 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, adjusted to pH 7.2.

    • TREK-1 currents are activated by applying a voltage ramp protocol (e.g., from -100 mV to +60 mV).[4]

    • In studies of spadin's mechanism, currents are often first activated with arachidonic acid (e.g., 10 µM).[7]

    • Spadin is then applied to the external solution, and the inhibition of the current is measured.[7]

  • Procedure for this compound: While specific detailed protocols for this compound are not publicly available, a similar whole-cell patch-clamp methodology would have been employed to determine its IC50 and selectivity.[1]

Western Blot for CREB Phosphorylation (relevant for Spadin)

This technique is used to detect and quantify the level of phosphorylated CREB, a key indicator of its activation.

  • Principle: Proteins from cell or tissue lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is incubated with a primary antibody that specifically recognizes phosphorylated CREB (pCREB). A secondary antibody conjugated to an enzyme or fluorophore is then used to detect the primary antibody, allowing for visualization and quantification of the pCREB protein.

  • Procedure:

    • Neuronal cells or hippocampal tissue are treated with spadin or a vehicle control.

    • Cells or tissues are lysed to extract proteins. Phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation state of proteins.

    • Protein concentration is determined, and equal amounts of protein are loaded onto an SDS-PAGE gel.

    • Proteins are separated by electrophoresis and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for pCREB (e.g., anti-pCREB Ser133).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

    • The membrane is often stripped and re-probed with an antibody for total CREB to normalize the pCREB signal.

Experimental Workflow Diagrams

Thallium_Flux_Assay A Seed TREK-1 expressing cells in 384-well plate B Load cells with Tl+-sensitive dye A->B C Add this compound (or other inhibitor) B->C D Add Tl+ stimulus solution C->D E Measure fluorescence over time D->E F Calculate IC50 E->F Patch_Clamp_Workflow A Prepare TREK-1 expressing cells (e.g., HEK-hTREK-1) B Establish whole-cell patch-clamp configuration A->B C Apply voltage ramp to evoke TREK-1 current B->C D Apply TREK-1 activator (e.g., Arachidonic Acid) C->D (optional, for mechanism studies) E Apply inhibitor (Spadin or this compound) C->E D->E F Record and analyze current inhibition E->F

References

ONO-TR-772 Demonstrates Superior Selectivity for TREK Channels Compared to Fluoxetine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for highly selective molecular probes is paramount. In the context of TREK (TWIK-related potassium channel) channel modulation, ONO-TR-772 has emerged as a significantly more selective and potent inhibitor than the widely known antidepressant, fluoxetine (B1211875). This guide provides a detailed comparison of the two compounds, supported by available experimental data, to inform target validation and drug discovery efforts.

This compound is a potent inhibitor of the TREK-1 channel with an IC50 of 15 nM.[1][2][3][4] It also shows equipotent inhibition of the closely related TREK-2 channel, establishing it as a dual TREK-1/2 inhibitor.[3] In stark contrast, fluoxetine inhibits the TREK-1 channel with a much higher IC50 of 19 µM.[5][6][7] Its active metabolite, norfluoxetine (B159337), is slightly more potent with an IC50 of 9 µM for TREK-1.[5][6][7]

The key differentiator between this compound and fluoxetine lies in their selectivity profiles. This compound exhibits high selectivity for TREK-1/2 channels, with IC50 values greater than 10 µM for other tested K2P channels, including TASK-1, TASK-2, TASK-3, TRAAK, TRESK, and TWIK-2.[1][2][3] This represents a selectivity margin of over 67-fold for these other channels.[3] Fluoxetine, while showing some preference for TREK-1, is considerably less selective. For instance, at a concentration of 100 µM, fluoxetine inhibits TREK-1 currents by 84%, but it also blocks the related K2P channel TASK-3 by 31%.[5][6][7]

Quantitative Comparison of Inhibitory Activity

CompoundTarget ChannelIC50Selectivity Profile
This compound TREK-115 nM[1][2][3][4]>10 µM against other K2P channels (except TREK-2)[1][2][3]
TREK-2Equipotent to TREK-1[3]-
Fluoxetine TREK-119 µM[5][6][7]31% inhibition of TASK-3 at 100 µM[5][6]
Norfluoxetine TREK-19 µM[5][7]-

Experimental Methodologies

The inhibitory activities of both this compound and fluoxetine on TREK channels have been primarily characterized using electrophysiological techniques, specifically whole-cell patch-clamp recording.

Whole-Cell Patch-Clamp Recording

This technique is the gold standard for studying ion channel function and pharmacology. The general protocol involves:

  • Cell Culture and Transfection: A mammalian cell line, such as HEK-293 or tsA 201 cells, is cultured.[5][6] These cells are then transiently transfected with the DNA encoding the human TREK-1 or other K2P channel subunits. This allows for the expression of the target ion channel in the cell membrane.

  • Electrophysiological Recording: A glass micropipette with a very fine tip is used to form a high-resistance seal with the membrane of a single transfected cell. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior, establishing the "whole-cell" configuration.

  • Voltage Clamp: The cell membrane potential is clamped at a specific voltage. Voltage ramps or steps are applied to elicit ion channel currents.

  • Drug Application: The compound of interest (this compound or fluoxetine) is applied to the cell via the extracellular solution at various concentrations.

  • Data Analysis: The resulting currents are recorded and analyzed to determine the effect of the compound on channel activity. The concentration-response curve is then plotted to calculate the IC50 value, which is the concentration of the inhibitor required to block 50% of the channel's current.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of TREK channel inhibition and a typical experimental workflow for assessing compound selectivity.

TREK_Inhibition_Pathway cluster_membrane Cell Membrane TREK_Channel TREK Channel (K2P2.1/K2P10.1) K_efflux K+ Efflux TREK_Channel->K_efflux Allows Inhibitor Inhibitor (this compound or Fluoxetine) Inhibitor->TREK_Channel Binds and Inhibits Inhibitor->K_efflux Blocks Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Mechanism of TREK Channel Inhibition.

Experimental_Workflow Start Start: Compound Screening Cell_Culture Cell Culture & Transfection (TREK-1, TREK-2, etc.) Start->Cell_Culture Patch_Clamp Whole-Cell Patch-Clamp Recording Cell_Culture->Patch_Clamp Concentration_Response Generate Concentration- Response Curves Patch_Clamp->Concentration_Response IC50_Determination Determine IC50 for Target Channels Concentration_Response->IC50_Determination Selectivity_Panel Screen Against Panel of Off-Target K2P Channels IC50_Determination->Selectivity_Panel Compare_IC50s Compare IC50 Values Selectivity_Panel->Compare_IC50s Conclusion Conclusion on Selectivity Compare_IC50s->Conclusion

Workflow for Assessing Ion Channel Inhibitor Selectivity.

References

Validating the Procognitive Effects of ONO-TR-772: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the procognitive effects of ONO-TR-772 with alternative compounds. The information presented is based on available preclinical experimental data.

This compound is a potent and selective inhibitor of the TWIK-related potassium (TREK)-1 and TREK-2 channels, which are members of the two-pore domain potassium (K2P) channel family.[1][2] These channels are expressed in the central nervous system and are involved in regulating neuronal excitability. By inhibiting these channels, this compound is proposed to enhance cognitive function, particularly in contexts of cognitive impairment. This guide summarizes the existing preclinical evidence for this compound and compares it with established procognitive agents, donepezil (B133215) and memantine (B1676192).

Comparative Efficacy in Preclinical Models

The primary preclinical model used to evaluate the procognitive effects of this compound is the Novel Object Recognition (NOR) task in rodents with cognitive deficits induced by the NMDA receptor antagonist, MK-801. This model is designed to mimic certain aspects of cognitive dysfunction.

This compound

In a study utilizing a mouse model of MK-801-induced cognitive impairment, this compound demonstrated a dose-dependent improvement in recognition memory in the NOR task. The minimum effective dose (MED) was established at 10 mg/kg when administered intraperitoneally (IP).[1][2]

Alternative Procognitive Agents

Direct comparative studies of this compound with other procognitive drugs using the same animal model and experimental design are limited in the public domain. However, data from studies evaluating donepezil and the general profile of memantine are presented below for contextual comparison.

Memantine: An NMDA receptor antagonist, memantine is also used in the treatment of Alzheimer's disease. There is a lack of available data on the effects of memantine in the Novel Object Recognition task, both in baseline and in MK-801-induced cognitive deficit models in rodents.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and donepezil in the Novel Object Recognition task. It is crucial to note that the experimental conditions, including the animal species and the method of inducing cognitive deficits, were different, which limits direct comparison.

CompoundSpeciesCognitive Deficit ModelTaskKey Finding
This compound MouseMK-801 InducedNovel Object RecognitionMinimum Effective Dose (MED) = 10 mg/kg (IP)[1][2]
Donepezil RatScopolamine InducedNovel Object RecognitionReverses cognitive deficit[3]
Donepezil MouseAβPP/PS1 TransgenicNovel Object RecognitionImproves recognition memory[4][5]

Experimental Protocols

Novel Object Recognition (NOR) Task with MK-801-Induced Cognitive Deficit

This protocol is a standard method for assessing learning and memory in rodents.

  • Habituation: Rodents are individually placed in an open-field arena for a set period (e.g., 5-10 minutes) on consecutive days leading up to the experiment to acclimate them to the environment.[6]

  • Training (Familiarization) Phase: On the training day, two identical objects are placed in the arena, and the animal is allowed to freely explore them for a defined duration (e.g., 5-10 minutes).[6][7]

  • Induction of Cognitive Deficit: Prior to the training or testing phase, animals are administered MK-801 (a non-competitive NMDA receptor antagonist) to induce a cognitive deficit.[8][9] The dosage and timing of administration can vary between studies.

  • Inter-trial Interval: Following the training phase, the animal is returned to its home cage for a specific retention interval, which can range from a few minutes to 24 hours.

  • Testing Phase: The animal is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring the novel object versus the familiar object is recorded.[6][7]

  • Data Analysis: A discrimination index is calculated to quantify recognition memory. This index is typically the ratio of the time spent exploring the novel object to the total time spent exploring both objects. A higher discrimination index indicates better recognition memory.

Signaling Pathways and Workflows

Proposed Signaling Pathway for TREK-1/TREK-2 Inhibition

The following diagram illustrates the proposed signaling pathway through which this compound exerts its procognitive effects by inhibiting TREK-1 and TREK-2 channels.

TREK_Inhibition_Pathway ONO_TR_772 This compound ONO_TR_772->Inhibition TREK TREK-1 / TREK-2 Channels Neuronal_Excitability Increased Neuronal Excitability TREK->Neuronal_Excitability Inhibition leads to Inhibition->TREK Glutamate_Release Enhanced Glutamate Release Neuronal_Excitability->Glutamate_Release AMPAR AMPAR Trafficking & Function Glutamate_Release->AMPAR LTP Enhanced Long-Term Potentiation (LTP) AMPAR->LTP Cognitive_Enhancement Procognitive Effects LTP->Cognitive_Enhancement

Caption: this compound inhibits TREK-1/2, increasing neuronal excitability and enhancing LTP.

Experimental Workflow for Validating Procognitive Effects

This diagram outlines the typical experimental workflow for assessing the procognitive effects of a compound like this compound.

Experimental_Workflow Animal_Model Rodent Model Selection (e.g., Mice, Rats) Cognitive_Deficit Induction of Cognitive Deficit (e.g., MK-801 Administration) Animal_Model->Cognitive_Deficit Drug_Administration Test Compound Administration (this compound or Vehicle) Cognitive_Deficit->Drug_Administration NOR_Task Novel Object Recognition Task Drug_Administration->NOR_Task Habituation Habituation Phase NOR_Task->Habituation Training Training Phase (Two Identical Objects) Habituation->Training Testing Testing Phase (One Novel, One Familiar Object) Training->Testing Data_Collection Data Collection (Exploration Times) Testing->Data_Collection Data_Analysis Data Analysis (Discrimination Index) Data_Collection->Data_Analysis Results Evaluation of Procognitive Effects Data_Analysis->Results

Caption: Workflow for assessing procognitive effects using the Novel Object Recognition task.

Logical Relationship in the Novel Object Recognition Task

This diagram illustrates the logical flow and expected outcomes of the Novel Object Recognition task.

NOR_Logic Start Start NOR Task Training Training: Explore Two Identical Objects Start->Training Memory_Formation Memory of Objects Formed? Training->Memory_Formation Yes Yes Memory_Formation->Yes No No (Cognitive Impairment) Memory_Formation->No Testing Testing: One Novel, One Familiar Object Yes->Testing No->Testing Explore_Novel Preferential Exploration of Novel Object Testing->Explore_Novel Explore_Equally Equal Exploration of Both Objects Testing->Explore_Equally Good_Memory Indicates Good Recognition Memory Explore_Novel->Good_Memory Impaired_Memory Indicates Impaired Recognition Memory Explore_Equally->Impaired_Memory

Caption: Logical flow of the Novel Object Recognition task to assess memory.

References

ONO-TR-772: A Comparative Guide to its Selectivity Profile Against K2P Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity profile of ONO-TR-772, a potent inhibitor of the two-pore domain potassium (K2P) channel TREK-1. The data presented herein is intended to assist researchers in evaluating this compound as a pharmacological tool for studying the physiological and pathological roles of TREK-1 and other K2P channels.

Executive Summary

This compound is a highly potent inhibitor of the TREK-1 channel, with an IC50 of 15 nM.[1][2] It also demonstrates equipotent inhibition of the closely related TREK-2 channel, making it a dual TREK-1/TREK-2 inhibitor.[1] Critically, this compound exhibits a favorable selectivity profile, with significantly lower potency against other K2P channels, including TASK-1, TASK-2, TASK-3, TRESK, TWIK-2, and TRAAK, where the IC50 is greater than 10 μM.[1] This high degree of selectivity makes this compound a valuable tool for specifically investigating the functions of TREK-1 and TREK-2 channels.

Data Presentation

The following table summarizes the inhibitory activity of this compound against a panel of human K2P channels. The data was generated using thallium flux and manual patch clamp assays.

ChannelIC50 (nM)Fold Selectivity vs. TREK-1
TREK-1 151
TREK-2 equipotent to TREK-11
TASK-1 >10,000>667
TASK-2 >10,000>667
TASK-3 >10,000>667
TRESK >10,000>667
TWIK-2 >10,000>667
TRAAK >10,000>667

Mandatory Visualizations

cluster_ONO_TR_772 This compound cluster_High_Potency High Potency Inhibition cluster_Low_Potency Low Potency Inhibition ONO_TR_772 This compound TREK1 TREK-1 (IC50 = 15 nM) ONO_TR_772->TREK1 High TREK2 TREK-2 (equipotent) ONO_TR_772->TREK2 High TASK1 TASK-1 (>10 µM) ONO_TR_772->TASK1 Low TASK2 TASK-2 (>10 µM) ONO_TR_772->TASK2 Low TASK3 TASK-3 (>10 µM) ONO_TR_772->TASK3 Low TRESK TRESK (>10 µM) ONO_TR_772->TRESK Low TWIK2 TWIK-2 (>10 µM) ONO_TR_772->TWIK2 Low TRAAK TRAAK (>10 µM) ONO_TR_772->TRAAK Low

Caption: Selectivity profile of this compound against K2P channels.

cluster_workflow Experimental Workflow for Selectivity Profiling A Cell Lines Expressing Specific K2P Channels B Thallium Flux Assay (High-Throughput Screening) A->B Primary Screen C Manual Patch Clamp Electrophysiology (Gold Standard) B->C Hit Confirmation and Detailed Characterization D Data Analysis (IC50 Determination) C->D E Selectivity Profile D->E

Caption: Workflow for assessing K2P channel inhibitor selectivity.

Experimental Protocols

The following are representative protocols for the assays used to determine the selectivity of this compound. The specific details of the protocols used in the discovery of this compound are not publicly available; therefore, these descriptions are based on standard methodologies for these assays.

Thallium Flux Assay (for High-Throughput Screening)

This assay is a fluorescence-based method used to measure the activity of potassium channels in a high-throughput format. It relies on the principle that thallium ions (Tl+) can pass through open potassium channels and that the influx of Tl+ can be detected by a specific fluorescent dye.

General Protocol:

  • Cell Culture: Cells stably or transiently expressing the human K2P channel of interest are seeded into 384-well plates and cultured to form a confluent monolayer.

  • Dye Loading: The culture medium is removed, and the cells are incubated with a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™). This allows the dye to enter the cells.

  • Compound Incubation: The dye-loading solution is removed, and cells are incubated with varying concentrations of the test compound (this compound) or a vehicle control.

  • Thallium Stimulation and Signal Detection: A stimulus buffer containing thallium sulfate (B86663) is added to the wells. The influx of Tl+ through open K2P channels leads to an increase in the fluorescence of the intracellular dye. This fluorescence is measured in real-time using a fluorescence plate reader (e.g., FLIPR Tetra).

  • Data Analysis: The rate of fluorescence increase is proportional to the number of open K2P channels. The inhibitory effect of this compound is determined by measuring the reduction in the fluorescence signal in the presence of the compound compared to the vehicle control. IC50 values are calculated from the concentration-response curves.

Manual Patch Clamp Electrophysiology (for Detailed Characterization)

Manual patch clamp is considered the "gold standard" for studying ion channel pharmacology due to its high resolution and ability to directly measure ion channel currents.[3]

General Protocol:

  • Cell Preparation: Cells expressing the K2P channel of interest are grown on coverslips. For recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.

  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ when filled with an intracellular solution.

  • Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Following gigaseal formation, a brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing a "whole-cell" recording configuration. This allows for the control of the cell's membrane potential and the measurement of the total current flowing through all ion channels in the cell membrane.

  • Data Acquisition: Membrane currents are recorded in response to specific voltage protocols (e.g., voltage ramps or steps) using a patch-clamp amplifier. For K2P channels, which are "leak" channels, a voltage ramp protocol is often used to assess the current-voltage relationship.

  • Compound Application: this compound is applied to the cell via the perfusion system at various concentrations. The effect of the compound on the K2P channel current is measured as a reduction in the current amplitude.

  • Data Analysis: The percentage of current inhibition is plotted against the compound concentration to generate a concentration-response curve, from which the IC50 value is determined.

Representative Solutions:

  • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

References

Comparative Analysis of TREK Inhibitors: ONO-TR-772 vs. ONO-7927846

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the preclinical profiles of two selective TREK channel inhibitors, ONO-TR-772 and its optimized successor, ONO-7927846. This report outlines their comparative potency, selectivity, pharmacokinetics, and in vivo efficacy, supported by experimental data and detailed methodologies.

This guide provides a comprehensive comparison of two notable tool compounds, this compound (also known as VU6018042) and ONO-7927846 (VU6024391), developed for the study of TWIK-related K+ (TREK) channels. ONO-7927846 is a second-generation compound emerging from the optimization of this compound. Both are potent inhibitors of TREK-1 and TREK-2 channels, which are implicated in various physiological processes, including neuroprotection and mood regulation, making them valuable research tools for investigating the therapeutic potential of TREK channel modulation in cognitive disorders.

In Vitro Potency and Selectivity

ONO-7927846 demonstrates enhanced potency against TREK-1 compared to its predecessor, this compound. Both compounds exhibit a dual inhibitory effect on TREK-1 and TREK-2 channels. The selectivity profile of both inhibitors has been assessed against a panel of other potassium channels, showing a high degree of selectivity for the TREK subfamily.

CompoundTargetIC50 (nM)Selectivity Notes
This compound hTREK-115[1]>67-fold selective over other K2P channels (TASK-1, TASK-2, TASK-3, TRESK, TWIK-2, TRAAK). Equipotent against TREK-2.[1]
ONO-7927846 hTREK-111Also a potent inhibitor of TREK-2 (IC50 = 29 nM).

Pharmacokinetic Properties

A key objective in the development of ONO-7927846 was the improvement of pharmacokinetic properties, particularly CNS penetration, to facilitate in vivo studies targeting the central nervous system. ONO-7927846 exhibits superior CNS penetration compared to this compound.

CompoundParameterValueSpecies
This compound CNS Penetration (Kp)0.98[1]Rat
ONO-7927846 CNS Penetration (Kp)>1Rat

In Vivo Efficacy in a Model of Cognitive Impairment

The efficacy of both compounds has been evaluated in the MK-801-induced cognitive impairment model using the Novel Object Recognition (NOR) task. This assay assesses a rodent's ability to recognize a novel object from a familiar one, a measure of learning and memory. ONO-7927846 demonstrated a significantly lower minimum effective dose (MED) to reverse the cognitive deficits induced by MK-801, indicating greater in vivo potency.

CompoundMinimum Effective Dose (MED)Animal Model
This compound 10 mg/kg (IP)[1]Mouse
ONO-7927846 0.3 mg/kg (PO)Rat

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for evaluating these compounds.

TREK_Channel_Signaling cluster_membrane Cell Membrane TREK-1/2 TREK-1/2 Channel K_efflux K+ Efflux TREK-1/2->K_efflux Allows Stimuli Mechanical Stretch, Arachidonic Acid, Heat Stimuli->TREK-1/2 Activates Inhibitor This compound or ONO-7927846 Inhibitor->TREK-1/2 Inhibits Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Leads to Neuronal_Excitability Neuronal_Excitability Hyperpolarization->Neuronal_Excitability Decreases

TREK-1/2 Channel Signaling Pathway

NOR_Workflow Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Drug_Administration Administer Vehicle, This compound, or ONO-7927846 Animal_Acclimation->Drug_Administration MK801_Injection Administer MK-801 (NMDA Receptor Antagonist) Drug_Administration->MK801_Injection Training_Phase Training Phase: Two Identical Objects MK801_Injection->Training_Phase Retention_Interval Retention Interval Training_Phase->Retention_Interval Test_Phase Test Phase: One Familiar & One Novel Object Retention_Interval->Test_Phase Data_Analysis Data Analysis: Calculate Discrimination Index Test_Phase->Data_Analysis End End Data_Analysis->End

Novel Object Recognition Experimental Workflow

Experimental Protocols

In Vitro Electrophysiology (Patch Clamp)
  • Cell Line: Human embryonic kidney (HEK-293) cells stably expressing human TREK-1 or TREK-2 channels.

  • Method: Whole-cell patch-clamp recordings were performed at room temperature. Cells were voltage-clamped at a holding potential of -80 mV. A series of voltage steps were applied to elicit channel currents.

  • Data Acquisition: Currents were recorded and digitized. The inhibitory effect of the compounds was determined by applying increasing concentrations of this compound or ONO-7927846 and measuring the reduction in the current amplitude.

  • Analysis: IC50 values were calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Novel Object Recognition (NOR) Task
  • Animals: Male CD-1 mice (for this compound) or male Sprague-Dawley rats (for ONO-7927846). Animals were housed under standard laboratory conditions with ad libitum access to food and water.

  • Apparatus: A square open-field arena. A variety of objects, differing in shape and texture, were used for the training and testing phases.

  • Procedure:

    • Habituation: Animals were individually placed in the empty arena for a set period to acclimate to the environment.

    • Drug Administration: this compound (intraperitoneal, IP) or ONO-7927846 (oral gavage, PO) was administered at various doses. The vehicle was administered to the control group.

    • Cognitive Impairment Induction: MK-801 (an NMDA receptor antagonist) was administered to induce a cognitive deficit.

    • Training Phase: Animals were placed back in the arena, which now contained two identical objects, and were allowed to explore freely.

    • Retention Interval: A delay period was observed.

    • Test Phase: One of the familiar objects was replaced with a novel object. The animals were returned to the arena, and the time spent exploring each object was recorded.

  • Data Analysis: A discrimination index (DI) was calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher DI indicates better recognition memory. The minimum effective dose (MED) was determined as the lowest dose of the compound that significantly reversed the MK-801-induced reduction in the DI.

Conclusion

ONO-7927846 represents a significant advancement over this compound as a research tool for studying TREK channels. Its improved potency, enhanced CNS penetration, and superior in vivo efficacy at a lower dose make it a more suitable candidate for preclinical studies investigating the role of TREK channels in CNS disorders. This guide provides researchers with the necessary comparative data and methodological insights to inform the selection and application of these valuable pharmacological probes.

References

Safety Operating Guide

Navigating the Disposal of ONO-TR-772: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

I. Pre-Disposal Handling and Storage: The First Line of Defense

Proper handling and storage of ONO-TR-772 waste are critical preliminary steps to mitigate risks of exposure and environmental contamination.

  • Segregation is Key : Isolate this compound waste from other laboratory waste streams. It is particularly crucial to prevent contact with incompatible materials. While the exact incompatibilities of this compound are not documented, a cautious approach involves separating it from strong acids, bases, and oxidizing agents.[1][2][3]

  • Appropriate Containerization : Utilize a designated, leak-proof waste container that is chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) or other chemically resistant plastic containers are generally a safe choice.[2][4] The container must be in good condition, free from cracks or deterioration, and have a secure, tight-fitting screw cap.[1]

  • Clear and Comprehensive Labeling : The waste container must be unequivocally labeled. The label should include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3]

    • An accurate inventory of the container's contents, including estimated concentrations and volumes.[3]

    • The date when waste was first added to the container (accumulation start date).[1]

    • Appropriate hazard warnings (e.g., "Toxic," "Handle with Care").

  • Secure Storage in a Satellite Accumulation Area (SAA) : Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[1][4] This area must be under the control of laboratory personnel. The SAA should be a cool, dry, and well-ventilated space, away from heat sources, direct sunlight, and general laboratory traffic. If stored on the floor, secondary containment must be used.[2][5]

II. Hazardous Waste Characterization: A Critical Determination

The generator of the waste is responsible for determining if it qualifies as hazardous.[6] This is typically done by assessing the four hazardous waste characteristics defined by the U.S. Environmental Protection Agency (EPA).[7][8]

Hazardous Waste Characteristic Description Examples of Wastes with this Characteristic EPA Waste Code
Ignitability Wastes that can easily catch fire. This includes liquids with a flash point below 60°C (140°F), certain flammable solids, and oxidizers.Alcohols, acetone, xylene, sodium nitrateD001[9]
Corrosivity Aqueous wastes that are highly acidic or basic. Specifically, those with a pH less than or equal to 2, or greater than or equal to 12.5, or those that can corrode steel.Hydrochloric acid, sodium hydroxide, nitric acidD002[9]
Reactivity Wastes that are unstable under normal conditions. They may react violently with water, generate toxic gases, or be capable of detonation or explosive reaction when heated.Sodium metal, potassium cyanide, picric acid, reactive sulfidesD003[9]
Toxicity Wastes that are harmful or fatal when ingested or absorbed. Toxicity is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which simulates leaching in a landfill.[9]Wastes containing heavy metals (e.g., lead, mercury), pesticides, and certain organic compoundsD004 - D043[8]

Without a specific Safety Data Sheet (SDS), a conservative approach should be taken, treating this compound as potentially toxic. Therefore, it is recommended to manage it as a toxic hazardous waste.

III. Step-by-Step Disposal Procedure

The final disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this compound be disposed of down the drain or in the regular trash .[10] Evaporation of the waste is also not an acceptable disposal method.[10]

  • Consult Institutional Guidelines : Familiarize yourself with your organization's specific chemical hygiene plan and hazardous waste management procedures.

  • Container Management :

    • Do not overfill the waste container; a good practice is to fill it to no more than 75% capacity to allow for expansion and prevent spills.[2]

    • Keep the container closed at all times except when adding waste.[4]

  • Requesting Waste Pickup : Once the waste container is ready for disposal, or as it approaches the accumulation limits for your SAA (typically a maximum of 55 gallons, or 1 quart for acutely toxic waste), you must arrange for its collection.[4]

    • Contact your institution's EHS department to schedule a waste pickup.[11][12][13] Many institutions have an online system for submitting waste pickup requests.[12]

    • Provide all necessary information about the waste, as detailed on your container label.

  • Documentation : Maintain a record of the waste generated and its disposal, in accordance with your institution's policies and regulatory requirements.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

start This compound Waste Generated waste_determination Is a specific SDS with disposal instructions available? start->waste_determination treat_as_hazardous Treat as Hazardous Chemical Waste waste_determination->treat_as_hazardous No follow_sds Follow specific disposal instructions in SDS waste_determination->follow_sds Yes segregate Segregate from incompatible materials treat_as_hazardous->segregate containerize Use a labeled, compatible, and sealed waste container segregate->containerize store Store in designated Satellite Accumulation Area (SAA) containerize->store request_pickup Contact EHS for waste pickup store->request_pickup disposal Disposal by licensed hazardous waste vendor request_pickup->disposal follow_sds->disposal

Caption: Decision workflow for the disposal of this compound.

cluster_lab_personnel Laboratory Personnel Responsibilities cluster_ehs EHS / Waste Vendor Responsibilities generation 1. Waste Generation (this compound) characterization 2. Waste Characterization (Assume Toxic) generation->characterization accumulation 3. Safe Accumulation - Segregate - Containerize & Label - Store in SAA characterization->accumulation request 4. Request Pickup (Submit to EHS) accumulation->request pickup 5. Waste Collection request->pickup final_disposal 6. Final Disposal (RCRA Compliant) pickup->final_disposal

Caption: Procedural workflow for this compound waste management.

References

Navigating the Safe Handling of ONO-TR-772: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pioneering drug development, the safe handling of novel chemical compounds is paramount. This guide provides essential safety and logistical information for ONO-TR-772, a selective TREK inhibitor, to ensure the well-being of researchers and the integrity of experimental outcomes. Due to the absence of a publicly available, specific Material Safety Data Sheet (MSDS) for this compound, this document outlines general best practices for handling potent, small molecule compounds in a research setting.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, or any chemical with unknown specific hazards, a cautious and comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE, which should be considered mandatory in the absence of specific manufacturer guidance.

PPE CategoryRecommended EquipmentRationale
Eye Protection Chemical safety goggles with side shields or a face shield.Protects against splashes, aerosols, and fine particles that could cause eye irritation or injury.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). It is advisable to double-glove.Prevents skin contact and absorption of the compound. Regularly inspect gloves for any signs of degradation or puncture.
Body Protection A fully buttoned lab coat, preferably made of a chemical-resistant material.Protects the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the compound as a powder or if aerosolization is possible. Work should be conducted in a certified chemical fume hood.Minimizes the risk of inhaling the compound, which could have unknown toxicological effects. A chemical fume hood provides the primary engineering control to limit respiratory exposure.

Operational Plan: From Receipt to Disposal

A structured workflow is essential for the safe and efficient handling of research compounds like this compound. The following diagram illustrates a logical progression of steps from receiving the compound to its final disposal.

ONO_TR_772_Handling_Workflow cluster_prep Preparation & Handling cluster_exp Experimentation cluster_disposal Waste Management & Disposal Receipt Receiving & Logging Storage Secure Storage (-20°C or -80°C) Receipt->Storage Verify Integrity PPE Don Appropriate PPE Storage->PPE Weighing Weighing in Fume Hood PPE->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Experiment Conduct Experiment Dissolution->Experiment Decontamination Decontaminate Workspace Experiment->Decontamination Waste_Collection Collect Contaminated Waste Decontamination->Waste_Collection Waste_Storage Store in Labeled, Sealed Container Waste_Collection->Waste_Storage Disposal Dispose via Certified Hazardous Waste Vendor Waste_Storage->Disposal

This compound Handling Workflow

Disposal Plan

The proper disposal of this compound and any contaminated materials is a critical final step to ensure environmental and personnel safety.

Waste Segregation and Collection:

  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh boats, pipette tips, and contaminated bench paper, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and solvent rinses of contaminated glassware should be collected in a separate, sealed, and appropriately labeled hazardous liquid waste container. The solvent composition should be clearly indicated on the label.

Container Labeling:

All waste containers must be labeled with:

  • The full chemical name: "this compound"

  • The words "Hazardous Waste"

  • The primary hazard(s) (e.g., "Toxic," "Chemical Hazard")

  • The date of accumulation

  • The name of the principal investigator and laboratory contact information

Storage and Disposal:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure containers are kept closed except when adding waste.

  • Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor. Do not dispose of this compound down the drain or in regular trash.

By adhering to these stringent safety protocols, researchers can confidently work with novel compounds like this compound, fostering a culture of safety and responsibility in the pursuit of scientific advancement.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.